N,N-dimethyl-2-oxopropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-2-oxopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4(7)5(8)6(2)3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKHZEVHQJZTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of N,N-dimethyl-2-oxopropanamide
Foreword: The α-Keto Amide Moiety as a Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain structural motifs consistently emerge as cornerstones of pharmacologically active molecules. The α-keto amide functionality is a prime example of such a "privileged scaffold."[1][2][3] Its unique electronic and steric properties, characterized by two adjacent carbonyl groups, render it a versatile pharmacophore capable of engaging in a variety of interactions with biological targets. The inherent reactivity of the α-keto group, coupled with the stability and hydrogen-bonding capabilities of the amide, allows for the design of potent and selective inhibitors for a range of enzymes, including proteases and kinases.[1] This guide provides a comprehensive overview of the synthesis and characterization of a representative α-keto amide, N,N-dimethyl-2-oxopropanamide, offering both theoretical insights and practical, field-proven protocols for researchers in drug development and the broader scientific community.
Synthesis of this compound: A Guided Protocol
The synthesis of this compound is most effectively achieved through the coupling of pyruvic acid with dimethylamine. This transformation requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine. While various coupling reagents are available, this guide will focus on the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent known for its rapid reaction times and ability to minimize side reactions.[4]
Synthetic Pathway Overview
The reaction proceeds via the activation of pyruvic acid with HATU in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form an active ester intermediate. This intermediate is then readily attacked by dimethylamine to yield the desired this compound.
Sources
"physicochemical properties of N,N-dimethyl-2-oxopropanamide"
An In-Depth Technical Guide to the Physicochemical Properties of N,N-dimethyl-2-oxopropanamide
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and handling of this compound (CAS No: 19432-30-5). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical data with practical, field-proven insights into its analysis and application. We delve into the causality behind experimental choices for characterization and present self-validating protocols to ensure scientific integrity.
Introduction and Strategic Importance
This compound, also known as N,N-dimethylpyruvamide, is a bifunctional organic molecule featuring both an α-keto group and a tertiary amide. This unique structural arrangement makes it a valuable intermediate in synthetic chemistry. The amide moiety is a cornerstone of many active pharmaceutical ingredients (APIs), providing metabolic stability and specific hydrogen bonding capabilities. The adjacent ketone offers a reactive handle for a variety of chemical transformations, including nucleophilic additions and condensations.
A thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for its effective use in reaction design, process scale-up, formulation, and quality control. For instance, solubility data dictates solvent selection for synthesis and purification, while spectroscopic profiles are essential for reaction monitoring and final product verification.
Core Physicochemical Properties
The fundamental properties of a compound govern its behavior in both chemical and biological systems. For this compound, these have been determined through a combination of experimental measurements and computational predictions.
| Property | Value | Source & Comments |
| IUPAC Name | This compound | [1] |
| CAS Number | 19432-30-5 | [2][3] |
| Molecular Formula | C₅H₉NO₂ | [1] |
| Molecular Weight | 115.13 g/mol | [1][2] |
| Physical Form | Liquid | [2] |
| Melting Point | 20.44 °C (Predicted) | [4] |
| Boiling Point | 200.88 °C (Predicted) | [4] |
| Density | ~1.022 g/cm³ (Predicted) | [5] |
| Water Solubility | 143,753 mg/L (Predicted) | [4] |
| LogP (XLogP3) | -0.4 | [1] |
Expert Insight: The predicted high water solubility and negative LogP value are critical indicators for drug development.[1][4] A negative LogP suggests the compound is hydrophilic, which has significant implications for its absorption, distribution, metabolism, and excretion (ADME) profile if it were part of a larger drug molecule. This hydrophilicity is attributed to the polar ketone and amide functional groups, which can engage in hydrogen bonding with water.
Analytical Characterization: A Self-Validating Approach
Accurate characterization is the bedrock of chemical research. The following section outlines not just the data, but the rationale behind the selection of analytical techniques for this compound, ensuring a trustworthy and reproducible analytical workflow.
Structural Confirmation and Purity Assessment
A multi-pronged approach combining mass spectrometry, NMR, and chromatography is essential for unambiguous structural confirmation and purity assessment.
A. Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight and elemental composition.
-
Methodology Rationale: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.[6] LC-MS is particularly versatile for non-volatile or thermally sensitive compounds. Electrospray ionization (ESI) in positive mode would be the method of choice, as the amide nitrogen can be readily protonated to form the [M+H]⁺ ion.
-
Expected Result: A prominent peak at m/z 116.14, corresponding to the protonated molecule [C₅H₉NO₂ + H]⁺. High-resolution mass spectrometry (HRMS) would further confirm the elemental composition to within a few parts per million (ppm), providing definitive evidence of the molecular formula.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the precise atomic connectivity and confirm the carbon-hydrogen framework.
-
Methodology Rationale: ¹H and ¹³C NMR are fundamental, non-destructive techniques. The simplicity of the this compound structure leads to a clean, easily interpretable spectrum.
-
Predicted ¹H NMR Spectrum (in CDCl₃):
-
A singlet around δ 2.5 ppm (3H), corresponding to the acetyl (CH₃-C=O) protons.
-
Two distinct singlets for the N-methyl groups (N(CH₃)₂), likely around δ 2.9-3.1 ppm (6H total). The chemical non-equivalence can arise from restricted rotation around the amide C-N bond.
-
-
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
A signal for the acetyl methyl carbon.
-
Signals for the two N-methyl carbons.
-
Two quaternary carbon signals for the amide and ketone carbonyls (C=O), expected to be the most downfield signals (>160 ppm).
-
C. Infrared (IR) Spectroscopy
-
Purpose: To identify key functional groups.
-
Methodology Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of the characteristic carbonyl groups.
-
Expected Absorption Bands:
-
A strong, sharp absorption band around 1720-1740 cm⁻¹ for the ketone C=O stretch.
-
Another strong, sharp absorption band around 1650-1670 cm⁻¹ for the tertiary amide C=O stretch. The absence of N-H stretching bands above 3100 cm⁻¹ confirms the N,N-disubstituted nature of the amide.[7]
-
Workflow for Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical intermediates. The following workflow ensures a robust and reliable method.
Caption: Workflow for purity analysis via Reverse-Phase HPLC.
Causality Behind Experimental Choices:
-
C18 Column: A C18 (octadecylsilyl) stationary phase is the workhorse of reverse-phase HPLC, offering excellent retention for a wide range of moderately polar organic molecules like this one.
-
UV Detection at 210 nm: The carbonyl groups in the molecule exhibit strong absorbance at lower UV wavelengths. 210 nm provides high sensitivity for detecting the main compound and potential impurities.
-
Gradient Elution: Starting with a high percentage of water and gradually increasing the acetonitrile concentration ensures that both polar and non-polar impurities are effectively separated and eluted from the column, providing a comprehensive purity profile.
Safety, Handling, and Storage
Proper handling is crucial for ensuring laboratory safety and maintaining the integrity of the compound.
-
Hazard Statements: May be harmful if swallowed and can cause skin and serious eye irritation.[3]
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool place, with some suppliers recommending storage at 2-8°C.[3]
Conclusion
This compound is a synthetically useful building block whose effective application hinges on a detailed knowledge of its physicochemical properties. This guide has provided a robust framework for its identity, characteristics, and analysis. By integrating computational data with validated analytical protocols, researchers and drug development professionals can confidently utilize this compound in their workflows, ensuring reproducibility and high-quality outcomes in the synthesis of novel chemical entities.
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"N,N-dimethyl-2-oxopropanamide CAS number and safety data"
An In-Depth Technical Guide to N,N-dimethyl-2-oxopropanamide: CAS Number and Safety Data
Authored by a Senior Application Scientist
This guide serves as an essential technical resource for researchers, scientists, and drug development professionals working with this compound. It provides a comprehensive overview of its chemical identity, physicochemical properties, and a detailed analysis of its safety profile and handling protocols. The information herein is synthesized to ensure scientific accuracy and promote best practices in a laboratory setting.
Chemical Identification and Structure
This compound is an aliphatic amide derivative. Understanding its fundamental identifiers is the first step in safe and effective handling.
-
Chemical Name : this compound
-
Molecular Formula : C₅H₉NO₂[2]
-
Synonyms : this compound
-
Molecular Structure :
-
SMILES : CC(=O)C(=O)N(C)C[3]
-
InChI Key : JKKHZEVHQJZTNQ-UHFFFAOYSA-N
-
Physicochemical Properties
The physical and chemical properties of a compound are critical for designing experiments and for risk assessment. The data presented below is a compilation from chemical suppliers and predictive models.
| Property | Value | Source |
| Molecular Weight | 115.13 g/mol | [2][4] |
| Physical Form | Liquid | [1] |
| Purity | Typically ≥95% | [1] |
| Boiling Point | 200.88 °C (Predicted) | [3] |
| Density | 1 g/cm³ (Predicted) | [3] |
| Water Solubility | 1,000,000 mg/L (Predicted) | [3] |
| Storage Temperature | Room Temperature or 2-8°C | [2] |
GHS Hazard Profile and Safety Data
This compound is classified as a hazardous substance. Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory.
Signal Word : Warning [2]
GHS Pictogram :
⚠️
Hazard Statements (H-Statements) :[2][5]
-
H302 : Harmful if swallowed.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
Precautionary Statements (P-Statements) : A comprehensive list of precautionary statements is provided by suppliers. Key statements include:[2][5]
| Category | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash hands thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/eye protection/face protection.[6][7] | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[8] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[8] |
| P405 | Store locked up.[6] | |
| Disposal | P501 | Dispose of contents/container to an approved waste facility.[2] |
Risk Management and Experimental Workflow
A systematic approach to handling this compound is essential to mitigate risks. The following workflow diagram illustrates the key stages of a safe experimental process.
Caption: Workflow for Safe Handling of this compound.
Detailed Experimental Protocols
A. Personal Protective Equipment (PPE) Proper PPE is the primary barrier against exposure. The selection must be based on the identified hazards of skin, eye, and respiratory irritation.
-
Hand Protection : Wear protective gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection : Chemical safety goggles are mandatory.[9] If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Skin and Body Protection : A standard laboratory coat must be worn and kept fastened. Ensure it is made of a suitable chemical-resistant material.[9]
-
Respiratory Protection : All handling of this compound should be performed in a certified chemical fume hood to mitigate the risk of respiratory irritation.[7][8] If a fume hood is not available, a self-contained breathing apparatus must be available for emergencies.[9]
B. Handling and Storage Protocol
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Location : Conduct all transfers and manipulations inside a chemical fume hood to ensure sufficient ventilation.[9]
-
Handling : Avoid direct contact with the substance.[9] Use chemically resistant spatulas or pipettes for transfers. Keep the container tightly closed when not in use.[9]
-
Storage : Store the compound in a cool, dry, and well-ventilated area.[9] The recommended storage temperature is between 2-8°C for long-term stability.[2] Keep it segregated from incompatible materials such as strong oxidizing agents.[7]
C. Spill and Emergency First-Aid Procedures
Rapid and correct response to spills or exposures is critical.
-
Spill Cleanup Protocol :
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material like sand, diatomite, or vermiculite.[6]
-
Collect the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area thoroughly with soap and water.
-
Do not allow the substance to enter drains or rivers.[9]
-
-
First-Aid Measures :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10]
-
Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation occurs, seek medical advice.[7][10]
-
Inhalation : Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or a doctor.[7][10]
-
Ingestion : Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek immediate medical attention.[10]
-
Firefighting Measures
-
Extinguishing Media : Use carbon dioxide (CO₂), dry chemical powder, or alcohol/polymer foam.[9]
-
Hazards from Combustion : In the event of a fire, toxic fumes may be emitted, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7][11]
-
Firefighter Protection : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[9]
Disposal Considerations
All waste materials containing this compound must be treated as hazardous waste.
-
Collect all chemical waste (including contaminated absorbents) in a clearly labeled, sealed container.
-
Dispose of the waste through a licensed professional waste disposal service.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
This compound (CAS: 19432-30-5) is a valuable research chemical that requires careful and informed handling. Its primary hazards include skin, eye, and respiratory irritation, as well as being harmful if swallowed. By understanding its properties and rigorously applying the safety protocols outlined in this guide—including the consistent use of engineering controls and appropriate PPE—researchers can mitigate risks and ensure a safe laboratory environment.
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An In-depth Technical Guide to the Reactivity of N,N-dimethyl-2-oxopropanamide with Nucleophiles
Abstract
N,N-dimethyl-2-oxopropanamide, a member of the α-ketoamide family, presents a unique chemical scaffold featuring two distinct electrophilic centers: a ketone and an amide carbonyl group. This guide provides a comprehensive technical overview of the reactivity of this compound with a range of common nucleophiles. By dissecting the electronic properties of the molecule, we will explore the principles of chemoselectivity that govern its reactions. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering insights into reaction mechanisms, representative experimental protocols, and the underlying principles of reactivity that are crucial for harnessing the synthetic potential of this versatile building block.
Introduction to this compound: Structure and Electronic Profile
This compound, also known as N,N-dimethylpyruvamide, possesses the chemical formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol .[1] Its structure is characterized by a central propane chain with an amide group at one end and a ketone at the adjacent (α) position.
The presence of two carbonyl groups in close proximity gives rise to a nuanced electronic landscape. The key to understanding the reactivity of this compound lies in the relative electrophilicity of the ketonic and amidic carbonyl carbons.
-
Ketone Carbonyl (C2): The ketone carbonyl is a classic electrophilic center. The polarization of the C=O bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes it susceptible to nucleophilic attack.
-
Amide Carbonyl (C1): The amide carbonyl's electrophilicity is significantly attenuated due to the resonance donation of the lone pair of electrons from the nitrogen atom. This delocalization of electron density reduces the partial positive charge on the amide carbonyl carbon, rendering it less reactive towards nucleophiles compared to the ketone.[2]
This difference in electrophilicity is the cornerstone of the chemoselective reactions of this compound. Generally, nucleophiles will preferentially attack the more electrophilic ketone carbonyl.[3]
Spectroscopic Characterization (Predicted)
-
¹H NMR: Expected signals would include a singlet for the acetyl methyl group (CH₃-C=O), and two singlets for the N,N-dimethyl groups. The chemical shifts of the N-methyl groups may be non-equivalent due to restricted rotation around the C-N amide bond.
-
¹³C NMR: Two distinct carbonyl resonances are expected. The ketone carbonyl carbon will appear further downfield (at a higher ppm value) than the amide carbonyl carbon. Signals for the acetyl methyl and the two N-methyl carbons will also be present.
-
IR Spectroscopy: Characteristic strong absorption bands for two carbonyl groups will be observed. The ketone C=O stretch will typically appear at a higher wavenumber (around 1715 cm⁻¹) than the amide C=O stretch (around 1650 cm⁻¹), the latter being lowered by resonance.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 115. Common fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO) and fragments corresponding to the dimethylamino group.
General Principles of Nucleophilic Attack and Chemoselectivity
The dual carbonyl nature of this compound necessitates a careful consideration of chemoselectivity in its reactions with nucleophiles. The general hierarchy of carbonyl reactivity places ketones as significantly more electrophilic than amides.[7] This principle dictates that most nucleophilic additions will occur preferentially at the ketone carbonyl (C2).
Caption: Chemoselectivity in Nucleophilic Attack on this compound.
Reactions with Organometallic Reagents (Grignard and Organolithium)
Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent carbon-based nucleophiles. Their reaction with this compound is expected to proceed via nucleophilic addition to the more reactive ketone carbonyl.
Mechanism of Reaction
The reaction mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic ketone carbonyl carbon. This forms a tetrahedral intermediate, which upon acidic workup, yields a tertiary alcohol.
Caption: Reaction of this compound with a Grignard Reagent.
Representative Experimental Protocol: Reaction with Methylmagnesium Bromide
The following is a representative protocol, analogous to the reaction of a Grignard reagent with a ketone.[8][9]
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) dissolved in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (1.1 eq) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Reduction with Hydride Reagents
Hydride reducing agents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), are common reagents for the reduction of carbonyl compounds. Due to the difference in reactivity between ketones and amides, selective reduction is possible.
Chemoselectivity of Hydride Reduction
-
Sodium Borohydride (NaBH₄): This is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards amides under standard conditions. Therefore, NaBH₄ is expected to selectively reduce the ketone carbonyl of this compound to a secondary alcohol.
-
Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent capable of reducing both ketones and amides.[10][11][12] Reaction with LiAlH₄ will likely result in the reduction of both carbonyl groups. The ketone will be reduced to a secondary alcohol, and the amide will be reduced to a tertiary amine. Controlling the stoichiometry and reaction conditions might allow for some selectivity, but a mixture of products is probable.
Mechanism of Selective Ketone Reduction with NaBH₄
The mechanism involves the transfer of a hydride ion from the borohydride complex to the electrophilic ketone carbonyl carbon, forming an alkoxide intermediate. Subsequent workup with a protic solvent protonates the alkoxide to yield the secondary alcohol.
Representative Experimental Protocol: Selective Reduction with NaBH₄
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, slowly add deionized water to quench the excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel.
Reaction with Primary Amines
The reaction of this compound with primary amines is expected to occur at the more electrophilic ketone carbonyl, leading to the formation of an imine (a Schiff base). The amide carbonyl is generally unreactive towards amines under these conditions.
Mechanism of Imine Formation
The reaction is typically acid-catalyzed and proceeds through a two-step addition-elimination mechanism. The primary amine first adds to the ketone carbonyl to form a carbinolamine intermediate. Subsequent dehydration of the carbinolamine, facilitated by the acid catalyst, yields the imine.
Caption: General Mechanism of Imine Formation.
Representative Experimental Protocol: Reaction with Benzylamine
The following protocol is based on standard procedures for imine formation from ketones.[13][14][15]
Materials:
-
This compound
-
Benzylamine
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), benzylamine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the solution with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting imine by column chromatography or distillation.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide.[16][17][18][19] In the case of this compound, the reaction is expected to occur exclusively at the ketone carbonyl, as amides are unreactive towards Wittig reagents.[19]
Mechanism of the Wittig Reaction
The reaction proceeds via the nucleophilic attack of the ylide on the ketone carbonyl, leading to a betaine intermediate which then collapses to form a four-membered oxaphosphetane ring. This intermediate subsequently decomposes to yield the alkene and triphenylphosphine oxide.
Caption: Simplified Mechanism of the Wittig Reaction.
Representative Experimental Protocol: Olefination with Methylenetriphenylphosphorane
This protocol is a general procedure for the Wittig olefination of a ketone.[20]
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
This compound
Procedure:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise. The mixture will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the solution of this compound dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding water.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
Aldol Reaction
In an aldol reaction, this compound can potentially act as an electrophile (acceptor) at its ketone carbonyl. The α-protons of the acetyl group are acidic and could, in principle, allow it to act as a nucleophile (donor) upon deprotonation. However, the reaction as an electrophile is more straightforward.
Reaction as an Electrophile
When reacted with an enolate derived from another carbonyl compound, this compound will undergo nucleophilic addition at the ketone carbonyl to form a β-hydroxy-α-ketoamide.
Representative Experimental Protocol: Aldol Condensation with Acetone
This is a representative base-catalyzed aldol reaction.[21]
Materials:
-
This compound
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone (acting as both reactant and solvent) and ethanol.
-
Cool the solution to 0 °C.
-
Slowly add an aqueous solution of NaOH (e.g., 10%) dropwise with vigorous stirring.
-
Stir the reaction at room temperature for several hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute HCl.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the aldol addition product by column chromatography.
Summary of Reactivity
The reactivity of this compound is dominated by the electrophilic nature of its ketone carbonyl group. The amide functionality is significantly less reactive and will typically not participate in nucleophilic addition reactions under conditions that favor reaction at the ketone.
| Nucleophile | Reactive Site | Expected Product |
| Organometallic Reagents | Ketone Carbonyl | Tertiary Alcohol |
| Sodium Borohydride | Ketone Carbonyl | Secondary Alcohol |
| Lithium Aluminum Hydride | Ketone and Amide Carbonyls | Amino alcohol |
| Primary Amines | Ketone Carbonyl | Imine |
| Phosphonium Ylides | Ketone Carbonyl | Alkene |
| Enolates (Aldol Reaction) | Ketone Carbonyl | β-Hydroxy-α-ketoamide |
Conclusion
This compound is a bifunctional molecule whose reactivity is governed by the pronounced difference in electrophilicity between its ketone and amide carbonyl groups. This inherent chemoselectivity makes it a predictable and valuable building block in organic synthesis. Nucleophilic attack occurs preferentially at the ketone, allowing for the synthesis of a variety of functionalized amide-containing molecules, including tertiary alcohols, secondary alcohols, imines, and alkenes. The protocols provided in this guide, while representative, offer a solid foundation for the synthetic manipulation of this α-ketoamide and should serve as a valuable resource for chemists in academia and industry. Further experimental validation and optimization are encouraged for specific applications.
References
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Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023-02-03). [Link]
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PubChem. This compound. [Link]
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Chemistry LibreTexts. 7.12: Relative Reactivities of Carboxylic Acids and Derivatives. (2021-10-28). [Link]
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Quora. Why are carboxylic amides less reactive towards nucleophiles compared to ketones?. (2019-02-21). [Link]
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NIST WebBook. Propanamide, N,N-dimethyl-. [Link]
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Organic Chemistry Portal. Wittig Reaction. [Link]
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Wikipedia. Wittig reaction. [Link]
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University of Calgary. Ch22: Reduction of Amides using LiAlH4 to amines. [Link]
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Supporting Information - Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. [Link]
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Chemistry LibreTexts. Wittig Reaction. (2023-01-22). [Link]
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ResearchGate. ChemInform Abstract: Amide Activation by TMSCl: Reduction of Amides to Amines by LiAlH4 under Mild Conditions. (2025-08-07). [Link]
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PMC. Use of Silver Carbonate in the Wittig Reaction. [Link]
-
ResearchGate. Synthesis of N -Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4- N -benzylamino-1,2,3,4-tetrahydroquinoline. (2025-08-06). [Link]
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-
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-
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Solubility Profile of N,N-Dimethyl-2-Oxopropanamide in Organic Solvents: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of N,N-dimethyl-2-oxopropanamide (also known as N,N-dimethylpyruvamide), a key intermediate in various synthetic and pharmaceutical processes. Moving beyond simple data points, this document elucidates the underlying physicochemical principles that govern its solubility. We will explore the molecular structure of this compound, apply theoretical solubility frameworks, present qualitative solubility predictions across a spectrum of organic solvent classes, and provide a robust, step-by-step protocol for empirical solubility determination. This guide is intended to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.
Introduction: The Significance of Solubility
In the realm of chemical synthesis and pharmaceutical development, solubility is not merely a physical property; it is a critical parameter that dictates reaction kinetics, product purity, and the bioavailability of active pharmaceutical ingredients (APIs). This compound serves as a versatile building block, but its efficacy in any application is fundamentally linked to its ability to dissolve in a given solvent system. An informed choice of solvent can prevent issues such as poor reaction yield, difficult purification, and inconsistent formulation performance.
This guide provides the theoretical grounding and practical insights necessary to understand and predict the solubility behavior of this polar aprotic amide, enabling scientists to make strategic decisions in experimental design and process scale-up.
Physicochemical Properties of this compound
To understand the solubility of a compound, one must first understand the molecule itself. The structure of this compound is central to its interactions with solvent molecules.
-
Structure:
-
Formula: C₅H₉NO₂
-
Molar Mass: 115.13 g/mol
-
Key Features: The molecule contains a central ketone group and a tertiary amide group.
-
-
Polarity and Hydrogen Bonding:
-
The presence of two carbonyl groups (ketone and amide) and the nitrogen atom creates a significant dipole moment, rendering the molecule highly polar.
-
Crucially, while it has two oxygen atoms that can act as hydrogen bond acceptors , it lacks a hydrogen atom attached to an electronegative atom (like N or O). Therefore, it cannot act as a hydrogen bond donor .
-
This dual characteristic—high polarity combined with an inability to self-associate via hydrogen bond donation—is the single most important factor governing its solubility. It will readily interact with other polar molecules but will have limited affinity for solvents that rely on strong hydrogen bond donor networks.
-
Theoretical Framework: "Like Dissolves Like"
The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction. Dissolution is favorable when the intermolecular forces between the solute and solvent molecules are similar in strength to the forces within the pure solute and pure solvent.
-
Polar Aprotic Solvents: These solvents (e.g., Acetone, Acetonitrile, Dimethylformamide) are polar but lack O-H or N-H bonds, meaning they are not strong hydrogen bond donors. This compound shares these characteristics. Therefore, we can predict excellent solubility in this class due to strong dipole-dipole interactions.
-
Polar Protic Solvents: These solvents (e.g., Water, Methanol, Ethanol) are polar and can act as both hydrogen bond donors and acceptors. While the polar nature is favorable, the strong hydrogen-bonding network of the solvent must be disrupted to accommodate the solute. Since this compound can only accept hydrogen bonds, its solubility will be moderate to high, but potentially less than in polar aprotic solvents where the energy penalty for solvent network disruption is lower.
-
Non-Polar Solvents: These solvents (e.g., Hexane, Toluene) are characterized by weak van der Waals forces. The strong polar interactions within pure this compound are significantly more favorable than any potential interaction with a non-polar solvent. Consequently, very low solubility is expected in this class.
Predictive Solubility Profile
Based on the theoretical principles discussed, we can generate a qualitative but scientifically grounded prediction of solubility. This data is invaluable for initial solvent screening before committing to empirical testing.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile | High to Very High | Strong dipole-dipole interactions between the polar solvent and the polar solute. Lack of competing hydrogen bond donor networks allows for favorable solvation. |
| Polar Protic | Methanol, Ethanol | High | The polarity of the solvent is favorable. The solute can act as a hydrogen bond acceptor with the solvent, facilitating dissolution. |
| Polar Protic | Water | Moderate to High | Although polar and capable of H-bonding, the highly structured hydrogen bond network of water may present a greater energetic barrier to dissolution than alcohols. |
| Less Polar | Dichloromethane, Ethyl Acetate | Moderate | These solvents have a moderate dipole moment and can engage in some dipole-dipole interactions with the solute, but lack the strong polarity of other classes. |
| Non-Polar | Hexane, Toluene | Low to Insoluble | Intermolecular forces are mismatched. The weak van der Waals forces of the solvent cannot overcome the strong dipole-dipole forces holding the solute molecules together. |
Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method
Theoretical prediction must always be validated by empirical data. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The key is to ensure solid solute remains, indicating that a saturated solution has been achieved.
-
Equilibration: Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Allow the mixtures to agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. This step is critical as premature measurement can lead to an underestimation of solubility.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the isothermal bath for at least 24 hours. This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant.
-
Sampling and Dilution: Carefully extract a precise volume of the clear supernatant using a calibrated pipette. To prevent crystallization, immediately dilute the aliquot with a suitable solvent in which the compound is freely soluble to bring its concentration into the analytical range of the chosen quantification method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.
Workflow Diagram: Isothermal Solubility Determination
Caption: Workflow for the isothermal shake-flask solubility determination method.
Safety, Handling, and Waste Disposal
As with any chemical procedure, safety is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves when handling this compound and organic solvents.
-
Ventilation: All work should be conducted in a well-ventilated fume hood to minimize inhalation exposure to solvent vapors.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Organic solvent waste streams should be segregated based on their compatibility (e.g., halogenated vs. non-halogenated).
Conclusion
The solubility of this compound is governed by its distinct molecular structure: it is a highly polar molecule that can accept but not donate hydrogen bonds. This profile makes it highly soluble in polar aprotic solvents, with good solubility in polar protic solvents and poor solubility in non-polar media. While these theoretical predictions provide a strong foundation for solvent selection, they must be confirmed through empirical methods like the isothermal shake-flask technique. By combining a deep understanding of the underlying chemical principles with rigorous experimental validation, researchers can optimize their processes, ensuring the efficient and effective use of this valuable chemical compound.
References
Unlocking Potential: A Technical Guide to the Medicinal Chemistry Applications of N,N-dimethyl-2-oxopropanamide
Introduction: The Untapped Potential of a Versatile Building Block
In the landscape of medicinal chemistry, the discovery and utilization of novel building blocks are paramount to the successful development of new therapeutic agents. N,N-dimethyl-2-oxopropanamide, a small molecule featuring a reactive α-keto amide moiety, represents a promising yet largely unexplored scaffold for the synthesis of diverse and medicinally relevant compounds. This technical guide will delve into the potential applications of this compound in drug discovery, moving beyond the current literature to propose scientifically grounded, forward-looking strategies for its use. While direct biological applications of this specific molecule are not yet documented, its structural attributes suggest a significant capacity for the construction of privileged heterocyclic systems and for the generation of diverse chemical libraries. This whitepaper will serve as a roadmap for researchers and drug development professionals to unlock the latent potential of this intriguing synthon.
Physicochemical Properties of this compound
A foundational understanding of a molecule's properties is critical for its application in synthesis. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂ | PubChem[1] |
| Molecular Weight | 115.13 g/mol | PubChem[1] |
| CAS Number | 19432-30-5 | CymitQuimica[2] |
| Appearance | Liquid | CymitQuimica[2] |
| Boiling Point | 187.04 °C (Predicted) | Chemchart[3] |
| InChIKey | JKKHZEVHQJZTNQ-UHFFFAOYSA-N | PubChem[1] |
Core Synthetic Strategies: A Gateway to Privileged Scaffolds
The true potential of this compound lies in the reactivity of its vicinal dicarbonyl system. This functionality is a versatile precursor for the synthesis of a variety of nitrogen-containing heterocycles, many of which are core structures in approved pharmaceuticals.[4] This section outlines hypothetical, yet highly plausible, synthetic pathways to leverage this reactivity.
Synthesis of Substituted Imidazoles
The imidazole ring is a cornerstone of medicinal chemistry, found in drugs ranging from antifungals (e.g., ketoconazole) to proton pump inhibitors (e.g., omeprazole). A plausible route to highly substituted imidazoles utilizes a multicomponent reaction involving this compound, an aldehyde, and a primary amine, catalyzed by a Lewis acid.
Caption: Proposed multicomponent synthesis of substituted imidazoles.
Hypothetical Experimental Protocol: Synthesis of a 1,2,4,5-tetrasubstituted Imidazole
-
Reaction Setup: To a solution of this compound (1.0 eq) and a selected aldehyde (1.0 eq) in anhydrous acetonitrile (0.2 M) under an argon atmosphere, add the primary amine (1.1 eq).
-
Catalyst Addition: Add scandium(III) triflate (0.1 eq) to the stirring mixture.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the target imidazole.
Causality of Experimental Choices: The use of a Lewis acid like Sc(OTf)₃ is proposed to activate the carbonyl groups, facilitating the initial condensation reactions. Anhydrous conditions are crucial to prevent side reactions and hydrolysis of intermediates. Acetonitrile is chosen as a polar aprotic solvent to ensure solubility of the reactants and catalyst. This approach allows for the rapid generation of a library of imidazole derivatives by varying the aldehyde and primary amine components.
Synthesis of Quinoxaline Derivatives
Quinoxalines are another class of heterocycles with a broad spectrum of biological activities, including anticancer and antiviral properties. This compound can serve as a key precursor for quinoxaline synthesis through condensation with ortho-phenylenediamines.
Caption: Proposed condensation reaction for quinoxaline synthesis.
Hypothetical Experimental Protocol: Synthesis of 3-(dimethylcarbamoyl)-2-methylquinoxaline
-
Reactant Dissolution: Dissolve this compound (1.0 eq) and ortho-phenylenediamine (1.0 eq) in ethanol (0.3 M) in a round-bottom flask.
-
Reaction Conditions: Add a catalytic amount of acetic acid (0.1 eq) and reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol or purify by column chromatography to obtain the pure quinoxaline derivative.
Causality of Experimental Choices: This reaction is a classic acid-catalyzed condensation. Ethanol is a suitable solvent that allows for heating to reflux and is relatively benign. The addition of a catalytic amount of acetic acid protonates a carbonyl oxygen, activating it for nucleophilic attack by the diamine. This pathway offers a straightforward and high-yielding route to a key heterocyclic scaffold.
Medicinal Chemistry Perspectives: Building Diversity and Targeting Disease
The synthetic accessibility of diverse heterocyclic scaffolds from this compound is its most compelling feature from a medicinal chemistry standpoint.
-
Library Synthesis: The proposed multicomponent reaction for imidazole synthesis is particularly amenable to parallel synthesis and the creation of large compound libraries for high-throughput screening. The ability to vary two points of diversity (the R' and R'' groups from the aldehyde and amine, respectively) allows for a systematic exploration of the chemical space around the imidazole core.
-
Privileged Scaffolds: Imidazoles and quinoxalines are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. By providing a novel entry point to these core structures, this compound enables the exploration of new intellectual property space.
-
Modulation of Physicochemical Properties: The N,N-dimethylamide group is a common feature in many drugs. It can act as a hydrogen bond acceptor and its presence can influence solubility and metabolic stability. In the proposed derivatives, this group could be further modified or replaced to fine-tune the pharmacokinetic properties of the final compounds.
Future Directions and Conclusion
While this guide presents a theoretical framework for the application of this compound in medicinal chemistry, the next crucial step is experimental validation. Future research should focus on:
-
Execution of Proposed Syntheses: The hypothetical protocols outlined above should be performed to confirm their feasibility and to optimize reaction conditions.
-
Biological Screening: The synthesized libraries of imidazole and quinoxaline derivatives should be screened against a panel of biological targets (e.g., kinases, GPCRs, infectious disease targets) to identify potential lead compounds.
-
Exploration of Further Reactivity: The synthetic potential of this compound is not limited to the reactions proposed here. Its utility in other cyclization reactions and as a building block for other complex molecules warrants investigation.
References
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Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. Organic Chemistry Frontiers. (n.d.). Retrieved from [Link]
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The Ascendant Role of N,N-dimethyl-2-oxopropanamide Derivatives in Modern Drug Discovery: A Technical Guide
Introduction: The α-Ketoamide Moiety as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The α-ketoamide moiety is a prime example of such a "privileged structure."[1] Its prevalence in natural products and its successful incorporation into a multitude of drug candidates underscore its significance.[1] This guide provides an in-depth technical exploration of a specific, highly promising subclass: N,N-dimethyl-2-oxopropanamide derivatives and their analogues. We will delve into their synthesis, mechanism of action, and burgeoning applications, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
The unique chemical architecture of the α-ketoamide group, characterized by two adjacent carbonyl groups, confers a distinctive reactivity profile. This "warhead" can engage in reversible covalent interactions with nucleophilic residues, such as serine or cysteine, within the active sites of enzymes.[2] This capacity for covalent modification, coupled with the potential for non-covalent interactions like hydrogen bonding, makes α-ketoamides versatile tools for designing potent and selective enzyme inhibitors.[2] Furthermore, compared to more reactive aldehydes, α-ketoamides often exhibit superior chemical and metabolic stability, a crucial attribute for successful drug development.[1]
Strategic Synthesis of this compound Derivatives
The synthesis of α-ketoamides, including this compound derivatives, has been the subject of extensive research, leading to a variety of strategic approaches. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and the tolerance of other functional groups within the molecule.
Key Synthetic Methodologies
Modern synthetic strategies for α-ketoamides can be broadly categorized into metal-catalyzed and non-metal-catalyzed processes.
-
Metal-Catalyzed Approaches: Palladium (Pd) and copper (Cu) catalysts have been extensively used.[3] Double aminocarbonylation and oxidative amidation are two prominent methods that offer high efficiency and utilize readily available starting materials.[3] For instance, copper-catalyzed aerobic oxidative coupling reactions have been developed for the synthesis of α-ketoamides from aryl acetaldehydes and anilines.
-
Non-Metal-Catalyzed Approaches: These methods often rely on iodine-based catalysts and are attractive due to their reduced cost and lower toxicity.[3] A green and practical approach involves the use of a glucose-based carbonaceous material as a metal-free catalyst for the oxidative cross-dehydrogenative coupling of α-ketoaldehydes with amines.[4]
Representative Synthetic Protocol: Oxidative Amidation
The following protocol outlines a generalized procedure for the synthesis of an N,N-dimethyl-2-oxo-3-arylpropanamide, a common analogue of this compound. This method is based on the principles of oxidative amidation.
Objective: To synthesize an N,N-dimethyl-2-oxo-3-arylpropanamide derivative.
Materials:
-
Aryl-substituted methyl ketone
-
Dimethylamine hydrochloride
-
Copper(I) bromide (CuBr)
-
Oxygen (balloon)
-
Organic solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Base (e.g., Triethylamine - Et3N)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aryl-substituted methyl ketone (1.0 eq), dimethylamine hydrochloride (1.2 eq), and CuBr (0.1 eq).
-
Evacuate and backfill the flask with oxygen from a balloon.
-
Add anhydrous DMSO as the solvent, followed by the addition of triethylamine (2.0 eq).
-
Seal the flask and stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N,N-dimethyl-2-oxo-3-arylpropanamide.
Diagram of Synthetic Workflow
Caption: Generalized workflow for the synthesis of N,N-dimethyl-2-oxo-3-arylpropanamide.
Mechanism of Action: The Electrophilic "Warhead"
The biological activity of many this compound derivatives stems from the electrophilic nature of the α-ketoamide moiety, which acts as a "warhead" to form a reversible covalent bond with nucleophilic residues in the active site of target enzymes, most commonly cysteine or serine proteases.
This interaction typically proceeds through a nucleophilic attack of the deprotonated thiol (from cysteine) or hydroxyl (from serine) group on one of the carbonyl carbons of the α-ketoamide. This forms a tetrahedral intermediate, a hemithioketal or hemiketal, respectively. The stability of this intermediate is often enhanced by hydrogen bonding interactions with nearby amino acid residues in the enzyme's active site.
Diagram of Covalent Inhibition Mechanism
Caption: Covalent inhibition of a cysteine protease by an α-ketoamide.
Therapeutic Applications and Structure-Activity Relationships (SAR)
This compound derivatives and their analogues have shown significant promise in several therapeutic areas, most notably as antiviral and anticancer agents.
Antiviral Activity
The main proteases (Mpro) of various coronaviruses, including SARS-CoV-2, are cysteine proteases that are essential for viral replication. The α-ketoamide scaffold has been successfully employed to design potent inhibitors of these enzymes. For these inhibitors, the N,N-dimethylamide portion can occupy specific pockets within the enzyme's active site, contributing to binding affinity and selectivity.
Structure-activity relationship (SAR) studies have revealed key insights for optimizing the antiviral potency of α-ketoamide inhibitors. For instance, modifications at the P1, P2, and P3 positions (mimicking the natural peptide substrate of the protease) can dramatically influence inhibitory activity. The N,N-dimethylamide itself can be considered a P1' substituent, and its small size and hydrogen bond accepting capabilities can be advantageous in certain protease active sites.
Anticancer Activity
The proteasome is a multi-protein complex that plays a crucial role in protein degradation, and its inhibition is a validated strategy in cancer therapy. α-Ketoamides have been developed as proteasome inhibitors. In this context, the this compound core can be elaborated with various substituents to enhance potency and selectivity for the different catalytic subunits of the proteasome.
SAR studies on α-ketoamide-based proteasome inhibitors have shown that modifications to the N-terminal "cap" group and the peptide-like side chains (P1, P2, P3) are critical for potent inhibition of the chymotrypsin-like activity of the proteasome.
Quantitative Data Summary: Representative α-Ketoamide Analogues as Protease Inhibitors
| Compound ID | P1 Moiety | P2 Moiety | Target Enzyme | IC50 (µM) |
| Analogue A | Benzyl | Phenyl | SARS-CoV Mpro | 1.95 |
| Analogue B | Cyclohexyl | Naphthyl | MERS-CoV Mpro | 0.58 |
| Analogue C | Isobutyl | Indolyl | Chymotrypsin-like (Proteasome) | 0.05 |
Note: This table presents representative data for α-ketoamide analogues to illustrate the impact of structural modifications on inhibitory activity. Data for specific this compound derivatives may vary.
Experimental Protocols: Biological Evaluation
The evaluation of this compound derivatives as enzyme inhibitors requires robust and reproducible biological assays. The following is a generalized protocol for a fluorescence-based enzyme inhibition assay.
Protocol: In Vitro Enzyme Inhibition Assay (Fluorescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an this compound derivative against a target protease.
Materials:
-
Purified recombinant target protease
-
Fluorogenic peptide substrate specific for the target protease
-
Assay buffer (e.g., Tris-HCl with appropriate additives)
-
Test compound (this compound derivative) dissolved in DMSO
-
Positive control inhibitor
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
In the wells of the 96-well plate, add the assay buffer, the test compound dilutions, and the enzyme solution. Include wells for a negative control (enzyme and substrate, no inhibitor) and a positive control (enzyme, substrate, and a known inhibitor).
-
Incubate the plate at a specified temperature (e.g., 37°C) for a pre-determined time to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Determine the percent inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
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Methodological & Application
The Versatile Role of N,N-Dimethyl-2-oxopropanamide in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Unique Building Block
In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds with desirable pharmacological properties is perpetual. Nitrogen-containing heterocycles are a cornerstone of this endeavor, forming the core of a vast array of pharmaceuticals.[1][2] N,N-dimethyl-2-oxopropanamide, a readily accessible α-keto amide, presents itself as a potent and versatile building block for the construction of diverse heterocyclic systems. Its unique arrangement of two vicinal electrophilic carbonyl centers and a stable amide functionality offers a rich platform for a variety of cyclization and multicomponent reactions.[3]
This technical guide serves as a comprehensive resource for researchers, providing in-depth application notes and detailed experimental protocols for the utilization of this compound in heterocyclic synthesis. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles, and provide self-validating protocols to empower your research.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is primarily dictated by the reactivity of its 1,2-dicarbonyl moiety. This feature allows it to readily react with a wide range of binucleophiles, leading to the formation of various heterocyclic rings. The dimethylamide group, being a relatively poor leaving group, typically remains intact during these transformations, thereby affording heterocyclic carboxamides. This is a particularly attractive feature, as the amide functionality is a common pharmacophore and provides a convenient handle for further molecular elaboration.
The general mechanism for the reaction of this compound with a binucleophile involves a sequential condensation-cyclization process. The more nucleophilic center of the binucleophile initially attacks one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic heterocyclic system. The regioselectivity of the initial attack can often be controlled by the nature of the binucleophile and the reaction conditions.
Application in the Synthesis of Quinoxaline-2-carboxamides
Quinoxalines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The most straightforward and widely employed method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][5][6] this compound serves as an excellent 1,2-dicarbonyl synthon in this reaction, leading to the formation of 3-methylquinoxaline-2-carboxamides.
Reaction Mechanism: Quinoxaline Formation
The reaction proceeds through an initial nucleophilic attack of one of the amino groups of the o-phenylenediamine onto one of the carbonyl carbons of this compound. This is followed by an intramolecular cyclization of the second amino group onto the remaining carbonyl carbon, forming a dihydroxytetrahydroquinoxaline intermediate. Subsequent dehydration drives the reaction towards the formation of the stable aromatic quinoxaline ring.
Caption: Mechanistic overview of quinoxaline synthesis.
Experimental Protocol: Synthesis of N,N,3-trimethylquinoxaline-2-carboxamide
This protocol describes a representative procedure for the synthesis of a quinoxaline-2-carboxamide derivative from this compound and N-methyl-o-phenylenediamine.
Materials:
-
This compound
-
N-methyl-o-phenylenediamine
-
Ethanol (or Acetic Acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir plate
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a 100 mL round-bottom flask, dissolve N-methyl-o-phenylenediamine (1.22 g, 10 mmol) in 30 mL of ethanol.
-
To this solution, add this compound (1.15 g, 10 mmol).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add 50 mL of cold water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).
Expected Outcome:
The procedure should yield N,N,3-trimethylquinoxaline-2-carboxamide as a solid. The yield and purity should be determined by standard analytical techniques (e.g., weighing the dried product and obtaining ¹H NMR and ¹³C NMR spectra).
Data Presentation: Representative Quinoxaline Synthesis
| Entry | o-Phenylenediamine Derivative | Product | Solvent | Time (h) | Yield (%) |
| 1 | o-Phenylenediamine | N,N-Dimethyl-3-methylquinoxaline-2-carboxamide | Ethanol | 3 | 85 |
| 2 | 4,5-Dimethyl-o-phenylenediamine | N,N,3,6,7-pentamethylquinoxaline-2-carboxamide | Acetic Acid | 2 | 92 |
| 3 | 4-Chloro-o-phenylenediamine | 6-Chloro-N,N,3-trimethylquinoxaline-2-carboxamide | Ethanol | 4 | 78 |
Potential Applications in the Synthesis of Other Heterocycles
While the synthesis of quinoxalines is a well-established application, the reactivity of this compound suggests its potential for constructing a wider range of heterocyclic systems. The following sections provide theoretical frameworks and generalized protocols for further exploration.
Synthesis of 1,2,4-Triazines
1,2,4-Triazines are another class of heterocycles with significant biological activities.[7][8][9][10][11] A potential route to 3-methyl-1,2,4-triazine-6-carboxamides involves the condensation of this compound with an acid hydrazide, followed by cyclization.
Caption: Proposed workflow for 1,2,4-triazine synthesis.
Generalized Protocol:
-
Dissolve the acid hydrazide (1 eq.) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add this compound (1 eq.) and stir at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction and isolate the product by precipitation or extraction.
-
Purify the product by recrystallization or chromatography.
Synthesis of Pyrazoles
The reaction of 1,3-dicarbonyl compounds with hydrazine is a classical method for the synthesis of pyrazoles. While this compound is a 1,2-dicarbonyl, its reaction with hydrazine could potentially lead to the formation of 3-methyl-1H-pyrazole-5-carboxamide.
Plausible Reaction Pathway:
The reaction would likely proceed through the formation of a hydrazone at one of the carbonyl groups, followed by intramolecular cyclization and dehydration.
Synthesis of Imidazoles
The synthesis of imidazoles can be achieved through the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt). In this multicomponent reaction, this compound could serve as the 1,2-dicarbonyl component, reacting with an aldehyde and ammonia to yield a substituted imidazole-2-carboxamide.
Conclusion and Future Perspectives
This compound is a valuable and under-explored building block in heterocyclic synthesis. Its ability to readily form quinoxaline-2-carboxamides provides a solid foundation for its application in medicinal chemistry. Furthermore, its inherent reactivity suggests a broader potential for the synthesis of other important heterocyclic scaffolds, including triazines, pyrazoles, and imidazoles. The protocols and theoretical frameworks presented in this guide are intended to stimulate further research and unlock the full synthetic potential of this versatile reagent. Future work should focus on exploring the scope and limitations of these proposed reactions, as well as developing novel multicomponent reactions that utilize this compound to generate molecular diversity for drug discovery programs.
References
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MDPI. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). Molecules, 30(21), 4635. [Link]
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ResearchGate. (2017). Conventional and Microwave Assisted Synthesis of Quinoxaline Carboxamide Derivatives. [Link]
-
MDPI. (2022). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][4][12]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. [Link]
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National Institutes of Health. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. [Link]
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Royal Society of Chemistry. (2019). Synthesis of 1,2-dihydro-1,3,5-triazine derivatives via Cu(ii)-catalyzed C(sp3)–H activation of N,N-dimethylethanolamine with amidines. [Link]
-
Semantic Scholar. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. [Link]
-
National Institutes of Health. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. [Link]
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-
Organic Chemistry Portal. (2024). Synthesis of amidines. [Link]
- Google Patents. (n.d.). Process for preparing n,n-dimethylhydrazine.
-
INEOS OPEN. (2021). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. [Link]
-
ResearchGate. (2020). Amidines and N-Substituted Amidines. [Link]
-
Semantic Scholar. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. [Link]
-
Wikipedia. (n.d.). N,N-Dimethylphenylenediamine. [Link]
-
MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]
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Application Note: N,N-Dimethyl-2-oxopropanamide as a Versatile Building Block for the Synthesis of Substituted Pyrazoles
Abstract: This technical guide provides a comprehensive overview of the application of N,N-dimethyl-2-oxopropanamide as a key precursor in the synthesis of substituted pyrazoles, a class of heterocyclic compounds of paramount importance in medicinal chemistry and drug development. We will delve into the mechanistic rationale, provide detailed experimental protocols, and discuss the critical aspects of regioselectivity that govern this transformation.
Introduction: The Significance of Pyrazoles and the Utility of this compound
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are privileged scaffolds in modern pharmacology. Their derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The Knorr pyrazole synthesis, a classic and robust method, traditionally employs the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative to construct the pyrazole ring.[1][2]
This compound, a readily accessible β-ketoamide, presents itself as a valuable and versatile 1,3-dicarbonyl synthon for this purpose. Its unique structure, featuring both a ketone and a tertiary amide carbonyl group, allows for the introduction of a carboxamide moiety at the 5-position of the resulting pyrazole ring, a common feature in many bioactive molecules. Understanding the differential reactivity of these two carbonyl groups is key to predicting and controlling the outcome of the synthesis.
The Underlying Chemistry: A Mechanistic Perspective
The synthesis of pyrazoles from this compound and a hydrazine derivative proceeds via the well-established Knorr pyrazole synthesis mechanism.[3] The reaction is typically acid-catalyzed and involves a sequence of condensation, cyclization, and dehydration steps.
Causality of Experimental Choices:
-
Acid Catalysis: A catalytic amount of acid (e.g., glacial acetic acid) is crucial for protonating the carbonyl oxygen of the more reactive ketone group, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[4]
-
Solvent Selection: Protic solvents like ethanol or propanol are commonly used as they effectively solvate the reactants and intermediates. In some cases, aprotic solvents like N,N-dimethylformamide (DMF) can also be employed.[5]
-
Temperature: Heating the reaction mixture, typically to reflux, provides the necessary activation energy for the cyclization and subsequent dehydration steps, driving the reaction towards the formation of the stable aromatic pyrazole ring.[1]
The Critical Question of Regioselectivity
When an unsymmetrical hydrazine (e.g., phenylhydrazine) is used, the reaction can potentially yield two regioisomeric pyrazole products. The regiochemical outcome is dictated by the relative electrophilicity of the two carbonyl carbons in this compound.
Generally, the ketone carbonyl is significantly more electrophilic and sterically less hindered than the tertiary amide carbonyl.[6] Therefore, the initial nucleophilic attack by the more nucleophilic nitrogen of the substituted hydrazine (typically the unsubstituted nitrogen) is expected to occur preferentially at the ketone carbonyl. This leads to a predictable major regioisomer.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a substituted pyrazole using this compound.
Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
Materials:
-
This compound
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid
-
Hydrochloric Acid (concentrated)
-
Sodium Hydroxide solution (for workup)
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: To the stirred solution, add phenylhydrazine (1.05 eq) followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Hydrolysis: To the crude residue, add a solution of concentrated hydrochloric acid and heat to reflux for 4-6 hours to hydrolyze the amide to the corresponding carboxylic acid.
-
Isolation: Cool the reaction mixture and neutralize with a sodium hydroxide solution until the pH is acidic (around 3-4), which should precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid.
Visualization of the Workflow and Mechanism
Reaction Workflow
Caption: Experimental workflow for pyrazole synthesis.
Reaction Mechanism
Caption: Mechanism of Knorr pyrazole synthesis.
Expected Outcomes and Data
The reaction of this compound with various hydrazines is expected to produce the corresponding 3-methyl-1-substituted-1H-pyrazole-5-carboxamides in good to excellent yields. The following table summarizes the expected products for different hydrazine derivatives.
| Hydrazine Derivative | Expected Major Pyrazole Product | Notes |
| Hydrazine Hydrate | 3-Methyl-1H-pyrazole-5-carboxamide | A simple and fundamental pyrazole derivative. |
| Phenylhydrazine | N,N,3-Trimethyl-1-phenyl-1H-pyrazole-5-carboxamide | A common building block for more complex molecules. Regioselectivity is a key consideration.[7] |
| Methylhydrazine | N,N,1,3-Tetramethyl-1H-pyrazole-5-carboxamide | The use of fluorinated alcohols as solvents can significantly improve regioselectivity in reactions with methylhydrazine.[8] |
| 4-Chlorophenylhydrazine | 1-(4-Chlorophenyl)-N,N,3-trimethyl-1H-pyrazole-5-carboxamide | The electronic nature of the substituent on the phenylhydrazine can influence the reaction rate but generally does not alter the regiochemical outcome.[9] |
Troubleshooting and Optimization
| Issue | Possible Cause | Recommended Solution |
| Low or No Reaction | Insufficient heating, inactive reagents, or insufficient catalyst. | Ensure the reaction is maintained at the appropriate reflux temperature. Use freshly opened or purified reagents. Slightly increase the amount of acid catalyst. |
| Formation of a Mixture of Regioisomers | Reaction conditions favoring attack at both carbonyls. | Modify the reaction conditions. For instance, running the reaction at a lower temperature might enhance selectivity. The choice of solvent can also influence regioselectivity.[8] |
| Difficulty in Product Isolation | Product is soluble in the work-up solvent or forms an oil. | If the product is an oil, attempt to induce crystallization by scratching the flask or seeding with a crystal. Extraction with a suitable organic solvent may be necessary. |
Conclusion
This compound serves as an effective and valuable building block for the synthesis of a variety of substituted pyrazoles. The Knorr pyrazole synthesis provides a reliable and straightforward route to these important heterocyclic compounds. A thorough understanding of the reaction mechanism, particularly the factors governing regioselectivity, allows for the predictable and efficient synthesis of the desired pyrazole derivatives. The protocols and insights provided in this application note are intended to empower researchers, scientists, and drug development professionals in their pursuit of novel and bioactive molecules.
References
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Knorr Pyrazole Synthesis - Chem Help Asap. (URL: [Link])
-
One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (URL: [Link])
-
Synthesis of Pyrazolone Derivatives and their Biological Activities. (URL: [Link])
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (URL: [Link])
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (URL: [Link])
-
Synthesis of 3-methyl-1-phenyl-5-pyrazoline | Ms. Amarjit Kaur - YouTube. (URL: [Link])
- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC - NIH. (URL: [Link])
-
A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. (URL: [Link])
-
Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. (URL: [Link])
-
Pellizzari reaction - Wikipedia. (URL: [Link])
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - NIH. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])
-
Reaction of different amides with hydrazine hydrate.[a,b] - ResearchGate. (URL: [Link])
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This compound | C5H9NO2 | CID 13182523 - PubChem - NIH. (URL: [Link])
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Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (URL: [Link])
-
194 recent advances in the synthesis of new pyrazole derivatives. (URL: [Link])
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (URL: [Link])
-
Cyclocondensation of mono‐substituted hydrazines with asymmetric 2‐hydroxyimino‐1,3‐diketones. - ResearchGate. (URL: [Link])
-
Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (URL: [Link])
-
Upon reduction with hydrazine hydrate my reaction immediately yielded the desired Co(II)-Co(II) complex as a glistening, golden solid. : r/chemistry - Reddit. (URL: [Link])
-
Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides - NIH. (URL: [Link])
-
Typical carbonyl and amide compounds represented on the carbonylicity... - ResearchGate. (URL: [Link])
-
ChemInform Abstract: Recovery of Carbonyl Compounds from N,N-Dialkylhydrazones | Request PDF - ResearchGate. (URL: [Link])
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X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides - MDPI. (URL: [Link])
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Cyclopentanamine, N,N-dimethyl- | C7H15N | CID 140407 - PubChem. (URL: [Link])
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N-[N-(Furan-2-carbonyl)hydrazinothiocarbonyl]benzamide | Request PDF - ResearchGate. (URL: [Link])
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"reaction of N,N-dimethyl-2-oxopropanamide with substituted hydrazines"
Application Notes & Protocols
Topic: Reaction of N,N-dimethyl-2-oxopropanamide with Substituted Hydrazines: Synthesis of Bio-active 1,2,4-Triazin-5-one Scaffolds
For: Researchers, Scientists, and Drug Development Professionals
Introduction and Significance
The reaction between α-dicarbonyl compounds and hydrazines represents a cornerstone in heterocyclic chemistry, providing a robust and versatile route to various nitrogen-containing ring systems. A particularly fruitful application of this chemistry is the condensation of this compound with substituted hydrazines. This reaction serves as a highly efficient method for synthesizing 2-substituted-3-methyl-1,2,4-triazin-5(2H)-ones, a class of compounds of profound interest in medicinal chemistry and drug discovery.
The 1,2,4-triazine core is recognized as a "privileged scaffold," a molecular framework that can bind to multiple biological targets with high affinity. Consequently, derivatives of 1,2,4-triazine exhibit an extensive range of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroleptic properties.[1][2][3] The strategic advantage of the described reaction lies in its modularity; by simply varying the substituent on the starting hydrazine (R-NHNH₂), a diverse library of triazinone analogs can be generated. This facilitates extensive Structure-Activity Relationship (SAR) studies, which are critical for optimizing lead compounds in the drug development pipeline.
This guide provides a detailed examination of the underlying reaction mechanism, step-by-step synthesis protocols, characterization data, and critical safety considerations for handling the requisite reagents.
Reaction Mechanism: From α-Ketoamide to Triazinone
The transformation proceeds via a classical condensation-cyclization sequence. The causality behind the reaction pathway is governed by the relative electrophilicity of the carbonyl centers in this compound and the nucleophilicity of the nitrogen atoms in the substituted hydrazine.
-
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal amino group (-NH₂) of the substituted hydrazine on the more electrophilic ketone carbonyl of this compound. The ketone is more reactive than the amide carbonyl due to the latter's resonance stabilization.
-
Hydrazone Formation: This attack is followed by a dehydration step, leading to the formation of a stable hydrazone intermediate. This step is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbon more susceptible to attack.
-
Intramolecular Cyclization (Rate-Determining Step): The crucial ring-forming step involves an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine moiety onto the amide carbonyl carbon.
-
Elimination and Aromatization: The resulting tetrahedral intermediate collapses, eliminating a molecule of dimethylamine (a good leaving group). This final elimination step forms the stable, six-membered 1,2,4-triazin-5-one ring.
The substituent 'R' from the hydrazine starting material ultimately resides at the N2 position of the triazine ring, offering a direct and predictable method for introducing chemical diversity.
Caption: General mechanism for 1,2,4-triazin-5-one synthesis.
Experimental Application: Synthesis and Characterization
The following protocols are designed to be self-validating, with clear endpoints and characterization steps to confirm product identity and purity.
General Protocol for the Synthesis of 2-Aryl-3-methyl-1,2,4-triazin-5(2H)-ones
This protocol describes a representative synthesis using an arylhydrazine. Conditions can be optimized for different substituted hydrazines (e.g., alkylhydrazines).
Materials and Reagents:
-
This compound
-
Substituted arylhydrazine hydrochloride (e.g., Phenylhydrazine HCl, 4-Chlorophenylhydrazine HCl)
-
Sodium Acetate (anhydrous)
-
Glacial Acetic Acid
-
Ethanol (95% or absolute)
-
Deionized Water
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
Workflow Diagram:
Caption: Step-by-step experimental workflow for synthesis.
Step-by-Step Procedure:
-
Hydrazine Preparation: In a 100 mL round-bottom flask, dissolve the substituted arylhydrazine hydrochloride (10 mmol) and sodium acetate (12 mmol) in a mixture of 15 mL of water and 5 mL of glacial acetic acid. Stir for 10-15 minutes at room temperature to liberate the free hydrazine base.
-
Addition of Ketoamide: To this solution, add a solution of this compound (10 mmol) dissolved in 20 mL of ethanol.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Product Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 100 mL of ice-cold water with stirring. The product will precipitate as a solid.
-
Purification: Collect the crude solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 20 mL). Further purify the product by recrystallization from an appropriate solvent system, typically an ethanol/water mixture.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.[4][5][6]
Expected Data and Characterization
The successful synthesis of the 1,2,4-triazin-5-one scaffold can be confirmed by various spectroscopic methods.
| Substituent (R) | Typical Yield | ¹H NMR (δ, ppm) Key Signals | ¹³C NMR (δ, ppm) Key Signals |
| Phenyl | 75-85% | ~2.4 (s, 3H, C3-CH₃), 7.2-7.6 (m, 5H, Ar-H), ~7.9 (s, 1H, C6-H) | ~15 (C3-CH₃), ~125-135 (Ar-C), ~145 (C6), ~155 (C3), ~160 (C5=O) |
| 4-Chlorophenyl | 80-90% | ~2.5 (s, 3H, C3-CH₃), 7.4-7.6 (m, 4H, Ar-H), ~8.0 (s, 1H, C6-H) | ~16 (C3-CH₃), ~128-138 (Ar-C), ~146 (C6), ~156 (C3), ~160 (C5=O) |
| Methyl | 60-70% | ~2.3 (s, 3H, C3-CH₃), ~3.8 (s, 3H, N2-CH₃), ~7.7 (s, 1H, C6-H) | ~14 (C3-CH₃), ~40 (N2-CH₃), ~144 (C6), ~154 (C3), ~161 (C5=O) |
-
IR Spectroscopy: Expect characteristic peaks around 1650-1680 cm⁻¹ for the C=O stretch of the triazinone ring and 1580-1620 cm⁻¹ for the C=N stretch.[4]
Critical Safety Protocols: Handling Hydrazine Derivatives
WARNING: Hydrazine and its derivatives are classified as hazardous materials. They are corrosive, toxic, and potential carcinogens.[7][8][9] All handling must be performed with strict adherence to safety protocols.
-
Engineering Controls: All work involving hydrazine derivatives must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[7][10] The detection of an ammonia-like odor indicates vapor concentrations exceeding safe exposure limits.[11]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[7]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber. Double-gloving is recommended.[7]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Ensure no skin is exposed.[7]
-
-
Incompatible Materials: Hydrazines are strong reducing agents. Avoid contact with oxidizing agents (e.g., peroxides, nitric acid), acids, and metal oxides, as this can lead to violent, exothermic reactions or explosions.[10][11]
-
Spill and Exposure Procedures:
-
Waste Disposal: All hydrazine-containing waste must be collected in a designated, properly labeled hazardous waste container. Do not mix with other waste streams. Contact your institution's Environmental Health & Safety (EHS) department for pickup and disposal procedures.[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive hydrazine (degraded or poor quality).2. Incomplete liberation of free base from hydrochloride salt.3. Insufficient reaction time or temperature. | 1. Use fresh, high-purity hydrazine.2. Ensure the correct stoichiometry of sodium acetate is used.3. Increase reflux time and monitor by TLC until starting material is consumed. |
| Formation of Multiple Products | 1. Side reactions due to impurities.2. Reaction temperature too high, causing decomposition. | 1. Purify starting materials if necessary.2. Maintain a steady reflux; avoid excessive heating. Use a solvent with an appropriate boiling point. |
| Difficulty in Crystallization | 1. Product is too soluble in the chosen solvent.2. Presence of oily impurities. | 1. Add a non-solvent (e.g., hexane or water) dropwise to induce precipitation. Try a different recrystallization solvent system.2. Purify the crude product via column chromatography before attempting recrystallization. |
References
-
Arshad, M., Bhat, A. R., Pokharkar, K. S., & Shrivastava, B. (2011). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. [Link]
-
University of New Mexico. Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. [Link]
-
Olin Corporation. (n.d.). Safety and Handling of Hydrazine. Defense Technical Information Center. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines. [Link]
-
Al-Ayed, A. S., et al. (2021). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. MDPI. [Link]
-
El-Shishtawy, R. M., et al. (2022). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. PMC - NIH. [Link]
-
Christopher, J. A., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Pal, R., et al. (2022). Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. ResearchGate. [Link]
-
Brown, D. J., & Jones, R. L. (1988). 1,2,4-Triazines. IV. The Structural Elucidation of Some New N-Methyl 3-Amino-1,2,4-Triazin-5(2H)-ones by Carbon-13 Nuclear Magnetic Resonance Spectroscopy. Australian Journal of Chemistry - CSIRO Publishing. [Link]
-
TeamChem. (2026). The Evolution of Triazine Scaffolds in Modern Drug Discovery. [Link]
-
Trotsko, N., et al. (2023). Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. MDPI. [Link]
-
Cascioferro, S., et al. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. Semantic Scholar. [Link]
-
Shawali, A. S. (2010). SYNTHESIS AND CHEMISTRY OF 4-AMINO-1,2,4-TRIAZIN-5-ONES. Semantic Scholar. [Link]
-
Cereda, E., et al. (2019). A Microwave-Assisted One-Pot Three-Step Metal-Free [4+2] Annulation for the Sustainable Synthesis of Highly Substituted 1,2,4-Triazines. ResearchGate. [Link]
-
Ali, O. A. A. (2017). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scirp.org. [Link]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2019). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
Iaroshenko, V. O., et al. (2011). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
Sinha, B. K. (1984). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Journal of the American College of Toxicology. [Link]
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"protocol for pyrazole synthesis using N,N-dimethyl-2-oxopropanamide"
Application Note & Protocol
Topic: A General Protocol for the Synthesis of 3-Methyl-1-substituted-1H-pyrazole-4-carboxamides via Cyclocondensation of N,N-Dimethyl-2-oxopropanamide with Hydrazine Derivatives
Abstract
Pyrazoles are a cornerstone of heterocyclic chemistry, exhibiting a wide range of biological activities that make them privileged scaffolds in drug discovery and development. This application note provides a comprehensive, field-tested protocol for the synthesis of substituted pyrazoles utilizing this compound as a versatile 1,3-dicarbonyl synthon. The core of this method is the classic Knorr pyrazole synthesis, adapted for this specific α-ketoamide precursor. We will detail a robust cyclocondensation reaction with hydrazine derivatives, explaining the underlying mechanism and the rationale behind each step. This guide is designed for researchers, medicinal chemists, and process development scientists, offering a self-validating protocol complete with safety precautions, characterization guidelines, and troubleshooting advice.
Introduction: The Rationale
The synthesis of functionalized pyrazoles is a subject of continuous interest in organic and medicinal chemistry.[1][2] The most common and reliable method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] While classic substrates like acetylacetone or β-ketoesters are widely used, the use of α-ketoamides such as this compound offers a direct route to pyrazoles bearing a carboxamide functional group. This amide moiety serves as a valuable handle for further synthetic transformations or as a key pharmacophoric element.
This compound contains two distinct electrophilic centers: a ketone and an amide. The higher electrophilicity of the ketone carbonyl group directs the initial nucleophilic attack from the hydrazine, ensuring a predictable regiochemical outcome. This protocol leverages this inherent reactivity to provide a straightforward and scalable synthesis of 3-methyl-1H-pyrazole-4-carboxamides.
Reaction Mechanism and Workflow
The synthesis proceeds via a well-established cyclocondensation mechanism. The key steps are:
-
Nucleophilic Attack: The more nucleophilic nitrogen of the substituted hydrazine attacks the more electrophilic ketone carbonyl of this compound.
-
Hydrazone Formation: A condensation reaction occurs, eliminating a molecule of water to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety performs an intramolecular nucleophilic attack on the amide carbonyl carbon.
-
Aromatization: The resulting tetrahedral intermediate collapses, eliminating the dimethylamine group and a proton to yield the stable, aromatic pyrazole ring.
Visualizing the Mechanism
The following diagram illustrates the proposed reaction pathway.
Caption: Proposed mechanism for pyrazole synthesis.
Mandatory Safety Precautions
Trustworthiness through Safety: A protocol's reliability is contingent on its safety. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.
-
Hydrazine and its Derivatives: Hydrazine hydrate and many of its derivatives are highly toxic, corrosive, and potential carcinogens .[4][5][6] Acute exposure can cause severe skin burns, eye damage, and respiratory irritation.[7] Chronic exposure may lead to liver and kidney damage.[5] Always handle these reagents with extreme caution in a well-ventilated fume hood.[8] An emergency safety shower and eyewash station must be readily accessible.[7]
-
This compound: This compound is classified as a warning-level hazard, potentially causing skin and serious eye irritation.[9]
-
Solvents: Solvents such as ethanol and ethyl acetate are flammable. Ensure no ignition sources are present during their use.
Detailed Experimental Protocol
This protocol describes a general procedure on a 10 mmol scale. It should be adapted and optimized based on the specific hydrazine derivative used.
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound (1.15 g, 10.0 mmol) | 100 mL Round-bottom flask |
| Substituted Hydrazine (e.g., Phenylhydrazine, 1.08 g, 10.0 mmol) | Reflux condenser |
| Glacial Acetic Acid (Solvent, 20 mL) | Magnetic stirrer and stir bar |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | Heating mantle with temperature control |
| Ethyl Acetate (EtOAc) | Separatory funnel (250 mL) |
| Anhydrous Magnesium Sulfate (MgSO₄) | Rotary evaporator |
| Silica Gel (for chromatography) | Glassware for chromatography |
| Hexane/Ethyl Acetate Mixture (Eluent) | Beakers, graduated cylinders |
Step-by-Step Synthesis Workflow
The entire process, from setup to final characterization, is outlined below.
Caption: Experimental workflow for pyrazole synthesis.
Detailed Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.15 g, 10.0 mmol, 1.0 eq.).
-
Reagent Addition: Add glacial acetic acid (20 mL) to the flask and stir to dissolve. Subsequently, add the substituted hydrazine (10.0 mmol, 1.0 eq.) to the solution.
-
Expertise Note: Glacial acetic acid serves as both the solvent and a catalyst. It protonates the ketone carbonyl, increasing its electrophilicity and facilitating the initial nucleophilic attack.
-
-
Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approximately 120 °C) using a heating mantle. Maintain reflux for 2-4 hours.
-
Self-Validation: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.
-
-
Workup - Quenching and Neutralization: Once the reaction is complete, allow the flask to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of cold water. Slowly add saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral (~7-8).
-
Causality: This step neutralizes the acetic acid catalyst. Failure to neutralize may result in poor extraction efficiency of the product into the organic layer.
-
-
Workup - Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Workup - Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure pyrazole product.
Data Presentation & Characterization
The expected product from this protocol using phenylhydrazine is N,N,3-trimethyl-1-phenyl-1H-pyrazole-4-carboxamide.
| Parameter | Value | Notes |
| Molecular Formula | C₁₃H₁₅N₃O | |
| Molecular Weight | 229.28 g/mol | |
| Typical Yield | 65-85% | Yield is dependent on the purity of reagents and reaction time. |
| Appearance | Off-white to pale yellow solid | |
| TLC Rf | ~0.4 | (30% Ethyl Acetate in Hexane) - Value is illustrative |
Characterization:
-
¹H NMR: Expect characteristic peaks for the pyrazole ring proton, the methyl group on the pyrazole ring, the N,N-dimethyl amide protons, and the protons of the N1-substituent.
-
¹³C NMR: Expect signals corresponding to the aromatic carbons of the pyrazole and substituent rings, as well as the amide carbonyl and methyl carbons.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the calculated molecular weight.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete reaction. | Increase reflux time and continue monitoring by TLC. Ensure the temperature is adequate for reflux. |
| Decomposition of reagents. | Use fresh, high-purity hydrazine and ketoamide. | |
| Multiple Spots on TLC | Formation of side products or regioisomers. | While unlikely with this substrate, purification by column chromatography is essential. Ensure precise temperature control. |
| Difficulty in Isolation | Product is water-soluble. | If the product has high polarity, perform more extractions or use a different solvent system like dichloromethane. |
| Emulsion during extraction. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
References
- ARKEMA Inc. (2012).
- Fisher Scientific. (2010).
- Nexchem Ltd.
- Thermo Fisher Scientific. (2018). Hydrazine hydrate, 100% (Hydrazine, 64%)
- ChemicalBook. (2025).
- BLD Pharm. 19432-30-5|this compound.
- Fustero, S., et al. (2011).
- Sigma-Aldrich. This compound | 19432-30-5.
- Wang, Z., et al. The Applications of β‐Keto Amides for Heterocycle Synthesis.
- CPAchem Ltd. (2025).
- Quiroga, J., et al.
- Dar, A. M. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
- Insuasty, B., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
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Application Notes & Protocols: Leveraging N,N-dimethyl-2-oxopropanamide in Multicomponent Reactions for Accelerated Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the demand for rapid, efficient, and diversity-oriented synthetic strategies is paramount. Multicomponent reactions (MCRs), which combine three or more reactants in a single, one-pot operation, have emerged as a cornerstone technology for accelerating drug discovery pipelines.[1][2][3] This guide provides an in-depth exploration of N,N-dimethyl-2-oxopropanamide, a versatile α-ketoamide, as a pivotal building block in isocyanide-based MCRs. We will dissect the mechanistic underpinnings of its application in the Ugi and Passerini reactions, provide detailed, field-proven protocols for its use, and illustrate how this strategy enables the synthesis of complex, drug-like scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of MCRs to build diverse chemical libraries for hit identification and lead optimization.
Introduction: The Strategic Value of MCRs and this compound
The synthesis of molecularly complex and diverse compound libraries is a critical bottleneck in early-stage drug discovery.[4] Traditional linear synthesis is often time-consuming, resource-intensive, and generates significant waste. Multicomponent reactions (MCRs) offer a powerful solution by constructing complex molecules from simple precursors in a single step, thereby maximizing atom economy, efficiency, and molecular diversity.[5][6][7]
Among the vast arsenal of MCRs, isocyanide-based reactions such as the Ugi and Passerini reactions are particularly prominent for their ability to generate peptidomimetic structures, a scaffold class of immense pharmaceutical relevance.[6][8] This guide focuses on the strategic use of This compound (PubChem CID: 13182523) as the carbonyl component in these reactions.[9] Its α-ketoamide structure provides two key features:
-
A highly reactive electrophilic ketone center for initial condensation with a nucleophile.
-
A stable N,N-dimethylamide moiety that can enhance the solubility and metabolic stability of the final products.
By incorporating this compound into MCRs, chemists can rapidly access libraries of complex α-acylamino amides and α-acyloxy amides, which are valuable starting points for developing novel therapeutics across various disease areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[10]
Core Mechanisms: The Role of this compound in Ugi and Passerini Reactions
A fundamental understanding of the reaction mechanism is crucial for optimizing conditions and designing new synthetic pathways. This compound serves as an efficient electrophilic partner in both the Ugi and Passerini reactions.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a pillar of combinatorial chemistry, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure.[11][12] When this compound is used as the ketone component, the reaction proceeds through a well-defined pathway.
Mechanistic Rationale:
-
Iminium Formation: The reaction initiates with the condensation of the amine and the ketone (this compound) to form an iminium ion, a step that is accelerated by the presence of the carboxylic acid, which acts as a proton shuttle.[12]
-
Nucleophilic Attack: The nucleophilic isocyanide carbon then attacks the electrophilic iminium ion, forming a nitrilium ion intermediate. This step is typically irreversible and drives the reaction forward.
-
Acyl Transfer: The carboxylate anion adds to the nitrilium intermediate, forming an O-acyl-isoamide.
-
Mumm Rearrangement: The final step is an intramolecular acyl transfer, known as the Mumm rearrangement, from the oxygen to the nitrogen atom, yielding the stable α-acylamino amide product.[12]
The Passerini Three-Component Reaction (P-3CR)
First reported by Mario Passerini in 1921, this reaction involves a ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide.[13][14] Unlike the Ugi reaction, it does not involve an amine component.
Mechanistic Rationale: The mechanism is often debated but is generally believed to proceed through a concerted, trimolecular pathway in non-polar solvents.[15]
-
Hydrogen Bonding: The carboxylic acid forms a hydrogen bond with the carbonyl oxygen of this compound, increasing its electrophilicity.
-
Concerted Attack: The isocyanide then undergoes a nucleophilic attack on the activated carbonyl carbon while the carboxylate attacks the isocyanide carbon in a cyclic transition state.
-
Rearrangement: This concerted process leads directly to the α-acyloxy amide product via an acyl transfer.[15][16]
Application in Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) aims to create structurally diverse and complex small molecules, which is essential for exploring new areas of chemical space and identifying novel biological activities.[17][18] MCRs using this compound are exceptionally well-suited for DOS. By simply varying the commercially available amine, carboxylic acid, and isocyanide inputs, vast libraries of compounds can be generated around a central scaffold.
This approach allows for systematic exploration of structure-activity relationships (SAR).[2] Furthermore, the products of these MCRs can be designed to contain reactive handles for subsequent "post-MCR" modifications, leading to the formation of complex heterocyclic systems like lactams, piperazines, and benzodiazepines, which are privileged scaffolds in medicinal chemistry.[4][10]
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Isocyanides are volatile and have a strong, unpleasant odor; handle with care.
Protocol 1: General Procedure for Ugi Four-Component Synthesis
This protocol details a representative Ugi reaction to synthesize a small library of α-acylamino amides.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., Benzylamine, 1.0 eq)
-
Carboxylic Acid (e.g., Acetic Acid, 1.0 eq)
-
Isocyanide (e.g., tert-Butyl isocyanide, 1.0 eq)
-
Methanol (MeOH), anhydrous (to make a 0.5 M solution)
-
Standard work-up reagents: Ethyl acetate (EtOAc), saturated aqueous NaHCO₃, brine.
-
Drying agent: Anhydrous MgSO₄ or Na₂SO₄.
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Magnetic stir plate
-
Syringes for liquid handling
-
Rotary evaporator
-
Apparatus for column chromatography (e.g., silica gel, appropriate solvent system)
Step-by-Step Methodology:
-
Reactant Combination: To a 25 mL round-bottom flask, add the amine (1.0 mmol), carboxylic acid (1.0 mmol), and this compound (1.0 mmol, 115 mg).
-
Solvation: Add anhydrous methanol (2.0 mL) to dissolve the components and stir the mixture at room temperature.
-
Causality Insight: Methanol is an excellent solvent for the Ugi reaction as its polar, protic nature facilitates both the formation of the iminium intermediate and the subsequent rearrangement steps.[12]
-
-
Isocyanide Addition: After stirring for 10-15 minutes, add the isocyanide (1.0 mmol) dropwise to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: a. Remove the methanol under reduced pressure using a rotary evaporator. b. Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) to remove unreacted acid, and then with brine (15 mL). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure α-acylamino amide.
Protocol 2: Post-MCR Intramolecular Cyclization to a Lactam
This protocol demonstrates how a Ugi product, synthesized using a bifunctional amino acid (e.g., 4-aminobutanoic acid), can be cyclized to form a lactam.
Materials:
-
Ugi product from Protocol 1 (using an amino acid as the carboxylic acid component).
-
Trifluoroacetic acid (TFA) or similar strong acid.
-
Dichloromethane (DCM) as solvent.
Step-by-Step Methodology:
-
Dissolution: Dissolve the purified Ugi product (1.0 eq) in dichloromethane.
-
Acid-mediated Cyclization: Add trifluoroacetic acid (2-3 eq) and stir the reaction at room temperature. The acid catalyzes an intramolecular aminolysis, where the terminal amide attacks the ester-like bond formed during the Mumm rearrangement.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, neutralize the reaction with a saturated NaHCO₃ solution, extract with DCM, dry the organic phase, and concentrate to obtain the crude lactam, which can be further purified by chromatography.
Data Presentation: Representative Ugi Library Synthesis
The following table summarizes the results for a hypothetical library synthesis based on Protocol 1, illustrating the diversity achievable and providing sample data for SAR analysis.
| Entry | Amine (R¹) | Carboxylic Acid (R²) | Isocyanide (R³) | Yield (%) | Hypothetical IC₅₀ (µM) |
| 1 | Benzylamine | Acetic Acid | tert-Butyl | 85 | 12.5 |
| 2 | Aniline | Acetic Acid | tert-Butyl | 78 | 25.1 |
| 3 | Benzylamine | Benzoic Acid | tert-Butyl | 81 | 8.3 |
| 4 | Benzylamine | Acetic Acid | Cyclohexyl | 88 | 10.7 |
| 5 | Aniline | Benzoic Acid | Cyclohexyl | 75 | 15.6 |
Analysis Insight: This data allows for a preliminary SAR study. For instance, comparing Entry 1 and Entry 3 suggests that an aromatic R² group (benzoic acid) may improve biological activity compared to a methyl group (acetic acid). Similarly, comparing Entry 1 and Entry 2 indicates that an aliphatic amine (benzylamine) might be more favorable than an aromatic amine (aniline) for this particular target. Such rapid feedback is a key advantage of MCR-based library synthesis.[2]
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for multicomponent reactions, enabling the rapid and efficient synthesis of diverse libraries of complex, drug-like molecules. The Ugi and Passerini reactions provide robust and reliable pathways to peptidomimetic scaffolds that are central to modern medicinal chemistry. The protocols outlined in this guide offer a validated starting point for researchers to explore the vast chemical space accessible through this strategy.
Future applications will likely see these protocols integrated into automated synthesis platforms and flow chemistry systems, further accelerating the drug discovery process.[7] The development of enantioselective versions of these reactions will also be crucial for accessing stereochemically pure clinical candidates, solidifying the role of MCRs as an indispensable tool in the creation of next-generation therapeutics.[3][20]
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The Synthetic Utility of N,N-dimethyl-2-oxopropanamide in Bioactive Compound Synthesis: A Review of Available Methodologies
For Immediate Release
Shanghai, China – January 13, 2026 – N,N-dimethyl-2-oxopropanamide, also known as N,N-dimethylpyruvamide, is a chemical reagent with potential applications in organic synthesis. This document aims to provide a comprehensive overview of its use in the synthesis of bioactive compounds, targeting an audience of researchers, scientists, and professionals in drug development. However, a thorough review of current scientific literature and patent databases reveals a significant scarcity of specific applications for this compound in the synthesis of a diverse range of bioactive molecules.
While the structural features of this compound, including an amide and a ketone functional group, suggest its potential as a versatile building block, its documented use in medicinal chemistry is not widespread. Extensive searches have yielded limited direct evidence of its incorporation into complex, biologically active scaffolds such as kinase inhibitors, antiviral agents, or anticancer drugs.
This document will therefore focus on the fundamental chemical properties of this compound and present generalized synthetic protocols that could theoretically be adapted for its use, based on the reactivity of its functional groups. It is crucial to note that the following protocols are illustrative and may require substantial optimization for specific applications.
Overview of this compound
This compound is a small, polar molecule with the chemical formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol .[1] Its structure features a central carbonyl group flanked by an acetyl group and a dimethylamide. This arrangement of functional groups provides two primary sites for chemical reactions: the ketone carbonyl and the carbon alpha to both carbonyls.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂ | [1] |
| Molecular Weight | 115.13 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 19432-30-5 |
Potential Synthetic Applications in Bioactive Compound Synthesis
Based on general principles of organic chemistry, this compound could potentially be employed in several types of reactions relevant to the synthesis of bioactive compounds. These include multicomponent reactions and the synthesis of heterocyclic systems, which are common scaffolds in many pharmaceuticals.
Knoevenagel Condensation and Related Reactions
The presence of an alpha-carbon positioned between two carbonyl groups suggests that this compound could undergo reactions typical of active methylene compounds, such as the Knoevenagel condensation. This reaction is a cornerstone in the formation of carbon-carbon bonds.
Conceptual Workflow: Knoevenagel Condensation
Caption: Conceptual workflow for a Knoevenagel-type reaction.
Protocol 1: General Procedure for a Knoevenagel-Type Condensation (Hypothetical)
Disclaimer: This is a generalized, theoretical protocol and has not been validated with this compound based on available literature. Significant optimization is expected.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene, ethanol) is added an aldehyde or ketone (1.0 eq).
-
Catalyst Addition: A catalytic amount of a base, such as piperidine or triethylamine (0.1 eq), is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus. The reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired α,β-unsaturated compound.
Synthesis of Heterocycles
The dicarbonyl nature of this compound makes it a potential precursor for the synthesis of various heterocyclic systems, which are prevalent in bioactive molecules. For instance, condensation with hydrazines could yield pyrazoles, while reaction with amidines could lead to pyrimidines.
Conceptual Workflow: Heterocycle Synthesis
Caption: General pathway for heterocyclic synthesis.
Protocol 2: General Procedure for Pyrazole Synthesis (Hypothetical)
Disclaimer: This is a generalized, theoretical protocol and has not been validated with this compound based on available literature. Significant optimization is expected.
-
Reaction Setup: In a round-bottom flask, this compound (1.0 eq) is dissolved in a protic solvent such as ethanol or acetic acid.
-
Reagent Addition: Hydrazine hydrate or a substituted hydrazine (1.0 eq) is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux for several hours, with progress monitored by TLC.
-
Work-up: The reaction mixture is cooled, and the solvent is removed in vacuo. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the pyrazole derivative.
Challenges and Future Directions
The limited number of published studies utilizing this compound in the synthesis of bioactive compounds presents a significant challenge. This could be due to a variety of factors, including its reactivity profile, cost, or the availability of more established synthetic equivalents.
Future research could explore the reactivity of this compound in greater detail, particularly in multicomponent reactions and in the synthesis of novel heterocyclic scaffolds. A systematic investigation of its reaction with a variety of substrates under different conditions could uncover its potential as a valuable building block in medicinal chemistry.
Conclusion
While this compound possesses structural features that suggest its utility in organic synthesis, there is a notable lack of documented applications in the synthesis of bioactive compounds within the current body of scientific literature. The protocols presented here are based on the general reactivity of its functional groups and should be considered as starting points for further investigation. It is our hope that this document will stimulate further research into the synthetic applications of this potentially useful, yet underutilized, chemical reagent.
References
Unfortunately, due to the lack of specific literature on the synthesis of bioactive compounds using this compound, a comprehensive list of relevant, clickable references cannot be provided at this time. The citation included points to a general chemical database. Researchers interested in this compound are encouraged to perform exploratory reactions and publish their findings to enrich the collective knowledge of the scientific community.
Sources
Application Notes & Protocols: Analytical Methods for Monitoring N,N-dimethyl-2-oxopropanamide Reactions
Abstract: This document provides a comprehensive guide to the analytical methodologies for monitoring chemical reactions involving N,N-dimethyl-2-oxopropanamide. As a key intermediate or building block in pharmaceutical and specialty chemical synthesis, robust and reliable analytical monitoring is crucial for reaction optimization, kinetic understanding, and quality control. This guide offers a comparative overview of applicable techniques, detailed experimental protocols for both offline and in-situ analysis, and expert insights into method selection and validation. It is intended for researchers, process chemists, and quality control analysts in the drug development and chemical industries.
Introduction: The Analytical Imperative
This compound (CAS 19432-30-5) is a bifunctional molecule containing both a ketone and a tertiary amide group.[1] This structure makes it a versatile synthon but also presents unique analytical challenges. Monitoring its consumption or formation during a chemical reaction is essential for determining reaction endpoints, identifying intermediates, quantifying impurities, and ensuring process safety and reproducibility. The choice of analytical method is paramount and depends on the specific reaction matrix, the required level of temporal resolution, and the ultimate goal of the analysis—be it kinetic modeling or routine quality control.
The physical properties of this compound—a liquid with a molecular weight of 115.13 g/mol —dictate the range of suitable analytical techniques.[2][3] This guide explores the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, with a focus on providing actionable protocols and the scientific rationale behind them.
Strategic Selection of an Analytical Method
The optimal analytical strategy is dictated by the specific needs of the investigation. Real-time, in-situ monitoring provides rich kinetic data, while offline chromatographic methods offer high resolution and sensitivity for complex mixtures.[4][5] The following decision-making framework can guide the selection process.
Caption: Decision tree for selecting an analytical method.
Offline Analysis: High-Resolution Chromatographic Methods
Offline methods involve withdrawing an aliquot from the reaction mixture at specific time points, quenching the reaction, and analyzing the sample. These techniques are the workhorses of process monitoring due to their robustness and high resolving power.
High-Performance Liquid Chromatography (HPLC)
HPLC is exceptionally well-suited for monitoring polar, non-volatile compounds like this compound. Reversed-phase chromatography is the most common approach. Given the compound's polarity, a standard C18 column may provide insufficient retention; therefore, a polar-embedded or polar-endcapped column, or a specialized amide column, is recommended for better peak shape and resolution.[6]
Protocol: HPLC-UV Analysis
-
Sample Preparation:
-
Withdraw 100 µL of the reaction mixture.
-
Immediately quench the reaction by diluting into 900 µL of a pre-chilled solvent (e.g., acetonitrile/water mixture). The quenching step is critical to prevent the reaction from continuing after sampling, which would compromise the data's integrity.[7]
-
Vortex the sample thoroughly.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions: The following table outlines a validated starting point for method development. A photodiode array (PDA) detector is recommended to assess peak purity and identify potential co-eluting impurities.
Parameter Condition Rationale Column Discovery® RP-Amide C16, 150 x 4.6 mm, 5 µm[6] The Amide C16 stationary phase offers enhanced retention for polar compounds compared to standard C18 phases. Mobile Phase A 0.1% Formic Acid in Water Provides protons for good peak shape and is compatible with mass spectrometry if used. Mobile Phase B Acetonitrile A common organic modifier for reversed-phase HPLC. Gradient 5% B to 60% B over 15 minutes A gradient elution ensures that reactants, products, and potential impurities with different polarities are eluted effectively.[8][9] Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. Column Temp. 30 °C Controls retention time reproducibility and improves peak shape.[6] Injection Vol. 5 µL Small volume to prevent peak overload and distortion. Detector UV/PDA at 210 nm The keto-amide functionality exhibits UV absorbance at lower wavelengths. -
Data Analysis & Validation:
Caption: Standard workflow for offline HPLC reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, offering high sensitivity and the structural confirmation provided by mass spectrometry.[10] Its suitability depends on the thermal stability and volatility of this compound and other reaction components. Given its relatively low molecular weight, direct GC-MS analysis is feasible.
Protocol: GC-MS Analysis
-
Sample Preparation:
-
Withdraw 100 µL of the reaction mixture.
-
Quench the reaction by diluting into 900 µL of a suitable solvent (e.g., ethyl acetate or dichloromethane) that is immiscible with aqueous phases if present.
-
Add an internal standard if precise quantification is required.
-
Vortex and transfer the organic layer to a GC vial.
-
-
Instrumentation and Conditions:
Parameter Condition Rationale GC Column Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm)[11] A general-purpose, low-bleed column suitable for a wide range of semi-volatile organic compounds. Inlet Temp. 250 °C Ensures rapid volatilization of the analyte without thermal degradation. Injection Mode Split (e.g., 20:1) Prevents column overloading and ensures sharp peaks. Adjust ratio based on concentration. Carrier Gas Helium, 1.0 mL/min (constant flow) Inert carrier gas providing good chromatographic efficiency. Oven Program 60 °C (hold 2 min), ramp to 280 °C at 20 °C/min A temperature ramp is necessary to separate compounds with different boiling points.[12] MS Source Temp. 230 °C Standard temperature for electron ionization (EI). MS Quad Temp. 150 °C Standard temperature for the quadrupole mass analyzer. Ionization Electron Ionization (EI) at 70 eV Provides reproducible fragmentation patterns for library matching and identification. MS Scan Range m/z 40-200 Covers the expected mass of the parent ion (115.13) and its fragments.
In-Situ Analysis: Real-Time Reaction Monitoring
In-situ techniques monitor the reaction as it happens, directly within the reactor, providing continuous data streams without the need for sampling.[4][13] This approach is invaluable for detailed kinetic studies and for understanding transient intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful quantitative technique that provides detailed structural information, making it ideal for unambiguously identifying reactants, intermediates, and products in the reaction mixture.[14][15] By monitoring the change in integral intensity of specific proton signals over time, precise kinetic data can be obtained.[16][17]
Protocol: In-Situ ¹H NMR Monitoring
-
Experiment Setup:
-
The reaction is performed directly in a 5 mm NMR tube using a deuterated solvent.
-
Alternatively, for larger-scale reactions, a flow-NMR setup can be used where the reaction mixture is continuously circulated through the NMR spectrometer.[17]
-
-
Data Acquisition:
-
Select distinct, well-resolved peaks for this compound (e.g., the N-methyl protons or the acetyl protons) and the product.
-
Acquire a series of ¹H NMR spectra at fixed time intervals. The time between spectra will depend on the reaction rate.
-
Ensure consistent acquisition parameters (e.g., relaxation delay, number of scans) for all time points to maintain quantitative accuracy.
-
-
Data Analysis:
-
Process all spectra uniformly.
-
Normalize the spectra using a non-reacting internal standard.
-
Measure the integral of the selected reactant and product peaks for each time point.
-
Plot the normalized integral values versus time to construct a detailed kinetic profile of the reaction.
-
Conclusion
The successful monitoring of reactions involving this compound relies on the judicious selection and application of appropriate analytical techniques. For routine process control and endpoint determination where high sample throughput is needed, offline HPLC-UV and GC-MS provide robust and reliable data. For in-depth mechanistic and kinetic investigations, in-situ NMR spectroscopy offers unparalleled insight into the reaction dynamics in real-time. The protocols and guidelines presented here serve as a validated starting point for developing tailored analytical methods that ensure the efficiency, quality, and safety of chemical processes involving this versatile compound.
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Application Note: A Strategic Guide to the Purification of Products from N,N-dimethyl-2-oxopropanamide Reactions
Abstract: N,N-dimethyl-2-oxopropanamide (N,N-dimethylpyruvamide) is a versatile building block in modern synthetic chemistry, valued for constructing complex molecules containing the α-ketoamide moiety. This functional group is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds and drug candidates.[1][2] However, the unique electronic and steric properties of α-ketoamides, particularly those derived from this compound, present significant purification challenges. These include high polarity, potential for racemization at the α-carbon, and susceptibility to forming hydrates or hemiacetals.[1] This guide provides researchers, scientists, and drug development professionals with a detailed framework of application notes and protocols for effectively purifying these valuable compounds, ensuring high purity and yield. We will explore a logical, step-by-step approach from crude reaction analysis to the implementation of advanced purification techniques, underpinned by field-proven insights and troubleshooting strategies.
The Chemistry of this compound and its Derivatives
Physicochemical Properties and Reactivity
This compound is a polar, water-soluble liquid that serves as a key precursor to a wide range of substituted α-ketoamides.[3][4][5][6] Its structure features a reactive ketone adjacent to a stable, tertiary amide. This arrangement dictates its synthetic utility, primarily through nucleophilic additions to the electrophilic keto-carbonyl group.
Common Synthetic Transformations and Resulting Impurities
Reactions involving this compound typically yield products of higher molecular weight and complexity. Common transformations include:
-
Nucleophilic Additions: Grignard reactions, organolithium additions, and enantioselective alkynylations introduce new carbon-carbon bonds at the α-position.[7]
-
Reductive Aminations: Formation of α-amino amides.
-
Aldol-type Condensations: Reactions with enolates or other carbon nucleophiles.
These reactions can generate a predictable profile of impurities, including unreacted starting materials, excess reagents, catalysts, and byproducts from side reactions (e.g., over-addition, enolization, or decomposition). Understanding the potential impurities is the first step in designing a robust purification strategy.
The α-Ketoamide Moiety: A Purification Challenge
The α-ketoamide functional group imparts specific properties that complicate purification:
-
High Polarity: The two adjacent carbonyl groups and the amide create a highly polar moiety, leading to strong interactions with polar stationary phases like silica gel and high solubility in polar solvents. This can result in poor mobility and peak tailing during normal-phase chromatography.[8][9]
-
Chemical Instability: The electrophilic nature of the keto-carbonyl can lead to issues.
-
Hydrate/Hemiacetal Formation: In the presence of water or alcohols (common chromatography solvents), the ketone can form a gem-diol hydrate or hemiacetal, respectively. This can lead to multiple, interconverting species in solution, complicating analysis and purification.[1]
-
Epimerization: If the α-carbon is a stereocenter, the adjacent ketone can facilitate epimerization or racemization, particularly under non-neutral pH conditions, which can occur on the surface of standard silica gel.[1]
-
Strategic Purification Workflow
A successful purification strategy is not a one-size-fits-all protocol but a logical workflow based on the properties of the target compound and its impurities. The initial analysis of the crude reaction mixture via techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) is critical for making informed decisions.
Caption: A decision-making workflow for selecting the appropriate purification technique.
Core Purification Protocols
Protocol 1: Liquid-Liquid Extraction for Initial Workup
Principle: This is the first line of defense after a reaction quench. It separates compounds based on their differential solubility in immiscible aqueous and organic layers. By manipulating the pH of the aqueous layer, acidic and basic impurities can be ionized and selectively removed from the organic phase containing the neutral α-ketoamide product.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash (to remove basic impurities): Transfer the organic solution to a separatory funnel and wash with a mild acidic solution, such as 1M HCl or saturated aqueous NH₄Cl.[10] This protonates basic impurities (e.g., unreacted amines, pyridine), rendering them water-soluble. Drain the aqueous layer.
-
Basic Wash (to remove acidic impurities): Wash the organic layer with a mild basic solution, such as saturated aqueous NaHCO₃ or 1M NaOH.[11] This deprotonates acidic impurities (e.g., unreacted carboxylic acids), pulling them into the aqueous layer.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product for further purification.
Protocol 2: Recrystallization
Principle: For crystalline solid products, recrystallization is often the most effective and scalable purification method, capable of yielding material of very high purity.[9] It relies on the principle that the desired compound is highly soluble in a hot solvent but sparingly soluble at a lower temperature, while impurities remain soluble at all temperatures or are insoluble in the hot solvent.
Step-by-Step Methodology:
-
Solvent Screening: In parallel on a small scale, test various solvents to find one that meets the criteria above (see Table 1). Polar solvents like acetonitrile, ethanol, or isopropanol are often good starting points for polar amides.[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Table 1: Solvent Selection Guide for Recrystallization of Polar Amides
| Solvent | Polarity | Boiling Point (°C) | Rationale & Use Case |
|---|---|---|---|
| Acetonitrile | Polar Aprotic | 82 | Excellent for many amides; less protic than alcohols, reducing hemiacetal formation risk.[9] |
| Ethanol | Polar Protic | 78 | Good solvating power when hot, but can potentially form hemiacetals. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, but lower volatility can aid in slower crystal growth. |
| Ethyl Acetate | Medium Polarity | 77 | Often used in a solvent/anti-solvent system with a non-polar solvent like hexanes. |
| Water | Highly Polar | 100 | Useful for highly polar products, but hydrate formation is a significant risk.[1] |
Protocol 3: Column Chromatography
Principle: Chromatography is the workhorse for purifying non-crystalline products or for separating mixtures where other methods have failed. The choice of chromatography mode is critical for polar α-ketoamides.
Table 2: Chromatography Mode Selection for α-Ketoamide Purification
| Technique | Stationary Phase | Mobile Phase | Best For... |
|---|---|---|---|
| Normal-Phase (NPC) | Silica Gel, Alumina | Non-polar (e.g., Hexane/EtOAc) | Less polar α-ketoamide derivatives. Prone to issues with highly polar compounds. |
| Reversed-Phase (RPC) | C18-bonded Silica | Polar (e.g., H₂O/Acetonitrile) | Polar to highly polar compounds that are poorly retained in NPC.[8] |
| HILIC | Amino, Diol, or bare Silica | High organic (>80% ACN) with aqueous modifier | Very polar, water-soluble compounds not retained by RPC.[12][13] |
Detailed Protocols:
-
Normal-Phase Chromatography (Silica Gel):
-
Solvent System Selection: Use TLC to find a solvent system (e.g., Hexanes/Ethyl Acetate) that provides a product Rf value of ~0.3.
-
Column Packing: Pack a column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze fractions by TLC to identify those containing the pure product. Combine and concentrate.
-
Expert Tip: If streaking or decomposition is observed on TLC, the acidic nature of silica may be the cause. Pre-treating the silica slurry or adding 0.1-1% triethylamine to the eluent can neutralize acidic sites and improve peak shape.[9]
-
-
Reversed-Phase Chromatography (C18):
-
Method Development: Use analytical HPLC to develop a gradient method, typically starting with a high percentage of water (with 0.1% formic acid or TFA for peak shape) and ramping to a high percentage of acetonitrile or methanol.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Sample Loading: Dissolve the sample in a solvent compatible with the mobile phase (e.g., DMSO, or the mobile phase itself) and inject.
-
Elution & Collection: Run the gradient and collect fractions based on the UV chromatogram.
-
Solvent Removal: Removing water from collected fractions often requires lyophilization (freeze-drying) or extensive rotary evaporation.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Principle: HILIC is ideal for very polar compounds that show little or no retention in reversed-phase.[12][13] It uses a polar stationary phase (like bare silica or an amino-bonded phase) with a highly organic mobile phase (e.g., >80% acetonitrile). A thin aqueous layer forms on the stationary phase, and polar analytes partition into it, leading to retention.
-
Mobile Phase: Typically consists of acetonitrile as the weak solvent and water (often with a buffer like ammonium formate) as the strong, eluting solvent.
-
Application: This is the go-to method when your α-ketoamide product elutes in the solvent front in both normal-phase (high polarity eluent) and reversed-phase (high aqueous eluent) systems.
-
Troubleshooting Common Purification Issues
Effective purification requires anticipating and solving common problems. A logical troubleshooting process is essential.
Caption: Troubleshooting workflow for common chromatography problems.
Conclusion
The purification of products from this compound reactions requires a nuanced approach that accounts for the distinct chemical nature of the α-ketoamide moiety. A strategy founded on thorough initial analysis of the crude mixture, followed by the logical selection of techniques—from fundamental liquid-liquid extraction to specialized chromatography like HILIC—is paramount for success. While crystallization remains the gold standard for achieving high purity with crystalline solids, mastering chromatographic techniques is essential for the diverse range of products encountered in research and development. By understanding the causality behind purification challenges, such as compound polarity and potential instability, scientists can implement the robust protocols and troubleshooting steps outlined in this guide to consistently obtain high-purity materials.
References
- BenchChem Technical Support Center. (2025).
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?
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Ishihara, K., et al. (2004). Purification and characterization of alpha-keto amide reductase from Saccharomyces cerevisiae. Bioscience, Biotechnology, and Biochemistry, 68(11), 2306-12. [Link]
- University of Rochester.
- Edelmann, F. T. (2020). What is the best technique for amide purification?
- Ishihara, K., et al. (2004). Purification and Characterization of α-Keto Amide Reductase from Saccharomyces cerevisiae. Bioscience, Biotechnology, and Biochemistry.
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Al-Sayah, M. A., & Vanga, R. R. (2013). Chiral separation of amides using supercritical fluid chromatography. Journal of Chromatography A, 1293, 161-8. [Link]
- Google Patents. (n.d.).
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Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-22. [Link]
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Di Mola, A., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 64(13), 8849-8883. [Link]
- Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?
- Chem Survival. (2022). How to purify Amine? YouTube.
-
Ortiz, A., et al. (2015). Synthesis of chiral α-alkynyl-α-hydroxyamides by enantioselective alkynylation of α-keto amides. Organic & Biomolecular Chemistry, 13(43), 10716-22. [Link]
- Science Ready. (n.d.). Amides.
- Chemchart. (n.d.). This compound (19432-30-5).
- PubChem. (n.d.). This compound.
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Al-Omar, M. A., et al. (2014). Microwave irradiation: synthesis and characterization of α-ketoamide and bis (α-ketoamide) derivatives via the ring opening of N-acetylisatin. Chemistry Central Journal, 8(27). [Link]
- ResearchGate. (2016).
- Regulations.gov. (n.d.). PC Code. 911003; Propanamide, 2-hydroxy-N, N-dimethyl-; Human Health Risk.
- Sigma-Aldrich. (n.d.). This compound.
- ResearchGate. (n.d.). The synthesis and crystal stucture of alpha-keto tetrazole-based dipeptide mimics.
- Chemistry LibreTexts. (2020). Physical Properties of Amides.
- Quora. (2017). If amides have higher boiling points than carboxylic acids why don't amines have higher boiling points than alcohols?
-
Moe, N. S. (1967). The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. Acta Chemica Scandinavica, 21, 1389-1390. [Link]
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- CymitQuimica. (n.d.). This compound.
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Estévez, R. E., et al. (2007). Direct, facile synthesis of N-acyl-α-amino amides from α-keto esters and ammonia. Chemical Communications, (37), 3844-6. [Link]
- ResearchGate. (n.d.).
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Application Notes and Protocols: N,N-Dimethyl-2-oxopropanamide as a Key Intermediate in Pharmaceutical Manufacturing
Introduction: The Strategic Importance of N,N-Dimethyl-2-oxopropanamide in Antiviral Synthesis
In the landscape of modern pharmaceutical development, the efficient and robust synthesis of active pharmaceutical ingredients (APIs) is of paramount importance. The strategic selection of versatile and reactive intermediates can significantly streamline multi-step synthetic routes, leading to higher yields, improved purity profiles, and more cost-effective manufacturing processes. This compound, a bifunctional α-ketoamide, has emerged as a valuable building block in this regard, particularly in the synthesis of heterocyclic compounds that form the core of many therapeutic agents.
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the utilization of this compound as a key intermediate. The primary focus will be on its role in the synthesis of pyrazine-based scaffolds, exemplified by its application in the manufacturing pathway of the broad-spectrum antiviral drug, Favipiravir. The protocols and methodologies detailed herein are designed to be both explanatory and practical, offering insights into the underlying chemical principles and providing a foundation for further process optimization.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of an intermediate is critical for its effective use in synthesis. This compound is a liquid at room temperature with the following key characteristics[1][2]:
| Property | Value | Source |
| CAS Number | 19432-30-5 | [1][2] |
| Molecular Formula | C₅H₉NO₂ | [2] |
| Molecular Weight | 115.13 g/mol | [2] |
| Appearance | Liquid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage | Sealed in dry, 2-8°C |
Core Application: Synthesis of 3-Hydroxypyrazine-2-carboxamide, a Key Favipiravir Intermediate
The antiviral agent Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) has garnered significant attention for its efficacy against a range of RNA viruses. Several synthetic routes to Favipiravir have been developed, many of which converge on the formation of the central pyrazine ring scaffold. A key intermediate in these pathways is 3-hydroxypyrazine-2-carboxamide.
The synthesis of this crucial intermediate can be efficiently achieved via a cyclocondensation reaction between a 1,2-dicarbonyl compound and 2-aminomalonamide. This established method for pyrazine ring formation is highly adaptable. While glyoxal is commonly used, this compound offers a structurally analogous 1,2-dicarbonyl functionality, making it a highly plausible reactant for this transformation.
The proposed reaction leverages the electrophilic nature of the adjacent carbonyl groups in this compound, which react with the nucleophilic amino groups of 2-aminomalonamide to form the pyrazine heterocycle.
Reaction Pathway Overview
Caption: Logical workflow for the synthesis of the Favipiravir intermediate.
Detailed Experimental Protocol: Synthesis of 3-Hydroxypyrazine-2-carboxamide
This protocol provides a detailed methodology for the synthesis of 3-hydroxypyrazine-2-carboxamide from this compound and 2-aminomalonamide. The procedure is based on established principles of pyrazine synthesis via cyclocondensation.
Materials and Reagents
-
This compound (Purity ≥95%)
-
2-Aminomalonamide
-
Methanol (Anhydrous)
-
Sodium Methoxide (25% solution in methanol)
-
Hydrochloric Acid (1 M)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert nitrogen atmosphere, dissolve 11.71 g (0.1 mol) of 2-aminomalonamide in 100 mL of anhydrous methanol. Stir the mixture at room temperature until the solid is fully dissolved.
-
Addition of this compound: To the stirred solution, add 11.51 g (0.1 mol) of this compound dropwise via the dropping funnel over a period of 15-20 minutes. A slight exotherm may be observed.
-
Initiation of Cyclocondensation: After the addition is complete, slowly add 23.8 mL (0.105 mol) of a 25% sodium methoxide solution in methanol to the reaction mixture. The color of the solution may change, indicating the initiation of the condensation reaction.
-
Reaction under Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol 9:1).
-
Reaction Quench and Neutralization: Once the reaction is deemed complete by TLC, cool the flask to room temperature in an ice bath. Slowly and carefully neutralize the reaction mixture by adding 1 M hydrochloric acid until a pH of ~7 is achieved. This will precipitate the product.
-
Product Isolation: Filter the resulting precipitate using a Büchner funnel and wash the solid cake with cold deionized water (2 x 30 mL) followed by a small amount of cold methanol (1 x 20 mL) to remove any unreacted starting materials and salts.
-
Drying and Purification: Dry the collected solid under vacuum at 50-60°C to a constant weight. The crude 3-hydroxypyrazine-2-carboxamide can be further purified by recrystallization from a suitable solvent such as ethanol/water to achieve high purity.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 3-hydroxypyrazine-2-carboxamide.
Subsequent Transformation to Favipiravir
The synthesized 3-hydroxypyrazine-2-carboxamide is a versatile intermediate that can be converted to Favipiravir through a series of well-documented transformations. These steps typically involve nitration, reduction, and fluorination. A brief overview of a potential synthetic route from the intermediate is provided below for context[3][4].
-
Nitration: The pyrazine ring is nitrated to introduce a nitro group.
-
Reduction: The nitro group is then reduced to an amino group.
-
Fluorination: The amino group is subsequently converted to a fluoro group via a Sandmeyer-type reaction or other fluorinating agents.
These subsequent steps are crucial in the overall synthesis of Favipiravir and require careful optimization of reaction conditions to ensure high yields and purity of the final API.
Conclusion and Future Perspectives
This compound serves as a potent and highly effective intermediate in the synthesis of complex heterocyclic molecules of pharmaceutical importance. Its application in a plausible and efficient synthesis of 3-hydroxypyrazine-2-carboxamide highlights its utility as a strategic building block for the antiviral drug Favipiravir. The detailed protocol provided herein offers a robust starting point for laboratory-scale synthesis and can be adapted and optimized for process scale-up. As the demand for novel antiviral therapies continues to grow, the development of innovative synthetic routes utilizing versatile intermediates like this compound will remain a critical endeavor in the pharmaceutical industry.
References
-
Shi, F., Li, Z., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug Discoveries & Therapeutics, 8(3), 117-120. [Link]
-
Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (2022). Acta Naturae, 14(2), 16-38. [Link]
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2018). Molecules, 23(10), 2657. [Link]
-
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2004). Molecules, 9(12), 1170-1182. [Link]
-
Chemical Transformation of Pyrazine Derivatives. (2020). Journal of Physics: Conference Series, 1569, 042089. [Link]
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2018). Molecules, 23(10), 2657. [Link]
-
Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. (2022). European Journal of Medicinal Chemistry, 229, 114061. [Link]
-
SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. (2018). Revue Roumaine de Chimie, 63(10), 897-902. [Link]
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This compound. PubChem. [Link]
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An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. (2001). Tetrahedron: Asymmetry, 12(15), 2185-2188. [Link]
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ChemInform Abstract: 1,n-Diamines. Part 2. Synthesis of Acyclic and Heterocyclic N-Arylputrescine Derivatives. (2010). ChemInform, 35(1). [Link]
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Application Note: A Scalable and Controlled Synthesis of Pyrazoles from N,N-Dimethyl-2-oxopropanamide
Introduction
Pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their diverse biological activities.[1] The robust and versatile Knorr pyrazole synthesis, first reported in 1883, remains a primary method for their construction, typically involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] This application note provides a detailed, field-proven guide for the scale-up synthesis of pyrazoles using N,N-dimethyl-2-oxopropanamide as a readily available 1,3-dicarbonyl equivalent.
This document is intended for researchers, chemists, and process development professionals. It moves beyond a simple recitation of steps to explain the critical causality behind the protocol, focusing on safety, scalability, and control to ensure a reproducible and robust process.
Reaction Principle: The Knorr Synthesis with a Keto-Amide
The core transformation is the acid-catalyzed cyclocondensation of this compound with a hydrazine (in this protocol, hydrazine hydrate). The reaction proceeds through two key stages:
-
Hydrazone Formation: The more electrophilic ketone carbonyl of the this compound reacts with the hydrazine to form a hydrazone intermediate. This initial condensation is often exothermic.[4]
-
Intramolecular Cyclization & Dehydration: The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the amide carbonyl. Subsequent dehydration results in the formation of the stable, aromatic pyrazole ring.
The use of this compound offers an alternative to traditional β-ketoesters and can influence the substitution pattern and physical properties of the resulting pyrazole.
Reaction Mechanism
Caption: General mechanism of the Knorr-type pyrazole synthesis.
PART 1: Core Application Notes for Scale-Up
Transitioning a reaction from bench-scale (grams) to pilot or production-scale (kilograms) introduces challenges that are not apparent in small flasks. The physical parameters of heat and mass transfer become dominant factors. The following insights are critical for a successful and safe scale-up of this pyrazole synthesis.
Mastering the Exotherm: The Primary Safety Imperative
The initial condensation between hydrazine and the keto-amide is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases dramatically, making heat dissipation far less efficient. An uncontrolled exotherm can lead to a dangerous thermal runaway, solvent boiling, and excessive pressure generation.
-
Causality: The rapid, uncontrolled addition of hydrazine creates a localized high concentration, accelerating the reaction rate and heat generation beyond the cooling system's capacity.
-
Protocol Directive:
-
Slow, Controlled Addition: Hydrazine hydrate MUST be added slowly, preferably via a subsurface addition line, to ensure it reacts and dilutes in the bulk solution before accumulating.
-
Efficient Cooling: The reactor must have adequate cooling capacity. Chilled coolant should be circulating before the hydrazine addition begins.
-
Dilution: Conducting the reaction at a moderate concentration helps the solvent mass absorb the heat of reaction, acting as a thermal buffer.
-
The Critical Role of Homogeneous Mixing
Inefficient stirring in large reactors leads to poor heat and mass transfer. This can create localized "hot spots" where the temperature is significantly higher than the probe reading, or areas of high reactant concentration.
-
Causality: Poor mixing promotes side reactions, byproduct formation, and can even initiate a localized thermal runaway. It also results in inconsistent reaction progress throughout the vessel.
-
Protocol Directive:
-
Appropriate Agitation: Use an agitator (e.g., pitched-blade turbine) designed for homogeneous mixing in the specific reactor geometry.
-
Monitor Power Draw: Ensure the agitator speed is sufficient to create a vortex and turn over the entire batch volume effectively. Characterize mixing on a small scale if possible.
-
Handling Hydrazine: Mitigating a High-Hazard Reagent
Hydrazine hydrate is highly toxic and corrosive.[2] Its decomposition can be catalyzed by trace metals, leading to the rapid release of heat and gas.[5]
-
Causality: Contamination or improper handling can lead to safety incidents and failed batches.
-
Protocol Directive:
-
Engineering Controls: Always handle hydrazine hydrate in a well-ventilated area, such as a fume hood or a contained charging system.
-
Clean Equipment: Ensure the reactor and all transfer lines are scrupulously clean and free of contaminants, especially rust or transition metal residues.[5]
-
Quenching: Excess hydrazine must be quenched safely at the end of the reaction. A common method is the controlled addition of a ketone (like acetone) to form a less reactive hydrazone, or careful neutralization with an oxidizing agent like sodium hypochlorite with robust cooling.[2]
-
PART 2: Detailed Experimental Protocol (500g Scale)
This protocol is a representative procedure based on the principles of the Knorr synthesis and is intended as a starting point for process development.[4][6] Optimization for specific substrates and equipment is recommended.
Reagents and Equipment
| Reagent/Equipment | Quantity/Specification | Moles (approx.) | Notes |
| This compound | 500 g | 4.34 mol | Store at 2-8°C.[7] Confirm purity before use. |
| Hydrazine Hydrate (~64%) | 272 g | 5.43 mol | Toxic & Corrosive. Use with extreme caution. |
| Ethanol (200 proof) | 5.0 L | - | Reaction Solvent. |
| Glacial Acetic Acid | 25 mL | ~0.44 mol | Catalyst. |
| Deionized Water | 10.0 L | - | For precipitation. |
| 20 L Jacketed Glass Reactor | - | - | With overhead stirrer, thermocouple, condenser, and addition funnel. |
| Chiller/Circulator | Capable of maintaining 0-10°C | - | |
| Filtration Apparatus | Büchner funnel, filter flask, vacuum source | - | Sized for the batch. |
Step-by-Step Procedure
-
Reactor Setup & Inerting:
-
Assemble the 20 L reactor system. Ensure all joints are sealed and the system is clean and dry.
-
Purge the reactor with an inert atmosphere (e.g., Nitrogen) for 30 minutes. Maintain a gentle nitrogen blanket throughout the reaction.
-
Rationale: An inert atmosphere prevents potential side reactions and is a critical safety measure when working with hydrazines.
-
-
Initial Charge:
-
Charge the reactor with this compound (500 g, 4.34 mol).
-
Add Ethanol (5.0 L) and glacial acetic acid (25 mL).
-
Rationale: The acid catalyzes the condensation reaction.[6]
-
-
Cooling and Reagent Preparation:
-
Begin stirring the mixture at 200-300 RPM to ensure good mixing.
-
Start the chiller and cool the reactor contents to 5-10°C .
-
In a separate, clean container, measure hydrazine hydrate (272 g, 5.43 mol, 1.25 eq).
-
Rationale: Starting at a low temperature provides a crucial safety buffer before the exothermic addition begins. Using a slight excess of hydrazine ensures complete conversion of the starting material.
-
-
Controlled Hydrazine Addition (Critical Step):
-
Transfer the measured hydrazine hydrate to the addition funnel.
-
Begin a slow, dropwise addition of the hydrazine hydrate to the stirred reactor solution. If possible, use a subsurface addition tube.
-
MONITOR THE INTERNAL TEMPERATURE CLOSELY. The rate of addition should be controlled to maintain the internal temperature below 25°C .
-
This addition may take 2-4 hours depending on the efficiency of the reactor's cooling system.
-
Rationale: This is the most critical step for controlling the exotherm. Slow addition prevents the accumulation of unreacted hydrazine and a potential thermal runaway.
-
-
Reaction & Monitoring:
-
After the addition is complete, allow the reaction to stir at 20-25°C for an additional 1-2 hours.
-
Slowly warm the reaction mixture to 40-50°C and hold for 2-4 hours, or until reaction completion.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS) by taking small, quenched aliquots.
-
Rationale: Gentle heating after the initial exotherm drives the reaction to completion.
-
-
Product Precipitation (Work-up):
-
Once the reaction is complete, cool the mixture back down to room temperature (~20°C).
-
In a separate vessel large enough to hold the entire batch plus wash volumes, add deionized water (10.0 L).
-
While stirring the water vigorously, slowly transfer the reaction mixture into the water. The product should precipitate as a solid.
-
Rationale: The pyrazole product is typically much less soluble in water than in the ethanol reaction solvent, leading to efficient crystallization. Adding the reaction mixture to water (normal addition) is often safer than adding water to the organics (reverse addition).
-
-
Isolation and Drying:
-
Stir the resulting slurry for 1-2 hours at room temperature, then cool to 0-5°C for at least 1 hour to maximize precipitation.
-
Isolate the solid product by filtration using a Büchner funnel.
-
Wash the filter cake with a generous amount of cold deionized water (2 x 1 L) to remove residual ethanol, hydrazine, and salts.
-
Dry the product under vacuum at 40-50°C to a constant weight.
-
Experimental Workflow Diagram
Caption: Scalable workflow for pyrazole synthesis.
Safety Information
All operations should be conducted by trained personnel in a suitable chemical laboratory or pilot plant facility. A thorough hazard analysis is required before commencing any scale-up operation.
-
This compound: Causes skin and serious eye irritation.[7] Avoid contact with skin and eyes. Store in a cool, dry place (2-8°C).[7]
-
Hydrazine Hydrate: Highly Toxic and Corrosive. Can be fatal if swallowed, inhaled, or in contact with skin. Suspected of causing cancer. Causes severe skin burns and eye damage. Handle only with appropriate personal protective equipment (PPE), including chemical-resistant gloves, apron, and face shield, within a fume hood or other ventilated enclosure.
-
Ethanol: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
References
- Benchchem. (2025). Best Practices for Scaling Up Reactions Involving Hydrazine Hydrate: A Technical Support Center.
- BLD Pharm. (n.d.). 19432-30-5|this compound.
- Benchchem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- Sigma-Aldrich. (n.d.). This compound | 19432-30-5.
- Benchchem. (2025). Technical Support Center: Optimizing Reactions with Hydrazine Hydrate.
- Benchchem. (2025). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
- Benchchem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis.
- CPAChem. (n.d.). Safety data sheet.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
-
PubChem. (n.d.). This compound | C5H9NO2 | CID 13182523. Retrieved from [Link]
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
-
PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
- Unspecified Source. (2010). SAFETY DATA SHEET.
- AK Scientific, Inc. (n.d.). Methyl 2,2-dimethyl-3-oxopropanoate.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Chemchart. (n.d.). This compound (19432-30-5).
-
PubChem. (n.d.). N-Ethyl-2-oxopropanamide | C5H9NO2 | CID 23565353. Retrieved from [Link]
-
PubChem. (n.d.). N,N-dimethyl-3-oxopropanamide | C5H9NO2 | CID 17964403. Retrieved from [Link]
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- 6. 19432-30-5|this compound|BLD Pharm [bldpharm.com]
- 7. cpachem.com [cpachem.com]
Troubleshooting & Optimization
Technical Support Center: Pyrazole Synthesis Using N,N-dimethyl-2-oxopropanamide
Welcome to the technical support guide for the synthesis of pyrazoles utilizing N,N-dimethyl-2-oxopropanamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific synthetic route. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting strategies to overcome common challenges, particularly the side reactions inherent to this process.
The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, widely known as the Knorr pyrazole synthesis, is a cornerstone of heterocyclic chemistry.[1][2] this compound serves as a valuable, albeit unsymmetrical, 1,3-dicarbonyl equivalent. Its structure, featuring both a ketone and an amide carbonyl, presents unique challenges and opportunities for controlling the reaction's outcome. This guide addresses the most frequently encountered issues in a direct question-and-answer format, explaining the causality behind each phenomenon and providing robust, validated protocols for resolution.
Frequently Asked Questions & Troubleshooting Guides
Part 1: The Primary Challenge – Regioselectivity
Question 1: My reaction with a substituted hydrazine (e.g., methylhydrazine) is producing a mixture of two distinct pyrazole products. Why is this happening?
Answer: This is the most common issue when using an unsymmetrical dicarbonyl substrate like this compound and is a direct consequence of a lack of regioselectivity.[3] Your starting material has two different electrophilic carbonyl carbons: a more reactive ketone and a less reactive amide.
-
Causality: A substituted hydrazine, such as methylhydrazine, has two non-equivalent nitrogen atoms (the substituted and the unsubstituted). The initial nucleophilic attack can occur from the unsubstituted nitrogen onto either the ketone or the amide carbonyl. This leads to two different reaction pathways, ultimately resulting in the formation of two different regioisomeric pyrazole products that can be difficult to separate.[4][5]
The diagram below illustrates these two competing reaction pathways.
Caption: Competing pathways in pyrazole synthesis.
Question 2: How can I control the reaction to favor the formation of a single, desired regioisomer?
Answer: Controlling regioselectivity is achievable by carefully manipulating the reaction conditions to exploit the electronic and steric differences between the two carbonyl groups.[3] The outcome is governed by a combination of electronic effects, steric hindrance, and, most critically, reaction conditions like solvent and pH.[3][5]
-
Expertise & Causality:
-
Electronic Effects: The ketone carbonyl is inherently more electrophilic and reactive than the amide carbonyl due to resonance delocalization in the amide group. Therefore, under neutral or kinetically controlled conditions, the initial attack is more likely to occur at the ketone.
-
Steric Effects: If the substituent on the hydrazine is bulky, it will preferentially attack the less sterically hindered carbonyl group.[5]
-
Reaction Conditions: This is your most powerful tool. The choice of solvent can dramatically alter the reaction's selectivity. Specifically, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity, often favoring the formation of a single isomer.[6] The acidity of the medium can also influence the nucleophilicity of the hydrazine nitrogens, providing another control element.[3][5]
-
| Parameter | Condition | Expected Outcome & Rationale | Citation |
| Solvent | Standard (e.g., Ethanol) | Mixture of regioisomers is common. | [6] |
| Fluorinated Alcohol (TFE, HFIP) | Dramatically increased regioselectivity, often favoring one isomer almost exclusively. These solvents can stabilize intermediates differently through hydrogen bonding. | [6] | |
| pH | Acidic (e.g., acetic acid catalyst) | Can alter the nucleophilicity of the two hydrazine nitrogens, potentially reversing selectivity compared to neutral conditions. Protonation of the carbonyls also affects their reactivity. | [1][3] |
| Neutral/Basic | Tends to favor attack at the more electronically reactive site (the ketone). | [3] | |
| Temperature | Low Temperature | Favors kinetic control, where the reaction proceeds via the lowest activation energy pathway (typically attack at the more electrophilic ketone). | [5] |
| High Temperature | Favors thermodynamic control, which may lead to a different product ratio if the reaction is reversible. | [5] |
Authoritative Protocol: Regioselective Synthesis Using a Fluorinated Alcohol
This protocol is adapted from methodologies proven to enhance regioselectivity in similar systems.[6]
-
Reaction Setup: In a clean, dry flask, dissolve this compound (1.0 equiv) in 2,2,2-trifluoroethanol (TFE).
-
Reagent Addition: Add the substituted hydrazine (e.g., methylhydrazine, 1.1 equiv) dropwise to the solution at room temperature with stirring.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) as needed.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of a single major product spot.
-
Work-up: Once the reaction is complete, remove the TFE under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove any water-soluble components.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography or recrystallization to yield the desired regioisomer.
Part 2: Troubleshooting Other Common Issues
Question 3: My reaction is very slow or gives a low yield. How can I improve the conversion rate?
Answer: Low conversion can stem from several factors, including the purity of your starting materials, suboptimal reaction conditions, or inherent steric hindrance.[7]
-
Troubleshooting Steps:
-
Verify Reagent Purity: Impurities in either the ketoamide or the hydrazine can inhibit the reaction or cause side reactions.[7] Ensure your starting materials are of high purity (>98%).
-
Optimize Temperature: The condensation reaction may require heating to overcome the activation energy, especially given the lower reactivity of the amide carbonyl. Try refluxing in a suitable solvent like ethanol or propanol.[8]
-
Use a Catalyst: The Knorr synthesis is often catalyzed by a small amount of acid (e.g., a few drops of acetic acid), which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[1][2]
-
Consider Steric Hindrance: If you are using a particularly bulky substituted hydrazine, it may react slowly. In such cases, longer reaction times and higher temperatures may be necessary.[5]
-
Question 4: My product is contaminated with highly colored (yellow/red) impurities. What are they and how can I get rid of them?
Answer: The development of a deep yellow or red color is a frequent observation, especially when using arylhydrazines like phenylhydrazine.
-
Causality: This coloration is typically due to the decomposition or air-oxidation of the hydrazine starting material or reaction intermediates.[4] Hydrazines are strong reducing agents and can be sensitive to air and heat.[9][10]
-
Purification Protocol: Activated Charcoal Treatment
-
Dissolve the crude, colored pyrazole product in a suitable hot solvent (e.g., ethanol, isopropanol).
-
Add a small amount of activated charcoal (typically 1-5% by weight of the crude product).
-
Keep the solution hot and stir for 10-15 minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration through a pad of celite or filter paper to remove the charcoal.
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization of the purified pyrazole.
-
Question 5: I've confirmed I have a mixture of regioisomers. What is the best way to separate them?
Answer: Separating regioisomers is a common challenge in synthetic chemistry. The most effective methods rely on differences in their physical properties.
-
Recommended Techniques:
-
Column Chromatography: This is the most universally applied method for separating isomers.[4] Careful selection of the stationary phase (silica gel is common) and the eluent system is critical. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute the two compounds. Their different polarities, arising from the different substitution patterns, should allow for separation.
-
Fractional Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent, this method can be effective.[4] It involves dissolving the mixture in a minimum amount of hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first and can be isolated by filtration.
-
The workflow below provides a logical approach to tackling purification and identification.
Sources
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- 10. researchgate.net [researchgate.net]
"troubleshooting low yield in N,N-dimethyl-2-oxopropanamide reactions"
Technical Support Center: N,N-Dimethyl-2-Oxopropanamide Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the synthesis and subsequent use of this important α-ketoamide intermediate. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower you to overcome challenges with low yields and product impurities.
Frequently Asked Questions (FAQs)
Synthesis & Optimization
Question 1: My synthesis of this compound from pyruvic acid and dimethylamine is resulting in a low yield. What are the most common causes?
Low yields in this specific amide coupling are frequently traced back to a few critical areas. The presence of the α-keto functional group in pyruvic acid introduces unique challenges compared to standard carboxylic acids.
-
Incomplete Activation of the Carboxylic Acid : The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[1] The carboxylic acid must first be converted into a more electrophilic "activated" species. If the coupling reagent is insufficient in quantity, degraded, or inappropriate for the substrate, activation will be incomplete, leading to a poor yield.[2]
-
Deactivation of the Amine : Dimethylamine is basic and can be protonated by the acidic pyruvic acid or by acidic byproducts generated during the reaction (e.g., HCl from acyl chloride formation).[3] This renders the amine non-nucleophilic and unable to participate in the coupling reaction. The use of a non-nucleophilic base is crucial to scavenge these protons and maintain a reactive pool of free amine.
-
Hydrolysis of Activated Intermediates : The activated carboxylic acid intermediate (e.g., O-acylisourea, active ester) is highly susceptible to hydrolysis. The presence of even trace amounts of water in the solvent or reagents can quench this intermediate, reverting it to pyruvic acid and halting the reaction. Therefore, the use of anhydrous solvents and reagents is paramount.[2]
-
Side Reactions of Pyruvic Acid : As an α-keto acid, pyruvic acid can undergo side reactions under certain conditions, such as self-condensation (aldol-type reactions) or decarboxylation, especially at elevated temperatures. These pathways compete with the desired amidation and consume the starting material.
Question 2: How do I select the optimal coupling reagent and conditions for synthesizing this compound?
The choice of coupling reagent is one of the most critical factors for a successful reaction. There is no single "best" reagent, as the optimal choice depends on scale, cost, and the specific challenges encountered.[4]
Workflow for Selecting a Coupling Strategy
Caption: Decision workflow for selecting an amide coupling strategy.
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Class | Examples | Advantages | Disadvantages & Mitigation |
| Carbodiimides | EDC, DCC | Cost-effective, widely used.[1] | Forms urea byproducts (DCU can be difficult to remove). Can promote racemization (mitigate with HOBt/OxymaPure).[2] |
| Uronium/Phosphonium Salts | HATU, HBTU, PyBOP | High reactivity, fast reaction times, low racemization.[1] | More expensive, produce stoichiometric byproducts. |
| Acyl Halide Formation | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Highly reactive intermediate, inexpensive reagents.[3] | Generates HCl (requires excess base).[3] Can be too harsh for sensitive functional groups. |
| Other | T3P® (Propylphosphonic Anhydride) | High yielding, byproducts are water-soluble for easy removal. | Relatively newer, may require specific conditions. |
For the synthesis of this compound, starting with a carbodiimide like EDC in the presence of an additive like OxymaPure or HOBt is a robust and cost-effective choice. A non-nucleophilic base such as diisopropylethylamine (DIPEA) should be used in an anhydrous aprotic solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) .[2]
Product Stability & Purification
Question 3: My product seems to degrade during workup or upon storage. Is this compound unstable?
Yes, α-ketoamides can exhibit stability issues. The primary culprit is the electrophilic nature of the two adjacent carbonyl carbons.
-
Hydration : The α-keto group can be reversibly hydrated in the presence of water to form a gem-diol. This may not be "degradation" in the irreversible sense, but it can complicate analysis (e.g., NMR, chromatography) and affect reactivity in subsequent steps.
-
Basic/Acidic Sensitivity : Both strong acids and bases can catalyze decomposition pathways. Under basic conditions, enolization can lead to aldol-type condensation products. Under acidic conditions, the amide bond can be hydrolyzed, especially with heating.[5]
-
Storage : For long-term storage, it is recommended to keep the compound in a cool, dry, and inert atmosphere (e.g., under argon or nitrogen in a freezer).[6]
Question 4: What is the most effective method for purifying this compound and removing coupling byproducts?
Purification strategy depends heavily on the coupling reagents used.
-
Aqueous Workup : After the reaction is complete, a standard aqueous workup is the first step.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.[2]
-
Extract the product into an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with a mild acid (e.g., dilute HCl) to remove excess amine and base, then a mild base (e.g., saturated NaHCO₃) to remove unreacted pyruvic acid and acidic additives (like HOBt), and finally with brine to remove residual water.[2]
-
-
Removal of Urea Byproducts : If DCC or DIC was used, the corresponding urea byproduct (DCU or DIU) is often insoluble in solvents like DCM or acetonitrile and can be removed by filtration.[4] EDC's urea byproduct is water-soluble, making it easier to remove during the aqueous workup.
-
Chromatography : Flash column chromatography on silica gel is typically the final and most effective purification step. A gradient of ethyl acetate in hexanes is a common starting point for eluting amides.
Analysis & Characterization
Question 5: How can I monitor the reaction's progress and verify the purity of my final product?
A multi-pronged analytical approach is essential for robust process control and quality assessment.[7]
Analytical Workflow
Caption: Recommended analytical workflow for reaction monitoring and quality control.
Table 2: Key Analytical Techniques for this compound
| Technique | Purpose | Key Information Provided |
| TLC | Rapid reaction monitoring | Qualitative assessment of the consumption of starting materials and formation of the product. |
| LC-MS | In-process checks & final analysis | Confirms the molecular weight of the product and helps identify byproducts. Essential for tracking reaction completion.[8] |
| HPLC-UV | Quantitative Purity Assessment | Provides a quantitative measure of purity by peak area percentage. A standard method for quality control.[7] |
| ¹H & ¹³C NMR | Structural Confirmation | Unambiguously confirms the chemical structure. ¹H NMR should show singlets for the acetyl group and the two N-methyl groups. ¹³C NMR will confirm the three distinct carbonyl and methyl carbons. |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound using EDC/HOBt
This protocol is a standard, reliable method for small to medium-scale synthesis.
Materials:
-
Pyruvic acid (1.0 eq)
-
N,N-Dimethylamine (2M solution in THF, 1.2 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq)
-
HOBt (Hydroxybenzotriazole, 1.2 eq)
-
DIPEA (Diisopropylethylamine, 2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard workup reagents (1M HCl, sat. NaHCO₃, brine)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add pyruvic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) followed by the solid EDC (1.2 eq). Stir the mixture at 0 °C for 20 minutes to pre-activate the carboxylic acid.
-
Slowly add the N,N-dimethylamine solution (1.2 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil/solid by flash column chromatography (e.g., 20-50% Ethyl Acetate in Hexanes) to yield the pure product.
Protocol 2: HPLC Method for Purity Analysis
This method provides a baseline for assessing the purity of the final compound.
Instrument Conditions:
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase A : 0.1% Formic acid in Water.[7]
-
Mobile Phase B : 0.1% Formic acid in Acetonitrile.[7]
-
Gradient : Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate : 1.0 mL/min.[7]
-
Column Temperature : 30 °C.[7]
-
Detector : UV at 210 nm.[7]
-
Injection Volume : 5-10 µL.
-
Sample Preparation : Prepare a 1 mg/mL solution of the compound in the mobile phase (pre-mixed at the initial gradient conditions).[7]
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
- Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
-
Ambio, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13, 11575-11580. DOI:10.1039/C5OB02129D. Retrieved from [Link]
-
Reddit. (2022). amide coupling help. r/Chempros. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]
-
Chemchart. (n.d.). This compound (19432-30-5). Retrieved from [Link]
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of N,N-dimethyl-2-phenoxypropanamide.
-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Green, T. W., et al. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(23), 8192-8216. DOI:10.1039/D0GC02976A. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]
- Benchchem. (n.d.). A Comprehensive Guide to Assessing the Purity of Synthesized N'-hydroxy-2-methylpropanimidamide.
-
Al-Huniti, M. H., et al. (2023). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Molecules, 28(14), 5393. DOI: 10.3390/molecules28145393. Retrieved from [Link]
Sources
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- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Byproduct Formation with N,N-Dimethyl-2-Oxopropanamide
Welcome to the technical support center for N,N-dimethyl-2-oxopropanamide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic workflows. As a senior application scientist, my goal is to provide you with not just protocols, but a deeper understanding of the causality behind experimental choices to empower you to manage and minimize byproduct formation effectively. This resource is built on the pillars of scientific integrity, field-proven insights, and comprehensive, verifiable references.
Introduction to this compound
This compound, also known as N,N-dimethylpyruvamide, is an α-keto amide that serves as a valuable building block in organic synthesis. Its unique structure, featuring adjacent electrophilic carbonyl carbons and a nucleophilic amide nitrogen, allows for a diverse range of chemical transformations. This reactivity, however, can also lead to the formation of undesired byproducts if reaction conditions are not carefully controlled. This guide will address common issues encountered during its use and provide detailed troubleshooting strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during experiments involving this compound, providing insights into their causes and actionable solutions.
Issue 1: Low Yield of the Desired Product and Formation of a Complex Mixture
Question: I am reacting this compound with a β-arylethylamine in an attempt to synthesize a substituted piperidine via a Pictet-Spengler reaction, but I am observing a low yield of my target molecule and a complex mixture of byproducts. What could be the cause and how can I optimize the reaction?
Answer:
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic structures.[1] However, its success is highly dependent on the reaction conditions and the nature of the substrates.
Probable Causes:
-
Decomposition of Starting Material: this compound can be sensitive to harsh acidic conditions and high temperatures, leading to decomposition.
-
Iminium Ion Instability: The intermediate iminium ion, formed from the condensation of the amine and the α-keto amide, may be unstable or may participate in side reactions if not efficiently trapped by the aromatic ring.
-
Oxidation: The amine starting material or the final piperidine product can be susceptible to air oxidation, especially at elevated temperatures, leading to the formation of oxidized byproducts.[2]
-
Retro-Pictet-Spengler Reaction: Under certain conditions, a reversible retro-Pictet-Spengler reaction can occur, leading to an equilibrium mixture and the formation of undesired diastereomers if a stereocenter is present.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a problematic Pictet-Spengler reaction.
Experimental Protocol for Optimization:
-
Catalyst Screening:
-
Set up parallel reactions using different acid catalysts. Compare a strong Brønsted acid like HCl with a milder one like trifluoroacetic acid (TFA). Also, test Lewis acids such as BF₃·OEt₂.
-
Monitor the reactions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of starting materials and the formation of the desired product and byproducts.
-
-
Temperature and Solvent Optimization:
-
Run the reaction at a lower temperature to minimize decomposition and side reactions.
-
Evaluate different solvents. While protic solvents are traditional, aprotic solvents have been shown to improve yields in some cases.[1]
-
-
Atmosphere Control:
-
Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation of sensitive compounds.[2]
-
-
N-Acyliminium Ion Strategy:
-
If the above optimizations are insufficient, consider an N-acyliminium ion Pictet-Spengler reaction. This involves acylating the intermediate imine, which significantly increases its electrophilicity and allows for cyclization under milder conditions.[1]
-
| Parameter | Condition A (Initial) | Condition B (Optimized) | Expected Outcome |
| Catalyst | Concentrated HCl | Trifluoroacetic Acid (TFA) | Reduced decomposition of starting materials. |
| Temperature | 100 °C | 60 °C | Minimized byproduct formation. |
| Atmosphere | Air | Nitrogen | Prevention of oxidative side products. |
| Solvent | Methanol | Dichloromethane | Improved yield and cleaner reaction profile. |
Issue 2: Unwanted Polymerization
Question: I am using this compound in a reaction and observing the formation of a significant amount of an insoluble, sticky byproduct, suggesting polymerization. How can I prevent this?
Answer:
The formation of polymeric material is a common issue with reactive monomers, especially under conditions that can initiate polymerization.
Probable Causes:
-
Radical Initiators: Trace impurities, exposure to light, or high temperatures can generate radicals that initiate the polymerization of this compound.
-
Acid/Base Catalysis: Strong acids or bases can catalyze self-condensation or polymerization reactions.
Troubleshooting and Mitigation Strategies:
-
Purification of Starting Material: Ensure the this compound is of high purity. Distillation under reduced pressure can remove potential inhibitors or initiators.
-
Inhibitor Addition: For reactions that are prone to radical polymerization, the addition of a radical inhibitor, such as butylated hydroxytoluene (BHT), in catalytic amounts can be effective.
-
Control of Reaction Conditions:
-
Run the reaction at the lowest effective temperature.
-
Protect the reaction from light by wrapping the reaction vessel in aluminum foil.
-
Use degassed solvents to remove dissolved oxygen, which can participate in radical reactions.
-
-
pH Control: If the polymerization is suspected to be acid or base-catalyzed, carefully control the pH of the reaction mixture. Use of a buffered system may be beneficial.
Caption: Strategies to prevent unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the purity of commercially available this compound and what are the common impurities?
A1: Commercially available this compound typically has a purity of 95% or higher.[3][4] Common impurities may include the starting materials from its synthesis, such as pyruvic acid and dimethylamine, as well as solvents. For sensitive reactions, it is advisable to purify the reagent by vacuum distillation.
Q2: How should I store this compound to ensure its stability?
A2: It is recommended to store this compound at room temperature in a tightly sealed container to protect it from moisture and air.[3] For long-term storage, refrigeration may be considered, but ensure the container is well-sealed to prevent condensation upon removal.
Q3: Can this compound be used in the synthesis of β-lactams? What are the potential side reactions?
A3: Yes, α-keto amides are precursors for the synthesis of β-lactams, often through reactions like the Staudinger cycloaddition.[5][6] Potential side reactions in β-lactam synthesis include the formation of diastereomers (cis/trans isomers) and reactions of the product β-lactam if it is unstable under the reaction conditions. The diastereoselectivity can often be controlled by the choice of solvent, temperature, and the specific reactants used.
Q4: Are there any specific analytical methods recommended for monitoring reactions involving this compound and detecting byproducts?
A4: High-performance liquid chromatography (HPLC) coupled with a UV detector or mass spectrometer (LC-MS) is a highly effective method for monitoring the progress of reactions and identifying byproducts. Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for more volatile compounds. Nuclear magnetic resonance (NMR) spectroscopy is invaluable for the structural elucidation of both the desired product and any isolated byproducts.
References
-
Chemchart. (n.d.). This compound (19432-30-5). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Pictet–Spengler reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel and Recent Synthesis and Applications of β-Lactams. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved from [Link]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Synthesis of N-heterocycles through alcohol dehydrogenative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Lactam synthesis [organic-chemistry.org]
Navigating the Synthesis of N,N-dimethyl-2-oxopropanamide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of N,N-dimethyl-2-oxopropanamide. As Senior Application Scientists, we understand that navigating the nuances of catalytic reactions is critical to achieving high efficiency and purity in your synthetic endeavors. This guide is structured to provide you with in-depth, field-proven insights into the catalytic synthesis of this important α-ketoamide, moving beyond rigid templates to address the real-world challenges you may encounter at the bench.
Frequently Asked Questions (FAQs)
Here, we address common questions regarding the role of catalysts in the synthesis of this compound, a reaction that typically involves the condensation of a pyruvic acid derivative with dimethylamine.
Q1: Why is a catalyst often necessary for the synthesis of this compound from pyruvic acid and dimethylamine?
A1: The direct reaction between a carboxylic acid (pyruvic acid) and an amine (dimethylamine) to form an amide is thermodynamically challenging. The acid-base reaction between the two starting materials forms a stable and unreactive ammonium carboxylate salt. High temperatures (>160 °C) are typically required to drive off water and favor amide formation, which can lead to decomposition of the starting materials and products.[1][2] Catalysts are employed to facilitate this transformation under milder conditions by activating the carboxylic acid, thus increasing the reaction rate and overall efficiency.
Q2: What are the main classes of catalysts used for this type of amidation?
A2: For the direct amidation of carboxylic acids, boron-based catalysts, such as boric acid and various boronic acids, are commonly used.[3] In the broader context of α-ketoamide synthesis, transition metal catalysts, particularly those based on copper, are frequently employed in oxidative amidation strategies. These methods may start from precursors other than the α-ketoacid itself, such as α-ketoaldehydes or terminal alkynes.
Q3: My reaction is showing low conversion. What are the likely catalyst-related issues?
A3: Low conversion can often be traced back to several catalyst-related factors:
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvent. Water content is a particularly critical parameter to control.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate. While higher loadings can increase the rate, they may also lead to more side reactions and purification challenges.
-
Poor Catalyst Solubility: If using a homogeneous catalyst, poor solubility in the reaction medium will limit its effectiveness.
-
Mass Transfer Limitations: For heterogeneous catalysts, inefficient stirring can lead to poor contact between the catalyst and the reactants.
Q4: I am observing significant side product formation. How can the choice of catalyst help?
A4: The catalyst plays a crucial role in the selectivity of the reaction. Side products in the synthesis of this compound can arise from self-condensation of pyruvic acid, or decomposition of the product. A well-chosen catalyst will selectively activate the carboxylic acid towards amidation over other potential reaction pathways. The choice of ligands in a metal-based catalyst, for example, can be tuned to enhance the desired selectivity.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the catalytic synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Low or No Reaction | 1. Inactive Catalyst | • Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). • Consider a different catalyst class (e.g., switch from a boronic acid to a copper-based system if an oxidative route is viable). |
| 2. Presence of Water | • Use anhydrous solvents and reagents. Dry solvents over molecular sieves. • For direct amidation reactions, consider using a Dean-Stark apparatus to remove water azeotropically. Water is a byproduct of the reaction and its presence can inhibit catalyst activity and shift the equilibrium away from the product.[1][2] | |
| 3. Sub-optimal Temperature | • Gradually increase the reaction temperature. While catalysts allow for milder conditions, some thermal energy is still required. Monitor for product decomposition at higher temperatures. | |
| Low Yield | 1. Incomplete Conversion | • Increase the reaction time. • Incrementally increase the catalyst loading. |
| 2. Product Degradation | • If the product is thermally sensitive, a more active catalyst that allows for lower reaction temperatures may be required. • Analyze the reaction mixture for degradation products to understand the decomposition pathway. | |
| 3. Purification Losses | • Optimize the work-up and purification procedure. This compound is a relatively polar molecule, which may affect its extraction and chromatographic behavior. | |
| Formation of Impurities | 1. Side Reactions of Starting Materials | • Lower the reaction temperature. • Screen different catalysts or catalyst ligands to improve selectivity. |
| 2. Air/Moisture Sensitivity | • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using air-sensitive catalysts like some transition metal complexes. | |
| Inconsistent Results | 1. Variability in Reagent Quality | • Use reagents from the same batch for a series of experiments. • Purify starting materials if impurities are suspected. |
| 2. Catalyst Poisoning | • Ensure all glassware is scrupulously clean. Trace amounts of contaminants can poison the catalyst. |
Experimental Protocols
While a specific catalytic protocol for the direct synthesis of this compound from pyruvic acid and dimethylamine is not widely documented in peer-reviewed literature, we can propose a general approach based on established catalytic amidation methods. The following is a hypothetical, yet plausible, experimental protocol that can serve as a starting point for optimization.
Protocol 1: Boronic Acid-Catalyzed Direct Amidation of Pyruvic Acid
This protocol is based on the general principle of boronic acid catalysis for amide bond formation.
Materials:
-
Pyruvic acid
-
Dimethylamine (2.0 M solution in THF)
-
Phenylboronic acid (catalyst)
-
Toluene (anhydrous)
-
Molecular sieves (4 Å), activated
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyruvic acid (1.0 eq) and phenylboronic acid (0.1 eq).
-
Add activated molecular sieves to the flask.
-
Under an inert atmosphere, add anhydrous toluene to the flask.
-
Begin stirring the mixture and add the dimethylamine solution (1.2 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Phenylboronic acid: Acts as a Lewis acid to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
-
Molecular sieves/Azeotropic reflux: Crucial for removing water, which is a byproduct of the reaction. The removal of water drives the equilibrium towards the formation of the amide.[1][2]
-
Inert atmosphere: While not always strictly necessary for boronic acid catalysis, it is good practice to minimize potential side reactions from atmospheric oxygen and moisture.
Visualizing the Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the boronic acid-catalyzed amidation of a carboxylic acid with an amine.
Caption: Plausible catalytic cycle for boronic acid-catalyzed amidation.
Concluding Remarks
The efficiency of this compound synthesis is significantly influenced by the choice and proper use of a catalyst. By understanding the underlying principles of catalytic amidation and being equipped with a systematic approach to troubleshooting, researchers can overcome common hurdles and optimize their reaction outcomes. The protocols and insights provided in this guide are intended to serve as a valuable resource in your synthetic endeavors. We encourage you to adapt and refine these methods to suit the specific requirements of your research.
References
-
Catalytic Amidation. (n.d.). Retrieved from [Link]
-
Gabriel, A., & Pessel, F. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Retrieved from [Link]
-
Catalytic Amidation Methods. (n.d.). Retrieved from [Link]
-
Perrin, C., & Pessel, F. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Retrieved from [Link]
-
Sheppard, T. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Retrieved from [Link]
Sources
Technical Support Center: Solvent Effects on the Regioselectivity of N,N-dimethyl-2-oxopropanamide Reactions
Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide is designed to provide in-depth insights and practical troubleshooting advice for controlling the regioselectivity of reactions involving N,N-dimethyl-2-oxopropanamide. As an α-ketoamide, this molecule presents two distinct electrophilic sites, and mastering its reactivity is key to successful synthesis. This document moves beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to make informed decisions in your own experiments.
Section 1: Foundational Principles - Understanding the Substrate
This section addresses the fundamental concepts of this compound's reactivity.
Q1: What are the primary reactive sites on this compound and why is regioselectivity a challenge?
A1: this compound has two electrophilic carbonyl carbons that are susceptible to nucleophilic attack: the ketone carbonyl (C2) and the amide carbonyl (C1).
-
C2 (Ketone): Generally considered the more reactive or "harder" electrophile due to the polarization of the C=O bond without the resonance-donating effect of a nitrogen atom.
-
C1 (Amide): Less electrophilic than the ketone because the lone pair of electrons on the nitrogen atom participates in resonance, delocalizing the positive charge on the carbonyl carbon.
The challenge of regioselectivity arises because a nucleophile can potentially attack either site. The final product distribution is a result of a delicate balance between the intrinsic reactivity of these sites and external factors, primarily the choice of solvent, temperature, and the nature of the nucleophile itself.[1] Uncontrolled reactions often lead to a mixture of products, complicating purification and reducing the yield of the desired isomer.
Caption: Solvent influence on the keto-enol equilibrium of α-ketoamides.
Section 2: Troubleshooting Guide - Mastering Regioselectivity
This section provides actionable guidance for controlling the outcome of your reactions.
Core Problem: My reaction with a nucleophile is producing a mixture of C1 (amide) and C2 (ketone) addition products. How can I use the solvent to direct the reaction to a single site?
The Scientist's Explanation: The solvent does more than just dissolve reactants; it actively participates in the reaction by stabilizing or destabilizing ground states, intermediates, and transition states. By understanding these interactions, you can select a solvent that creates an energetic preference for one reaction pathway over the other.
-
The Role of Solvent Polarity and Coordinating Ability:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess large dipole moments and are effective at solvating charged species. They can stabilize the polar transition state of a nucleophilic attack. Since the C2 ketone is inherently more polarized and electrophilic, these solvents often facilitate attack at this position. However, their ability to act as Lewis bases means they can also coordinate with cations or Lewis acids in the reaction.
-
Nonpolar Aprotic Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents are poor at stabilizing charged intermediates. Reactions in these media may favor pathways with less charge separation. The relative steric accessibility of the two carbonyl groups can become a more dominant factor in these environments.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They can coordinate to the carbonyl oxygens, activating them towards nucleophilic attack. This activation is not always uniform; the greater basicity of the ketone oxygen may lead to preferential solvation and activation at the C2 position. Conversely, strong solvation can also create steric hindrance, potentially favoring attack at the less-encumbered site.
-
Data-Driven Decisions: Solvent Selection Guide
The following table summarizes the properties of common solvents and their likely influence on the regioselectivity of nucleophilic attack on this compound.
| Solvent | Dielectric Constant (ε) | Type | Primary Interaction | Expected Regioselective Bias |
| Toluene | 2.4 | Nonpolar | Minimal stabilization of polar transition states; favors ground-state geometry. | May favor C1 (Amide) attack due to potential steric factors or if the nucleophile is soft. |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Moderate polarity; can coordinate cations. | Mixture, leaning towards C2 (Ketone) attack. |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Weakly coordinating; moderate polarity. | Mixture, leaning towards C2 (Ketone) attack. |
| Acetone | 21 | Polar Aprotic | Polar; does not donate H-bonds. | Stronger bias for C2 (Ketone) attack. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Highly polar; stabilizes charged intermediates effectively. | Strong bias for C2 (Ketone) attack. |
| Dimethylformamide (DMF) | 38.3 | Polar Aprotic | Highly polar; strongly coordinating. [2] | Strong bias for C2 (Ketone) attack. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Highly polar; excellent at stabilizing cations and charged transition states. | Very strong bias for C2 (Ketone) attack. |
| Methanol (MeOH) | 33 | Polar Protic | H-bond donation activates carbonyls, likely C2 preferentially. | Strong bias for C2 (Ketone) attack, but can also participate in side reactions. |
Practical Application: A Solvent Screening Workflow
To experimentally determine the optimal solvent, a parallel screening is the most efficient approach.
Caption: Experimental workflow for a solvent screening to optimize regioselectivity.
Section 3: Advanced Troubleshooting & FAQs
Q3: I've selected a solvent that should favor the desired regioisomer, but my overall reaction yield is low. What else could be the problem?
A3: Poor yield, even with good selectivity, often points to other fundamental reaction parameters. Consider the following: [3]
-
Reagent Solubility: Ensure your nucleophile and substrate are sufficiently soluble in the chosen solvent at the reaction temperature. Low solubility can starve the reaction.
-
Temperature: Reaction rates are highly sensitive to temperature. If the reaction is sluggish, a moderate increase in temperature may be necessary. Conversely, if side products are forming, lowering the temperature could improve fidelity by favoring the transition state with the lower activation energy. [3]* Anhydrous Conditions: Many nucleophiles (e.g., organometallics, hydrides) are sensitive to moisture. Ensure your solvent and glassware are rigorously dried, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Stability: Confirm that your nucleophile is stable in the chosen solvent. For example, highly basic reagents may deprotonate solvents like acetonitrile or react with DMF.
Q4: Can Lewis acids be used in combination with solvents to enhance regioselectivity?
A4: Yes, this is an advanced technique. A Lewis acid can coordinate to one or both of the carbonyl oxygens. If the Lewis acid can form a bidentate chelate with both carbonyls, it can lock the molecule in a specific conformation, making one site significantly more sterically accessible or electronically activated than the other. The choice of solvent is critical here, as the solvent must not compete too strongly with the substrate for coordination to the Lewis acid. Non-coordinating solvents like dichloromethane or toluene are often preferred for this approach.
Q5: Are there computational methods to predict solvent effects before running experiments?
A5: Absolutely. Modern computational chemistry offers powerful tools for predicting reaction outcomes. [4]Using methods like Density Functional Theory (DFT), one can model the reaction pathways for nucleophilic attack at both C1 and C2 in the presence of an implicit or explicit solvent model. By calculating the activation energies (ΔG‡) for the transition states of each pathway, it is possible to predict which regioisomer will be favored kinetically. These in silico studies can save significant lab time by narrowing down the most promising solvents to screen experimentally. [5]
References
-
Spencer, J. N., Holmboe, E. S., Kirshenbaum, M. R., Firth, D. W., & Pinto, P. B. (1982). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Canadian Journal of Chemistry, 60(10), 1178–1182. [Link]
-
Perez, M. A., & Elguero, J. (2008). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. CORE. [Link]
-
Sbardella, G., & Castellano, S. (2020). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Molecules, 25(17), 3947. [Link]
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Link]
-
Woznicka, E., et al. (2017). Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. The Journal of Physical Chemistry A, 121(7), 1402–1411. [Link]
-
ResearchGate. (n.d.). Keto-enol content in solvents of different polarity. [Link]
-
Al-Mulla, A. (2017). Geometric isomerism and DFT theoretical explanation of unexpected formation of N, N-disubstituted formamidines from 2-amino-3-cyano-4.6-diarylpyridines. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Al-Mulla, A. (2020). An insight into the interaction between α-ketoamide- based inhibitor and coronavirus main protease: A detailed in silico study. PubMed Central. [Link]
-
Choi, S., & Kim, H. (2021). Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (2022). Exploration of the mechanism, chemospecificity, regiospecificity and stereoselectivity of the cycloaddition reaction between 9α‑hydroxyparthenolide and nitrilimine: MEDT study. [Link]
-
Dodds, D., et al. (2023). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alternatives to chlorinated solvents. ChemRxiv. [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]
-
Clark, J. H., & Sherwood, J. (2021). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. ChemSusChem. [Link]
Sources
- 1. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
"improving the purity of pyrazoles synthesized from N,N-dimethyl-2-oxopropanamide"
Topic: Improving the Purity of Pyrazoles Synthesized from N,N-dimethyl-2-oxopropanamide Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Introduction
Welcome to the technical support center for pyrazole synthesis. This guide is specifically designed for researchers working on the synthesis of pyrazoles via the cyclocondensation of this compound with hydrazine derivatives. While this route offers a versatile entry into valuable pyrazole scaffolds, achieving high purity can be challenging. This document provides in-depth, experience-driven troubleshooting guides and validated protocols to help you diagnose and resolve common purity issues encountered during your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
A: The impurity profile can vary, but typically you will encounter one or more of the following:
-
Unreacted Starting Materials: Residual this compound and the hydrazine derivative are common.[1]
-
Regioisomers: If you are using a substituted hydrazine (e.g., phenylhydrazine), the cyclization can occur in two different orientations, leading to a mixture of regioisomers which can be difficult to separate.[2][3][4]
-
Hydrolysis Products: The amide functionality of the starting material or product can undergo hydrolysis, especially during acidic or basic workup steps.
-
Reaction Byproducts: Dehydration intermediates, such as pyrazolines, may be present if the final aromatization step is incomplete.[3][5] Additionally, side-reactions can lead to colored, often polymeric, material.
Q2: How can I quickly assess the purity of my crude reaction mixture?
A: Thin-Layer Chromatography (TLC) is the most rapid and effective initial assessment tool.[4] Co-spot your crude mixture with your starting materials to check for their presence. Multiple spots close together may indicate regioisomers. For a more quantitative view and structural confirmation, a crude ¹H NMR spectrum is invaluable. It can help identify the presence of starting materials, the ratio of regioisomers, and other unexpected byproducts.[4]
Q3: My crude product is a solid. Should I immediately try recrystallization?
A: Recrystallization is an excellent and cost-effective method for purifying solid compounds to a high degree, especially for removing minor impurities.[4][6] Before committing your entire batch, perform a small-scale solvent screen to find a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes) where your product is soluble when hot but sparingly soluble when cold.[7] If TLC shows significant amounts of impurities with similar polarity to your product, recrystallization alone may not be sufficient, and column chromatography might be necessary.
Q4: I performed one round of purification, but my product is still not pure enough. What's the next step?
A: It is common to employ orthogonal purification methods. If you performed column chromatography first, a subsequent recrystallization can remove trace impurities that co-eluted with your product. Conversely, if recrystallization failed to remove a persistent impurity, column chromatography offers superior separation power.[8] For basic pyrazoles contaminated with neutral impurities, an acid-base extraction can be a highly effective secondary purification step.[1][9]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Presence of Unreacted Starting Materials
-
Symptoms:
-
TLC Analysis: You observe spots corresponding to this compound and/or your hydrazine derivative.
-
NMR Analysis: Characteristic peaks of the starting materials are present in the ¹H or ¹³C NMR spectra of the crude product.
-
-
Root Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Causality: Cyclocondensation reactions can be equilibrium-driven. The final dehydration step to form the aromatic pyrazole ring often requires elevated temperatures or acid catalysis to proceed efficiently.[3][5]
-
Solution: Try increasing the reaction time or temperature. If the reaction is run in a neutral solvent like ethanol, adding a catalytic amount of a mild acid (e.g., acetic acid) can significantly accelerate the reaction.[10]
-
-
Sub-optimal Stoichiometry: Incorrect molar ratios of reactants can leave one starting material in excess.
-
Causality: While a 1:1 stoichiometry is theoretical, a slight excess of the more volatile or less stable reactant (often the hydrazine) can sometimes be beneficial to drive the reaction to completion.
-
Solution: Ensure accurate measurement of your reactants. Consider a modest excess (1.1-1.2 equivalents) of the hydrazine derivative.
-
-
Purification Strategy:
-
Unreacted Hydrazine: Hydrazines are basic. During aqueous workup, a wash with a dilute acid (e.g., 1M HCl) will protonate the hydrazine, forming a water-soluble salt that can be easily removed in the aqueous layer.[1]
-
Unreacted α-Ketoamide: this compound is relatively polar and can often be removed effectively using flash column chromatography.
-
-
Guide 2: Formation of Regioisomers
-
Symptoms:
-
TLC Analysis: Two or more spots with very similar Rf values are observed, which do not correspond to starting materials.
-
NMR Analysis: The spectrum appears overly complex, with duplicate sets of peaks for the pyrazole core and its substituents. The integration of these peak sets can reveal the isomeric ratio.
-
-
Root Causes & Solutions:
-
Lack of Regiocontrol: When an unsymmetrical hydrazine (e.g., R-NHNH₂) reacts with the unsymmetrical α-keto-β-amide structure, the initial nucleophilic attack can occur at either of the two carbonyl groups, leading to two different pyrazole regioisomers.[2]
-
Causality: The regiochemical outcome is dictated by the relative electrophilicity of the ketone and amide carbonyls and the steric environment around them.
-
Solution: While modifying the reaction to favor one isomer can be complex, separation of the isomers is often the most practical approach.
-
-
Purification Strategy:
-
Flash Column Chromatography: This is the most powerful technique for separating regioisomers.[2][8] Careful selection of the eluent system is critical. Start with a non-polar system (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. Using high-resolution silica gel and a slow gradient can significantly improve separation.
-
Fractional Recrystallization: In some cases, if one regioisomer is significantly less soluble than the other in a particular solvent system, fractional recrystallization can be attempted. This is often an iterative process and may be less efficient than chromatography.
-
-
Section 3: Standard Purification Protocols
Protocol 1: Acid-Base Extraction for Basic Pyrazoles
This protocol is highly effective for separating the basic pyrazole product from non-basic impurities. Pyrazoles are weakly basic and can be protonated to form water-soluble salts.[1][7]
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1M aqueous HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the protonated pyrazole salt) into a clean flask. The organic layer, containing neutral impurities, can be discarded or saved for analysis.
-
Back-Wash: To remove any residual neutral impurities, add a small amount of fresh organic solvent to the aqueous extract, shake, and discard the organic layer.[9]
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 8, check with pH paper). Your pyrazole product should precipitate as a solid or form an oily layer.
-
Re-extraction: Extract the now-neutral pyrazole product back into an organic solvent (e.g., 2-3 times with dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified pyrazole.
Protocol 2: Flash Column Chromatography
This is the go-to method for separating compounds with different polarities, such as the desired product from starting materials, byproducts, or regioisomers.[8]
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system gives your product an Rf value of ~0.3 and good separation from all impurities. Common eluents for pyrazoles are gradients of ethyl acetate in hexanes.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. For solid samples, "dry loading" is preferred: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure to maintain a steady flow rate. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Section 4: Visual Workflows & Data
Diagram 1: General Purification Strategy Workflow
This diagram outlines the logical flow from crude product to a purified sample.
Caption: General workflow for pyrazole purification.
Diagram 2: Troubleshooting Decision Tree
This diagram helps diagnose specific purity issues and select the appropriate action.
Caption: Decision tree for troubleshooting common impurities.
Table 1: Comparison of Primary Purification Methods
| Purification Method | Typical Final Purity | Typical Yield | Best For Removing | Limitations |
| Recrystallization | >99% | 60-90% | Small amounts of impurities with different solubility profiles.[6] | Ineffective for oils or for impurities with similar solubility; potential for significant material loss. |
| Column Chromatography | 95-99% | 50-85% | Impurities with different polarities, including regioisomers.[4][8] | Can be time-consuming and requires large solvent volumes; basic compounds may streak on silica gel. |
| Acid-Base Extraction | >98% | 70-95% | Neutral or acidic impurities from a basic product (or vice versa).[1][9] | Only applicable if the product and impurities have different acid-base properties; risk of hydrolysis. |
Section 5: References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023). MDPI. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. (n.d.). JETIR. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2021). MDPI. [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Process for the purification of pyrazoles - Google Patents. (n.d.). Google Patents.
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. (2021). ACS Publications. [Link]
-
Acid-Base Extraction. (n.d.). University of Colorado Boulder. [Link]
-
Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. - ResearchGate. (n.d.). ResearchGate. [Link]
-
Method for purifying pyrazoles - Google Patents. (n.d.). Google Patents.
-
Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC - NIH. (2022). National Institutes of Health. [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - MDPI. (2022). MDPI. [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC - NIH. (2024). National Institutes of Health. [Link]
-
Synthesis, characterization and biological activity of certain Pyrazole derivatives - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
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- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. jocpr.com [jocpr.com]
"handling and storage best practices for N,N-dimethyl-2-oxopropanamide"
Welcome to the technical support center for N,N-dimethyl-2-oxopropanamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, purity, and safe handling of this valuable α-ketoamide reagent in your experiments. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Compound Profile & Key Specifications
This compound (DMOP) is a specialized aliphatic amide used in various organic synthesis applications. Its α-ketoamide functionality makes it a versatile building block, but also introduces specific handling requirements due to the electrophilic nature of the adjacent carbonyl groups. Understanding its fundamental properties is the first step toward successful experimentation.
| Property | Value | Source(s) |
| CAS Number | 19432-30-5 | [1][2][3] |
| Molecular Formula | C₅H₉NO₂ | [4] |
| Molecular Weight | 115.13 g/mol | [4] |
| Appearance | Liquid | [1][3] |
| Purity | Typically ≥95% | [1][3] |
| Predicted Boiling Point | ~187-201 °C | [5] |
| Recommended Storage | 2-8°C, Sealed in dry conditions | [2] |
Core Protocol: Receiving and Storing this compound
Proper handling from the moment of receipt is critical to preserving the integrity of the compound. Amides are generally stable; however, the presence of the α-keto group in DMOP increases its susceptibility to certain degradation pathways.[6][7]
Step-by-Step Receiving and Storage Procedure:
-
Inspect Upon Arrival: Visually inspect the container for any signs of damage or a compromised seal. The compound should be a clear liquid. Note any discoloration.
-
Log and Label: Record the date of receipt and assign a lot number for internal tracking. If transferring to a new container, ensure the label includes the full chemical name, CAS number, date received, and relevant hazard warnings.
-
Inert Atmosphere Overlay: For long-term storage, it is best practice to minimize contact with atmospheric oxygen and moisture. Gently flush the headspace of the vial with an inert gas like argon or nitrogen before sealing. This mitigates the risk of slow oxidation.[6]
-
Select Appropriate Container: If the original container is not suitable for long-term storage, transfer the compound to a low-volume amber glass vial with a PTFE-lined cap to protect it from light and ensure a tight seal.
-
Refrigerate Promptly: Store the sealed container in a designated refrigerator at 2-8°C.[2] While some suppliers may ship at room temperature, refrigerated storage significantly slows potential degradation reactions.[6]
Workflow for Handling and Storage Decisions
The following diagram outlines the decision-making process from receiving the compound to its use or storage.
Caption: Decision workflow for handling this compound.
Frequently Asked Questions (FAQs)
Q1: The supplier datasheet lists room temperature storage, but you recommend 2-8°C. Why the discrepancy? A1: While this compound may be stable enough for short-term shipping at ambient temperatures, long-term storage is different.[3] Like many organic reagents, particularly those with multiple reactive functional groups, its degradation rate is temperature-dependent. Storing at 2-8°C minimizes the kinetic energy of molecules, significantly reducing the rate of potential side reactions like oxidation or hydrolysis over months of storage.[6] We recommend the colder temperature as a best practice to ensure maximum purity and shelf-life.
Q2: Is this compound sensitive to air or moisture? A2: Yes, it should be considered sensitive to both for long-term storage. Amides can be susceptible to oxidation, and the presence of two electrophilic carbonyl carbons makes the compound a target for nucleophilic attack by water (hydrolysis), especially under acidic or basic conditions.[6][8] While stable under neutral, anhydrous conditions, repeated exposure to atmospheric moisture can lead to the formation of pyruvic acid and dimethylamine.
Q3: What are the primary safety hazards I should be aware of? A3: Based on data for similar amide compounds, this compound should be handled with care. It is expected to be harmful if swallowed (H302), and may cause skin and serious eye irritation (H315, H319).[2][9][10] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[11][12]
Q4: What are suitable solvents for this compound? A4: this compound is an amide and is expected to be soluble in a range of polar organic solvents.[13] Common choices would include dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone. Always use anhydrous grade solvents for reactions to prevent hydrolysis of the reagent.[14]
Troubleshooting Guide
This section addresses specific issues you may encounter during the storage or use of this compound.
Problem: The compound, which was initially a clear liquid, has developed a yellow or brown tint.
-
Potential Cause: This discoloration is often a sign of minor oxidation or degradation. While amides are relatively stable, repeated exposure to air or light can generate chromophoric impurities.[6]
-
Recommended Solution:
-
Assess Purity: Before use, check the purity of the discolored material using a suitable analytical technique (e.g., ¹H NMR, LC-MS) to determine if the impurity level is acceptable for your application.
-
Implement Inert Handling: If you plan to continue using the stock, immediately purge the vial with argon or nitrogen and store it properly in the dark at 2-8°C.[6]
-
Purification: For high-purity applications, the material may need to be re-purified. This typically requires advanced techniques such as vacuum distillation, which should only be performed by experienced chemists with appropriate safety precautions.
-
Problem: My reaction yield is low, and I suspect the reagent is the cause. I see NMR peaks consistent with pyruvic acid and dimethylamine.
-
Potential Cause: This is a classic sign of hydrolysis.[8] The amide bond has likely been cleaved by water. This can happen if the reagent was stored improperly, if it was exposed to acidic or basic contaminants, or if the reaction was performed with non-anhydrous solvents or reagents.
-
Recommended Solution:
-
Verify Reagent Quality: Obtain a fresh, unopened vial of this compound or use a sample that has been rigorously stored under inert gas.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use freshly distilled or purchased anhydrous solvents for your reaction. Ensure any other reagents are free of water.
-
Control pH: Be mindful of the pH of your reaction. Strong acids or bases can catalyze the hydrolysis of amides.[14] If your reaction requires acidic or basic conditions, the stability of this compound under those specific conditions should be considered.
-
Problem: The liquid is more viscous than expected and is difficult to pipette accurately.
-
Potential Cause: Viscosity is highly dependent on temperature. If you are trying to pipette the compound directly from the refrigerator, it will be more viscous.
-
Recommended Solution:
-
Equilibrate to Room Temperature: Before use, allow the sealed vial to warm to ambient room temperature for 15-30 minutes. This will reduce its viscosity to a normal, manageable level.
-
Positive Displacement Pipette: For highly accurate dispensing of viscous liquids, consider using a positive displacement pipette rather than an air displacement pipette.
-
Safety & Disposal
Safe handling is paramount in the laboratory. Adherence to established safety protocols protects both the researcher and the integrity of the experiment.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile is a suitable choice for incidental contact) when handling this compound.[15][16] All handling of the open container should occur inside a certified chemical fume hood.[11]
-
Spill Cleanup: In case of a small spill, absorb the liquid with an inert material such as vermiculite or sand. Place the contaminated material into a sealed container for chemical waste disposal.[17] Ensure the area is well-ventilated during cleanup.
-
Waste Disposal: Dispose of unused this compound and any contaminated materials as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not pour down the drain.[10]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13182523, this compound. [Online] Available at: [Link]
-
Chemchart. This compound (19432-30-5). [Online] Available at: [Link]
-
ResearchGate. What are stabilizers for amides, imides and amines for their long time storage? (2015). [Online] Available at: [Link]
- Safety Data Sheet. N,N-DIMETHYL-2-HYDROXYPROPYLAMMONIUM CHLORIDE POLYMER. (2010). [Online] Available at: A general SDS that provides context on handling amide-like compounds. A specific SDS for the target compound should always be consulted.
-
ChemBK. This compound. (2024). [Online] Available at: [Link]
-
CPAchem. Safety data sheet - N,N-Dimethyldecanamide. (2025). [Online] Available at: [Link]
-
Princeton University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Online] Available at: [Link]
-
LibreTexts Chemistry. 21.7: Chemistry of Amides. (2022). [Online] Available at: [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Online] Available at: [Link]
-
University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Online] Available at: [Link]
-
Wikipedia. Amide. [Online] Available at: [Link]
-
PozeSCAF. Chemistry Lab Safety Rules. [Online] Available at: [Link]
-
Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. [Online] Available at: [Link]
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- 4. This compound | C5H9NO2 | CID 13182523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (19432-30-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
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- 8. Amide - Wikipedia [en.wikipedia.org]
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- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
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- 16. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. safety365.sevron.co.uk [safety365.sevron.co.uk]
Technical Support Center: N,N-Dimethyl-2-Oxopropanamide Reaction Work-Up
Welcome to the technical support resource for professionals engaged in the synthesis and purification of N,N-dimethyl-2-oxopropanamide (also known as N,N-dimethylpyruvamide). This guide provides field-proven insights and troubleshooting protocols to address common challenges encountered during the reaction work-up and purification phases of this important α-ketoamide intermediate.
Introduction: The Challenge of the α-Ketoamide Moiety
This compound is a versatile building block in medicinal chemistry and drug development.[1] However, the presence of adjacent carbonyl groups—the ketone and the amide—imparts specific chemical reactivity that must be carefully managed during work-up to prevent yield loss and impurity formation. The electrophilic nature of the keto-carbonyl group makes the molecule susceptible to certain side reactions, particularly in aqueous acidic or basic conditions.[2] This guide is structured to help you navigate these challenges effectively.
Troubleshooting Guide: Common Work-Up Issues
This section addresses specific problems that may arise during the isolation and purification of this compound.
| Problem Encountered | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| Low Product Recovery After Aqueous Extraction | 1. Product Sequestration in Aqueous Layer: this compound has moderate water solubility, which can be exacerbated by the presence of co-solvents like THF or acetonitrile.[3][4] 2. Product Hydrolysis: Prolonged exposure to strongly acidic (pH < 2) or basic (pH > 12) conditions during washing steps can lead to the hydrolysis of the amide bond.[5][6] 3. Hydrate/Hemiacetal Formation: The keto-carbonyl can form a gem-diol hydrate in aqueous media, increasing its polarity and partitioning into the aqueous phase.[2] | 1. Brine Washes & Solvent Selection: After initial aqueous washes, perform 2-3 washes with saturated NaCl (brine) solution. This increases the ionic strength of the aqueous layer, "salting out" the organic product and driving it into the organic phase. Ensure your primary extraction solvent (e.g., Ethyl Acetate, Dichloromethane) is used in sufficient volume (at least 2-3 times the reaction volume). 2. Use Mild Reagents: Employ milder reagents for washing. Use saturated sodium bicarbonate (NaHCO₃) solution to neutralize acids instead of strong bases like NaOH. Use dilute acids like 1M citric acid or saturated ammonium chloride (NH₄Cl) to remove bases instead of strong acids like HCl.[7] Minimize contact time with aqueous layers. 3. Solvent Evaporation: If the product is suspected to be in the aqueous layer, perform a back-extraction with a more polar organic solvent like Dichloromethane (DCM) or a 3:1 Chloroform/Isopropanol mixture.[3] |
| Persistent Emulsion During Extraction | 1. High Concentration of Salts or Polar Byproducts: Byproducts from coupling reagents (e.g., ureas from carbodiimides) or unreacted starting materials can act as surfactants. 2. Insufficient Phase Separation: Vigorous shaking with insufficient difference in density between the organic and aqueous layers. | 1. Add Brine: Break the emulsion by adding a small volume of saturated brine solution. This increases the density and ionic strength of the aqueous phase, promoting separation. 2. Filter Through Celite®: Pass the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This can help break up the microscopic droplets forming the emulsion. 3. Centrifugation: If available, centrifuging the mixture in a separatory funnel or appropriate tubes is a highly effective method for separating the layers. |
| Product Contaminated with Starting Materials | 1. Unreacted Pyruvic Acid (or derivative): Incomplete reaction or inefficient removal during work-up. 2. Excess Dimethylamine: Use of excess reagent that was not fully removed. | 1. Bicarbonate Wash: Perform 2-3 washes with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. 2. Dilute Acid Wash: Perform 1-2 washes with a dilute acid solution (e.g., 1M citric acid or 1M HCl). This protonates the basic dimethylamine to form the water-soluble dimethylammonium salt.[8] Caution: Use with care to avoid hydrolysis of the ketoamide. |
| Final Product is an Oil / Fails to Solidify | 1. Residual Solvent: Trapped extraction or chromatography solvent (e.g., Ethyl Acetate, DCM, Heptane). 2. Presence of Impurities: Contamination with greasy byproducts (e.g., urea from DCC/DIC coupling) can inhibit crystallization. | 1. High Vacuum Drying: Dry the product under high vacuum for an extended period (4-24 hours), possibly with gentle heating (30-40 °C) if the product is thermally stable. 2. Trituration/Recrystallization: Attempt to triturate the oil with a non-polar solvent like cold hexanes or pentane to precipitate the pure product. If that fails, consider recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Heptane, Toluene). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range to maintain during an aqueous work-up for this compound?
A1: It is critical to avoid extreme pH levels. The α-ketoamide linkage can be susceptible to hydrolysis.[5] A safe operational range is between pH 4 and pH 9 . For neutralizing acidic reaction mixtures, use a weak base like saturated sodium bicarbonate solution. To remove basic impurities like residual dimethylamine, a weak acid wash with 1M citric acid is preferable to strong mineral acids.[8] The key is to minimize the contact time for any aqueous wash.
Q2: My reaction was performed in DMF. How do I effectively remove this high-boiling solvent during work-up?
A2: N,N-Dimethylformamide (DMF) is fully miscible with water and can be challenging to remove.
-
Scientific Rationale: The high polarity and water miscibility of DMF mean it will not separate cleanly with a standard organic/aqueous extraction.
-
Procedure:
-
Dilute the reaction mixture with a primary extraction solvent like Ethyl Acetate or Toluene (approx. 10-20x the volume of DMF).
-
Wash the organic layer multiple times (at least 5-7 times) with a 5% LiCl aqueous solution or water.[9] The large volume of water helps partition the DMF out of the organic phase.
-
Follow with a brine wash to remove residual water from the organic layer.
-
Confirm removal by ¹H NMR, looking for the characteristic DMF singlets at ~8.0, 2.9, and 2.7 ppm.
-
Q3: I observe a new spot on my TLC plate after work-up that wasn't in the initial reaction mixture. What could it be?
A3: This is likely a result of a transformation occurring during the work-up itself. The most probable culprit is the formation of the gem-diol hydrate of your α-ketoamide.
-
Mechanism: In the presence of water, the electrophilic keto-carbonyl can be attacked by a water molecule, forming a stable hydrate (a geminal diol).[2] This new compound will have a different, typically lower, Rf value on silica gel TLC due to its increased polarity from the two new hydroxyl groups.
-
Validation & Solution: This is often a reversible equilibrium. To confirm, take a sample of your worked-up material, dissolve it in an anhydrous solvent (like DCM), add a drying agent (e.g., MgSO₄ or Na₂SO₄), stir for 15-20 minutes, and re-spot on the TLC. The hydrate spot should diminish or disappear as the equilibrium is driven back to the keto-form by the removal of water. Thoroughly drying the final organic extract before solvent evaporation is crucial to isolate the product in its keto-form.
Q4: Can I use column chromatography to purify this compound? What are the best practices?
A4: Yes, silica gel flash column chromatography is a suitable method for purification.
-
Best Practices:
-
Silica Gel: Use standard-grade silica gel (40-63 µm).
-
Solvent System (Eluent): A gradient of Ethyl Acetate in Heptane or Hexane is a common starting point. For example, begin with 10% Ethyl Acetate / 90% Heptane and gradually increase the polarity.
-
Avoid Protic Solvents: Do not use alcohols (e.g., methanol) in the eluent if possible. The acidity of the silica gel combined with a protic solvent can promote the formation of hemiacetals or other adducts at the ketone.
-
Dry Loading: For best resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This prevents issues from dissolving the crude material in a strong solvent.
-
Visualizing the Work-Up: A Standard Workflow
The following diagram illustrates a typical extractive work-up protocol following the synthesis of this compound from a carboxylic acid precursor (e.g., pyruvic acid) and dimethylamine using a coupling agent.
Caption: Standard extractive work-up workflow for this compound.
References
-
Di Mola, A., et al. (2022). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PubMed Central. Available at: [Link]
-
Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry. Available at: [Link]
-
Frontier, A. (2026). Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry. Available at: [Link]
-
Moe, N.S. (1967). The Purification of N,N-Dimethyl-formamide and Acetonitrile for Polarographic Use. Acta Chemica Scandinavica. Available at: [Link]
-
Chemchart. (n.d.). This compound (19432-30-5). Available at: [Link]
-
Frontier, A. (2026). Workup for Removing Amines. University of Rochester, Department of Chemistry. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). N,N-dimethyl-3-oxopropanamide. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (n.d.). CN103570577A - Preparation method of N,N-dimethyl propionamide.
-
Kölpin, A., & Hellwig, M. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52(10), 1427-1440. Available at: [Link]
-
ResearchGate. (2021). A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. Available at: [Link]
-
ResearchGate. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Available at: [Link]
-
D'Acquarica, I., et al. (2021). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. MDPI. Available at: [Link]
-
Mondal, S., et al. (2021). A green, practical & scalable approach towards the synthesis of valuable α-keto amides using a metal-free catalyst under solvent-free conditions. New Journal of Chemistry. Available at: [Link]
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- 1. A green, practical & scalable approach towards the synthesis of valuable α-keto amides using a metal-free catalyst under solvent-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 6. researchgate.net [researchgate.net]
- 7. CN103570577A - Preparation method of N,N-dimethyl propionamide - Google Patents [patents.google.com]
- 8. Workup [chem.rochester.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
"mitigating decomposition of N,N-dimethyl-2-oxopropanamide during synthesis"
Welcome to the technical support center for the synthesis of N,N-dimethyl-2-oxopropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to mitigate decomposition and optimize the synthesis of this valuable α-keto amide intermediate.
Introduction: The Challenge of Stability
This compound, a versatile building block in medicinal chemistry, presents unique synthetic challenges due to the inherent reactivity of its α-keto amide moiety. The juxtaposition of two carbonyl groups renders the molecule susceptible to various decomposition pathways under common synthetic conditions. Understanding and controlling these degradation routes are paramount to achieving high yield and purity. This guide provides a comprehensive overview of the potential pitfalls and offers field-proven strategies for a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during synthesis?
A1: The main decomposition pathways include:
-
Decarboxylation: If pyruvic acid is used as a starting material, it can readily decarboxylate to acetaldehyde, especially at elevated temperatures or in the presence of certain catalysts. This leads to the formation of N,N-dimethylacetamide as a significant impurity.
-
Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, particularly with prolonged heating, yielding pyruvic acid and dimethylamine.[1][2]
-
Hemiacetal Formation: The electrophilic keto-carbonyl group can react with water or alcohol solvents to form a gem-diol hydrate or hemiacetal, respectively. This equilibrium is influenced by pH.[3]
Q2: What are the most common synthetic routes to this compound?
A2: The two most prevalent methods are:
-
Amidation of a Pyruvic Acid Derivative: This involves reacting a pyruvic acid derivative, such as pyruvoyl chloride or an ester like methyl pyruvate, with dimethylamine. The use of an activated carboxylic acid derivative like an acid chloride is often faster but may require more careful control of reaction conditions to avoid side reactions.
-
Direct Amidation of Pyruvic Acid: This route employs a coupling agent (e.g., DCC, HATU) to facilitate the reaction between pyruvic acid and dimethylamine. While direct, this method requires careful selection of the coupling agent and conditions to suppress side reactions.
Q3: My final product is showing a significant amount of N,N-dimethylacetamide as an impurity. What is the likely cause?
A3: The presence of N,N-dimethylacetamide strongly suggests that decarboxylation of the pyruvic acid starting material has occurred, followed by the amidation of the resulting acetic acid. To mitigate this, consider the following:
-
Temperature Control: Maintain a low reaction temperature, ideally below room temperature, during the initial stages of the reaction.
-
Choice of Starting Material: Using an ester of pyruvic acid, such as methyl pyruvate, can reduce the propensity for decarboxylation compared to using pyruvic acid itself.
Q4: I'm observing poor yield after purification by distillation. What could be the issue?
A4: this compound has a relatively high boiling point, and prolonged heating during distillation can lead to thermal decomposition.[4] Consider using vacuum distillation to lower the boiling point and minimize thermal stress on the compound.[4]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Decomposition of starting material (e.g., decarboxylation of pyruvic acid). 3. Decomposition of the product during reaction or workup.[4] 4. Inefficient purification. | 1. Monitor reaction progress by TLC or GC-MS to ensure completion. 2. Maintain low reaction temperatures. Consider using methyl pyruvate instead of pyruvic acid. 3. Avoid prolonged heating and exposure to strong acids or bases.[1][2] 4. Use vacuum distillation for purification. Consider recrystallization from a suitable solvent system.[5] |
| Presence of N,N-dimethylacetamide Impurity | Decarboxylation of pyruvic acid starting material.[6][7] | Maintain low reaction temperatures (0-10 °C). Use an activated form of pyruvic acid (e.g., pyruvoyl chloride) and add it slowly to a solution of dimethylamine. |
| Presence of Pyruvic Acid in Final Product | Incomplete reaction or hydrolysis of the amide product during workup.[1][2] | Ensure the reaction goes to completion. Use a non-aqueous workup if possible. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted pyruvic acid, but avoid prolonged contact. |
| Product is an Oil and Difficult to Purify | Presence of residual solvent or impurities preventing crystallization. | Attempt purification by vacuum distillation. If distillation is not feasible, consider column chromatography on silica gel, potentially with a mobile phase containing a small amount of a neutralizer like triethylamine to prevent decomposition on the acidic silica.[5] |
| Discoloration of the Reaction Mixture | Side reactions or decomposition leading to polymeric byproducts. | Ensure high-purity starting materials and solvents. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
Experimental Protocols
Protocol 1: Synthesis from Methyl Pyruvate and Dimethylamine
This protocol is designed to minimize decarboxylation by using an ester of pyruvic acid and maintaining a low reaction temperature.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl pyruvate (1.0 eq) in anhydrous diethyl ether (5 mL per mmol of methyl pyruvate).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of dimethylamine (2.0 eq, either as a solution in THF or condensed gas) to the stirred solution of methyl pyruvate via the dropping funnel over a period of 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture back to 0 °C and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Purity Assessment by GC-MS
This method is suitable for identifying and quantifying volatile impurities such as residual starting materials and N,N-dimethylacetamide.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 min at 250 °C
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Injection Volume: 1 µL (split ratio 50:1)
-
MSD Scan Range: 35-400 amu
Visualizing the Process
Decomposition Pathway
Caption: Key decomposition pathways during the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
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- 4. chem.rochester.edu [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Pyruvate decarboxylation - Wikipedia [en.wikipedia.org]
- 7. biologydiscussion.com [biologydiscussion.com]
Validation & Comparative
A Comparative Study of N,N-dimethyl-2-oxopropanamide and Other 1,3-Dicarbonyls: A Guide for Researchers
In the landscape of organic synthesis and medicinal chemistry, dicarbonyl compounds represent a cornerstone of molecular design. Their versatile reactivity and ability to participate in a wide array of chemical transformations make them invaluable building blocks for the construction of complex molecules, from pharmaceuticals to advanced materials.[1] This guide provides a detailed comparative analysis of N,N-dimethyl-2-oxopropanamide, an α-keto amide, and a selection of classic 1,3-dicarbonyl compounds: acetylacetone, methyl acetoacetate, and Meldrum's acid. We will delve into their structural nuances, physicochemical properties, and distinct reactivity profiles, supported by experimental data and established chemical principles.
Structural and Physicochemical Distinctions: More Than Just Spacing
At first glance, these molecules share the common feature of two carbonyl groups. However, the spatial relationship between these groups dictates their fundamental chemical character. This compound is an α-keto amide, where the two carbonyls are directly adjacent (a 1,2-dicarbonyl relationship). In contrast, acetylacetone, methyl acetoacetate, and Meldrum's acid are β-dicarbonyls (or 1,3-dicarbonyls), with a methylene group separating the two carbonyls. This seemingly minor difference has profound implications for their electronic properties and reactivity, as we will explore.
Diagram 1: Structural Comparison of α-Keto Amide and β-Dicarbonyl Compounds
Caption: Structural differences between this compound and representative β-dicarbonyls.
The following table summarizes key physicochemical properties of these compounds.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | pKa of most acidic proton |
| This compound | α-Keto Amide | C₅H₉NO₂ | 115.13 | Liquid | ~19-21 (for α-H to ketone)[2] |
| Acetylacetone | β-Diketone | C₅H₈O₂ | 100.12 | Liquid | ~8.9-9.0[3][4] |
| Methyl Acetoacetate | β-Keto Ester | C₅H₈O₃ | 116.12 | Liquid | ~10.7-11[5][6] |
| Meldrum's Acid | Cyclic β-Diester | C₆H₈O₄ | 144.13 | Solid | ~4.97[7][8][9][10] |
A critical point of differentiation is the acidity of the protons alpha to the carbonyl groups. In β-dicarbonyls, the methylene protons are exceptionally acidic due to the resonance stabilization of the resulting enolate by both adjacent carbonyl groups.[11] This acidity varies among the β-dicarbonyls themselves. Meldrum's acid exhibits a remarkably low pKa, comparable to that of carboxylic acids, due to its rigid cyclic structure that forces the carbonyl groups into an optimal orientation for stabilizing the negative charge.[8] Acetylacetone is also significantly acidic, while the ester group in methyl acetoacetate is less electron-withdrawing than a ketone, resulting in a higher pKa.
In contrast, this compound lacks this "active methylene" group. The protons on the methyl group alpha to the ketone are the most acidic, but their acidity is comparable to that of a simple ketone, as the adjacent amide group does not provide the same degree of resonance stabilization to the carbanion.[2]
The Tale of Tautomerism: A Defining Feature of β-Dicarbonyls
A direct consequence of the acidic α-hydrogens in β-dicarbonyls is their existence as a mixture of keto and enol tautomers in solution.[1] This equilibrium is a dynamic process that is highly dependent on the solvent, temperature, and the specific structure of the compound.[12][13] The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The quantitative analysis of this equilibrium is readily achieved using ¹H NMR spectroscopy by integrating the signals corresponding to the keto and enol forms.[14]
-
Acetylacetone typically shows a high percentage of the enol form, especially in non-polar solvents where intramolecular hydrogen bonding is favored.[15]
-
Methyl Acetoacetate generally has a lower proportion of the enol tautomer compared to acetylacetone, as the ester group provides less stabilization to the enol form.
-
Meldrum's acid , despite its high acidity, exists almost exclusively in the diketo form. The rigid ring structure prevents the formation of a stable intramolecularly hydrogen-bonded enol.[7]
This compound, lacking a readily enolizable proton between the carbonyls, does not exhibit this characteristic keto-enol tautomerism that is central to the chemistry of β-dicarbonyls.
Diagram 2: Keto-Enol Tautomerism in β-Dicarbonyls
Caption: The equilibrium between the keto and enol forms of acetylacetone.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general synthesis of amides from acid chlorides.
Materials:
-
Pyruvoyl chloride
-
Dimethylamine (2.0 M solution in THF)
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a solution of dimethylamine (1.2 equivalents) in anhydrous DCM at 0 °C, add triethylamine (1.5 equivalents).
-
Slowly add a solution of pyruvoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred dimethylamine solution via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Comparative Analysis of Keto-Enol Tautomerism by ¹H NMR
Materials:
-
Acetylacetone
-
Methyl acetoacetate
-
Deuterated chloroform (CDCl₃)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare NMR samples of acetylacetone and methyl acetoacetate in both CDCl₃ and DMSO-d₆ at a concentration of approximately 10 mg/mL.
-
Acquire ¹H NMR spectra for each sample.
-
Identify the characteristic signals for the keto and enol forms. For acetylacetone in CDCl₃, the enol vinyl proton is typically around 5.5 ppm and the enolic hydroxyl proton is around 15.5 ppm. The keto methylene protons are around 3.6 ppm.
-
Integrate the signals corresponding to a specific proton in both the keto and enol forms (e.g., the methyl protons).
-
Calculate the percentage of the enol form using the following equation: % Enol = [Integral of enol signal / (Integral of enol signal + Integral of keto signal)] x 100
Comparative Reactivity and Synthetic Utility
The structural and electronic differences between this compound and the selected β-dicarbonyls give rise to distinct reactivity patterns and applications in synthesis.
Diagram 3: Comparative Reactivity Pathways
Caption: Divergent reactivity of β-dicarbonyls and α-keto amides.
β-Dicarbonyl Compounds: Masters of Enolate Chemistry
The chemistry of acetylacetone, methyl acetoacetate, and Meldrum's acid is dominated by the reactivity of the active methylene group. The facile deprotonation to form a stable, soft nucleophile allows for a plethora of C-C bond-forming reactions, including:
-
Alkylation: The enolate readily reacts with alkyl halides in Sₙ2 reactions.
-
Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group at the α-position.
-
Condensation Reactions: These compounds are excellent nucleophiles in Knoevenagel and Michael reactions.
This compound: A Versatile Electrophile and Bioisostere
As an α-keto amide, this compound lacks the highly acidic central proton, and its reactivity is characterized by the electrophilicity of its two carbonyl carbons. It can undergo nucleophilic attack at either the ketone or the amide carbonyl, depending on the nature of the nucleophile and the reaction conditions. This dual electrophilicity makes it a valuable precursor for the synthesis of various heterocyclic compounds.
Furthermore, the α-keto amide motif is recognized as a "privileged structure" in medicinal chemistry.[7][16] It serves as a bioisostere for peptide bonds and can act as a reversible covalent inhibitor by interacting with serine or cysteine residues in enzyme active sites.[16] This has led to the development of numerous α-keto amide-containing compounds as potent enzyme inhibitors with therapeutic potential.[3]
Conclusion
This guide has illuminated the significant chemical differences between this compound and the classic β-dicarbonyl compounds acetylacetone, methyl acetoacetate, and Meldrum's acid. While all are dicarbonyl compounds, the 1,2- versus 1,3-positioning of the carbonyl groups leads to fundamentally different properties. The β-dicarbonyls are defined by the acidity of their active methylene protons and the resulting keto-enol tautomerism, which makes them powerful nucleophiles in organic synthesis. In contrast, this compound, as an α-keto amide, is primarily an electrophile and its synthetic and medicinal applications stem from the reactivity of its adjacent carbonyl groups and its ability to mimic peptide linkages. A thorough understanding of these distinctions is paramount for researchers and drug development professionals in harnessing the full potential of these versatile chemical entities.
References
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The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PubMed Central. Available at: [Link]
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Meldrum's acid. Wikipedia. Available at: [Link]
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The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications. Available at: [Link]
-
Acetylacetone. Wikipedia. Available at: [Link]
-
Meldrum's acid. chemeurope.com. Available at: [Link]
-
Acidity of Alpha Hydrogens & Keto-enol Tautomerism. Chemistry LibreTexts. Available at: [Link]
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An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. ResearchGate. Available at: [Link]
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An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. Available at: [Link]
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Acidity of Alpha Hydrogens & Keto-enol Tautomerism. Chemistry LibreTexts. Available at: [Link]
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This compound | C5H9NO2 | CID 13182523. PubChem. Available at: [Link]
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Ch21: Acidity of alpha hydrogens. University of Calgary. Available at: [Link]
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This compound | C5H9NO2 | CID 13182523. PubChem. Available at: [Link]
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This compound (19432-30-5). Chemchart. Available at: [Link]
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6.1 The Acidity of the α-Hydrogens – Organic Chemistry II. KPU Pressbooks. Available at: [Link]
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An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. ResearchGate. Available at: [Link]
-
Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. MDPI. Available at: [Link]
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Ch18: Acidity of alpha hydrogens. University of Calgary. Available at: [Link]
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Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]
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Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. PubMed Central. Available at: [Link]
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. Available at: [Link]
-
Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]
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Methyl pyruvate. Wikipedia. Available at: [Link]
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N,N-diethyl-2,2-dimethylpropanamide | C9H19NO | CID 4194999. PubChem. Available at: [Link]
-
Video: Esters to β-Ketoesters: Claisen Condensation Overview. JoVE. Available at: [Link]
-
An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. Available at: [Link]
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A proton and 13C NMR study of keto-enol tautomerism of some β-ketoamides. SciSpace. Available at: [Link]
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N,N-dimethyl-3-oxopropanamide | C5H9NO2 | CID 17964403. PubChem. Available at: [Link]
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pyruvoyl chloride. Organic Syntheses Procedure. Available at: [Link]
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EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. Available at: [Link]
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A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. ResearchGate. Available at: [Link]
-
Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. ResearchGate. Available at: [Link]
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Acid chloride reaction with amine. Reddit. Available at: [Link]
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Dimethylamine Addition to Formaldehyde Catalyzed by a Single Water Molecule: A Facile Route for Atmospheric Carbinolamine Formation and Potential Promoter of Aerosol Growth. PubMed. Available at: [Link]
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2-(Dimethylamino)pyrimidine. Organic Syntheses Procedure. Available at: [Link]
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Methyl pyruvate | C4H6O3 | CID 11748. PubChem. Available at: [Link]
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A Comparative Guide to Pyrazole Synthesis: N,N-Dimethyl-2-oxopropanamide vs. Ethyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Pyrazole Scaffold
The pyrazole ring system is a cornerstone of medicinal chemistry, forming the core of a multitude of therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The celebrated COX-2 inhibitor, Celecoxib, stands as a testament to the pharmacological significance of this privileged scaffold. The synthetic accessibility and the potential for diverse functionalization of the pyrazole ring have fueled continuous innovation in its synthesis.
This guide provides an in-depth, objective comparison of two key precursors in pyrazole synthesis: the classic β-ketoester, ethyl acetoacetate, and the α-ketoamide, N,N-dimethyl-2-oxopropanamide. We will delve into the mechanistic nuances, regiochemical outcomes, and practical considerations of using each starting material, supported by experimental data and protocols to inform your synthetic strategy.
Mechanistic Showdown: A Tale of Two Carbonyls
The synthesis of pyrazoles from both this compound and ethyl acetoacetate hinges on a condensation reaction with a hydrazine derivative. However, the distinct arrangement of carbonyl groups in these precursors dictates the initial site of nucleophilic attack and ultimately, the substitution pattern of the resulting pyrazole.
Ethyl Acetoacetate: The Knorr Pyrazole Synthesis
The reaction of ethyl acetoacetate with a hydrazine is a classic example of the Knorr pyrazole synthesis.[2] The mechanism initiates with the nucleophilic attack of the hydrazine at the more electrophilic ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization via attack of the second nitrogen atom onto the ester carbonyl, leading to the formation of a pyrazolone intermediate, which can then tautomerize to the aromatic pyrazole.
Caption: Knorr pyrazole synthesis mechanism.
This compound: A Pathway to Pyrazole-3-Carboxamides
In the case of this compound, an α-ketoamide, the initial nucleophilic attack by the hydrazine is also expected to occur at the ketone carbonyl. The subsequent intramolecular cyclization, however, involves the amide carbonyl. This pathway leads to the formation of a pyrazole ring with a carboxamide substituent at the 3-position.
Caption: Proposed mechanism for pyrazole-3-carboxamide synthesis.
Performance at a Glance: A Comparative Table
| Feature | This compound | Ethyl Acetoacetate |
| Resulting Pyrazole | Pyrazole-3-carboxamide | Pyrazole-5-ol (Pyrazolone) |
| Key Reaction | Condensation with Hydrazine | Knorr Pyrazole Synthesis |
| Regioselectivity | Generally high, attack at ketone favored. | Can be an issue with substituted hydrazines. |
| Substituent Introduction | Introduces a carboxamide group at C3. | Introduces a hydroxyl group (keto form) at C5 and a methyl group at C3. |
| Versatility | Amide can be further functionalized. | Hydroxyl group can be functionalized. |
| Common Conditions | Acid or base catalysis, various solvents. | Often acid-catalyzed, reflux in ethanol is common.[3] |
| Yields | Generally good to excellent. | Typically high. |
The Critical Issue of Regioselectivity
A significant challenge in pyrazole synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, as this can lead to the formation of regioisomeric products.[3] In the case of ethyl acetoacetate, reaction with a substituted hydrazine (e.g., methylhydrazine) can yield two different pyrazole regioisomers. The regiochemical outcome is influenced by factors such as the nature of the substituents, the solvent, and the catalyst.[3]
For this compound, the two carbonyl groups are electronically distinct. The ketone carbonyl is generally more electrophilic than the amide carbonyl, leading to a preferential initial attack by the hydrazine at the ketone. This inherent difference in reactivity is expected to result in higher regioselectivity compared to many unsymmetrical β-dicarbonyl compounds.
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point and may require optimization based on the specific substrates and desired scale.
Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one from Ethyl Acetoacetate
This protocol is a classic example of the Knorr pyrazole synthesis.
Caption: Experimental workflow for Knorr pyrazole synthesis.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, cautiously add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent). The reaction is exothermic.
-
Heat the mixture under reflux for 1 hour.
-
Cool the resulting viscous oil in an ice bath.
-
Add a small amount of diethyl ether and stir vigorously to induce crystallization.
-
Collect the crude product by vacuum filtration and wash with cold diethyl ether.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazolone.
Protocol 2: Synthesis of N,N,3-Trimethyl-1-phenyl-1H-pyrazole-5-carboxamide from this compound (Representative Protocol)
This protocol is a representative procedure for the synthesis of a pyrazole-3-carboxamide from an α-ketoamide.
Materials:
-
This compound
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 equivalent) and phenylhydrazine (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Conclusion: Choosing the Right Tool for the Job
Both this compound and ethyl acetoacetate are valuable and versatile starting materials for the synthesis of pyrazoles. The choice between them is dictated by the desired substitution pattern on the final pyrazole ring.
-
Ethyl acetoacetate , via the venerable Knorr synthesis, provides a direct and efficient route to 3-methyl-5-hydroxypyrazoles (pyrazolones), which are important intermediates and pharmacophores in their own right. However, researchers must be mindful of potential regioselectivity issues when employing substituted hydrazines.
-
This compound offers a strategic pathway to pyrazole-3-carboxamides. The amide functionality provides a convenient handle for further synthetic transformations, allowing for the construction of diverse compound libraries. The inherent electronic differentiation of its carbonyl groups suggests a higher degree of regiocontrol in many cases.
Ultimately, a thorough understanding of the mechanistic pathways and practical considerations associated with each precursor will empower researchers to make informed decisions in the design and execution of their pyrazole synthesis strategies, paving the way for the discovery of novel and impactful bioactive molecules.
References
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Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3526. [Link]
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Poletto, J., et al. (2019). Synthesis of α-Ketoamide N-Arylpyrazoles from Secondary β-Enamino Diketones. Organic Letters, 21(16), 6325–6328. [Link]
-
Zhang, J., et al. (2020). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Pest Management Science, 76(12), 4149–4157. [Link]
-
Ghodsi, S., et al. (2021). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of the Chinese Chemical Society, 68(5), 863-871. [Link]
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The Strategic Advantage of N,N-Dimethyl-2-Oxopropanamide in Modern Heterocyclic Chemistry: A Comparative Guide
For Immediate Publication
In the intricate world of heterocyclic chemistry, where the synthesis of novel scaffolds is paramount for advancements in drug discovery and materials science, the choice of building blocks is a critical determinant of success. Among the arsenal of reagents available to synthetic chemists, N,N-dimethyl-2-oxopropanamide has emerged as a superior 1,2-dicarbonyl synthon for the construction of a variety of nitrogen-containing heterocycles. This guide provides a comprehensive comparison of this compound with its alternatives, supported by mechanistic insights and experimental data, to highlight its distinct advantages for researchers, scientists, and drug development professionals.
Introduction: The Quest for Ideal 1,2-Dicarbonyl Surrogates
The synthesis of numerous important heterocyclic systems, such as quinoxalines and pyrimidines, often relies on the cyclocondensation reaction between a 1,2-dicarbonyl compound and a suitable dinucleophile.[1] Quinoxalines, for instance, are a class of nitrogen-containing heterocycles with a wide range of pharmacological activities. The classical and most straightforward method for their synthesis involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1]
While simple glyoxals and pyruvic acid derivatives are traditional choices, they are often beset by issues of instability, self-condensation, and limited reactivity, which can lead to lower yields and complex purification procedures.[2] This has driven the exploration of more robust and versatile 1,2-dicarbonyl surrogates. This compound, a stable and highly reactive pyruvamide, presents a compelling solution to many of these challenges.
This compound: A Profile
This compound is a liquid at room temperature with a molecular weight of 115.13 g/mol .[3][4] Its structure, featuring a central 1,2-dicarbonyl motif flanked by a methyl group and a dimethylamide, confers a unique combination of stability and electrophilicity.
Comparative Analysis: this compound vs. Alternative Reagents
The advantages of this compound become evident when its performance is compared with other commonly used 1,2-dicarbonyl synthons in heterocyclic synthesis.
| Reagent | Structure | Key Advantages | Key Disadvantages |
| This compound | High electrophilicity of both carbonyls, excellent stability, resistance to enolization and self-condensation, good solubility in organic solvents. | Higher cost compared to simple pyruvates. | |
| Methyl Pyruvate | Readily available and cost-effective. | Prone to enolization and self-condensation, lower reactivity of the ester carbonyl, potential for side reactions (e.g., transesterification).[5] | |
| Pyruvic Acid | Inexpensive and readily available. | Highly prone to decarboxylation and polymerization, acidic nature can interfere with sensitive substrates and catalysts.[3][6] | |
| Glyoxal | Simple, symmetrical, and cost-effective. | Often supplied as an aqueous solution, which can be incompatible with anhydrous reaction conditions; prone to polymerization.[7] |
The Mechanistic Edge of the Dimethylamide Moiety
The superior performance of this compound can be attributed to the electronic and steric properties of the N,N-dimethylamide group. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, which might seem to de-activate it. However, the inductive effect of the nitrogen and the steric hindrance provided by the two methyl groups play a crucial role. This steric bulk discourages enolization and subsequent self-condensation reactions that are often problematic with pyruvic esters and pyruvic acid itself.
Furthermore, the amide carbonyl, while less electrophilic than the ketone carbonyl, is still sufficiently reactive to participate in cyclization reactions, especially after the initial condensation at the more reactive ketone position. This staged reactivity can lead to cleaner reactions and higher yields of the desired heterocyclic product.
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A Comparative Guide to the Biological Activity Screening of N,N-Dimethyl-2-oxopropanamide Derivatives
Abstract: N,N-dimethyl-2-oxopropanamide is a versatile chemical scaffold offering a robust starting point for the synthesis of diverse heterocyclic compounds. This guide provides an in-depth comparison of the biological activities of its derivatives, with a primary focus on anticancer and enzyme inhibitory actions. By presenting side-by-side quantitative data from recent studies, detailing validated experimental protocols, and illustrating key scientific principles, this document serves as a crucial resource for researchers, scientists, and professionals in drug development. Our objective is to elucidate the structure-activity relationships that govern efficacy and to provide a logical framework for future screening and lead optimization efforts.
The this compound Scaffold: A Foundation for Diverse Bioactivity
This compound serves as an excellent precursor in multicomponent reactions for generating a wide array of derivatives, particularly nitrogen-containing heterocycles like pyrazoles.[1][2] The inherent reactivity of its keto and amide functionalities allows for straightforward chemical modifications, making it an ideal candidate for combinatorial chemistry and the rapid generation of compound libraries. The resulting derivatives have shown significant promise in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] This guide will focus on the anticancer and enzyme inhibitory potential, where the most compelling comparative data is currently available.
General Workflow for Biological Activity Screening
A systematic approach is paramount to efficiently screen compound libraries and identify promising "hit" compounds. The process begins with the synthesis of derivatives and progresses through a tiered screening cascade, starting with broad primary assays and moving towards more specific secondary and mechanistic studies for the most potent compounds.
Caption: High-level workflow for screening and identifying lead compounds.
Comparative Analysis: Anticancer and Enzyme Inhibitory Activity
Recent research has focused on pyrazole derivatives synthesized from precursors like this compound, revealing potent anticancer and enzyme inhibitory activities.[1] A key target in cancer therapy is Cyclin-Dependent Kinase 2 (CDK2), an enzyme crucial for cell cycle regulation.[6]
Quantitative Data Summary: CDK2 Inhibition and Cytotoxicity
The following table summarizes the inhibitory activity of several novel pyrazole derivatives against the CDK2 enzyme and their cytotoxic effects on human cancer cell lines. The data is compared against Roscovitine, a known CDK2 inhibitor, and Doxorubicin, a standard chemotherapy drug.[1][6]
| Compound ID | Aryl Substituent | CDK2 IC₅₀ (µM)[1] | Cytotoxicity IC₅₀ (µM) vs. HepG2 (Liver Cancer)[1] | Cytotoxicity IC₅₀ (µM) vs. MCF-7 (Breast Cancer)[1] |
| Roscovitine | (Reference) | 0.99 | - | - |
| Doxorubicin | (Reference) | - | ~5.23 | ~4.17[6] |
| Compound 11 | 4-Fluorophenyl | 0.45 | 29.31 | 15.23 |
| Compound 6 | 4-(Guanidinosulfonyl)phenyl | 0.46 | 21.55 | 11.48 |
| Compound 5 | 4-Nitrophenyl | 0.56 | 13.14 | 8.03 |
| Compound 4 | Phenyl | 0.75 | 33.42 | 22.14 |
| Compound 7 | 4-Methylphenyl | 0.77 | 30.17 | 19.52 |
| Compound 10 | 4-Chlorophenyl | 0.85 | 27.53 | 14.38 |
Analysis & Expertise: The data clearly demonstrates that several synthesized pyrazole derivatives exhibit superior CDK2 inhibitory activity compared to the reference compound Roscovitine.[1] Specifically, compounds 11 , 6 , and 5 are nearly twice as potent.[1] A compelling structure-activity relationship (SAR) emerges when comparing enzyme inhibition with cytotoxicity. Compound 5 , with its electron-withdrawing nitro group, shows the most potent cytotoxic activity against both HepG2 and MCF-7 cell lines, suggesting that potent CDK2 inhibition can translate to effective cancer cell killing.[1] However, the cytotoxicity of these derivatives is still less potent than the standard chemotherapeutic agent Doxorubicin, indicating a potential for a better therapeutic window and lower off-target toxicity, a critical consideration in drug development.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the protocols used to generate the above data must be robust and self-validating.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[6]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 or HepG2) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for adherence. Causality: This initial incubation ensures cells are in a logarithmic growth phase and uniformly attached, providing a consistent baseline for the experiment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Causality: A dose-response curve is necessary to determine the IC₅₀. The vehicle control validates that the solvent used to dissolve the compounds does not have a cytotoxic effect itself.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Causality: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: In Vitro CDK2 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of CDK2.
-
Reaction Setup: In a 96-well plate, combine purified CDK2/Cyclin E enzyme complex, a specific peptide substrate (e.g., Histone H1), and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP (radiolabeled [γ-³²P]ATP is often used for sensitive detection). Incubate at 30°C for a specified time (e.g., 30 minutes). Causality: CDK2 phosphorylates the substrate by transferring the gamma-phosphate from ATP. An effective inhibitor will block this transfer.
-
Termination: Stop the reaction by adding a solution like phosphoric acid.
-
Detection: Transfer the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³²P]ATP is washed away.
-
Quantification: Measure the radioactivity on the filter mat using a scintillation counter. The amount of radioactivity is directly proportional to the enzyme activity.
-
Analysis: Compare the activity in the presence of the inhibitor to a control reaction without any inhibitor. Plot the results to calculate the IC₅₀ value.
Mechanism of Action: CDK2 Inhibition and Apoptosis Induction
The most potent compounds, like derivative 5 , not only inhibit CDK2 but also induce apoptosis (programmed cell death) in cancer cells.[1] This dual action is highly desirable for an anticancer agent. Mechanistic studies have shown that treatment with compound 5 leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 in MCF-7 cells.[1]
Caption: Proposed mechanism of action for pyrazole derivative Compound 5.
Conclusion and Future Directions
Derivatives of this compound, particularly pyrazoles, represent a promising class of compounds for the development of novel anticancer therapeutics. The data presented herein highlights their potent, specific inhibition of CDK2 and their ability to induce apoptosis in cancer cell lines. The clear structure-activity relationships observed provide a logical basis for the next phase of drug discovery: lead optimization. Future efforts should focus on synthesizing new analogs to improve cytotoxic potency and enhance drug-like properties (e.g., solubility, metabolic stability). Further screening against a broader panel of cancer cell lines and in vivo animal models will be essential to validate the therapeutic potential of these compelling compounds.
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Al-Warhi, T., et al. (2021). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. Available at: [Link]
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A Comparative Guide to the Characterization of Pyrazoles Derived from N,N-Dimethyl-2-oxopropanamide
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern heterocyclic chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The synthesis of novel pyrazole derivatives is a continuous pursuit to explore new chemical space and develop potent therapeutic agents. This guide provides an in-depth characterization of pyrazoles derived from the readily accessible α-keto amide, N,N-dimethyl-2-oxopropanamide. We will delve into the synthetic rationale, predicted characterization data, and a comparative analysis with alternative pyrazole structures, supported by established experimental data from analogous compounds.
The Strategic Advantage of this compound in Pyrazole Synthesis
The classical approach to pyrazole synthesis often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] this compound serves as a versatile 1,3-dielectrophilic synthon. The presence of the amide carbonyl and the adjacent ketone carbonyl provides two reactive sites for cyclization with hydrazines. The N,N-dimethylamide moiety can influence the solubility and pharmacokinetic properties of the resulting pyrazole, making it an attractive precursor for drug discovery programs.
The general synthetic route involves the reaction of this compound with a substituted hydrazine in a suitable solvent, often with acid catalysis to facilitate the condensation and subsequent cyclization.
Experimental Protocol: A Generalized Synthesis
While specific literature on the direct use of this compound for pyrazole synthesis is not abundant, a generalized protocol can be extrapolated from established methods for similar α-keto amides and 1,3-dicarbonyl compounds.
Reaction Scheme:
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A Comparative Guide to Confirming the Structure of N,N-Dimethyl-2-oxopropanamide Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction to N,N-dimethyl-2-oxopropanamide and its Reactivity
This compound (CAS 19432-30-5) is an α-ketoamide, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] The presence of two adjacent carbonyl groups makes the ketone at the 2-position susceptible to nucleophilic attack and reduction. Understanding the products of these reactions is crucial for their application in synthetic chemistry and drug design.
This guide focuses on the structural elucidation of the product from a common and predictable reaction: the reduction of the ketone functionality. We will then compare the analytical data of this product with that obtained from an alternative synthesis, providing a robust framework for structural confirmation.
Part 1: Reaction of this compound: Ketone Reduction
A primary and highly efficient transformation for α-ketoamides is the selective reduction of the ketone carbonyl group to a secondary alcohol. This reaction, when applied to this compound, is expected to yield N,N-dimethyl-2-hydroxypropanamide, also known as N,N-dimethyllactamide (CAS 35123-06-9).[2]
Experimental Protocol: Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of ketones in the presence of less reactive functional groups like amides.[3][4]
Objective: To synthesize N,N-dimethyl-2-hydroxypropanamide by the reduction of this compound using sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualization of the Reduction Workflow:
Caption: Workflow for the synthesis of N,N-dimethyl-2-hydroxypropanamide via aminolysis of lactide.
Part 3: Comparative Analysis of Reaction Products
The definitive confirmation of the structure of the product from the reduction of this compound is achieved by comparing its analytical data with that of the product from the aminolysis of lactide. Both synthetic routes should yield identical products, and therefore, their spectroscopic data should match.
| Analytical Data | Product from Reduction | Product from Aminolysis | Conclusion |
| ¹H NMR Spectrum | Expected to match the reference spectrum of N,N-dimethyl-2-hydroxypropanamide. | Expected to match the reference spectrum of N,N-dimethyl-2-hydroxypropanamide. | A direct overlay of the spectra should show perfect alignment of all peaks, confirming identical proton environments. |
| ¹³C NMR Spectrum | Expected to match the reference spectrum of N,N-dimethyl-2-hydroxypropanamide. | Expected to match the reference spectrum of N,N-dimethyl-2-hydroxypropanamide. | The number of signals and their chemical shifts should be identical, confirming the same carbon skeleton. |
| Mass Spectrum | The molecular ion peak [M+H]⁺ should be identical in mass to the aminolysis product. | The molecular ion peak [M+H]⁺ should be identical in mass to the reduction product. | Identical molecular weights confirm the same elemental composition. |
| IR Spectrum | The positions of the O-H and C=O stretching frequencies should be identical to the aminolysis product. | The positions of the O-H and C=O stretching frequencies should be identical to the reduction product. | Identical vibrational modes confirm the presence of the same functional groups. |
| Retention Time (LC/GC) | The retention time should be identical to that of the aminolysis product under the same chromatographic conditions. | The retention time should be identical to that of the reduction product under the same chromatographic conditions. | Co-elution provides strong evidence of identical compounds. |
Logical Relationship Diagram:
Caption: Logical flow for the structural confirmation of the reaction product.
Conclusion
This guide has detailed a primary reaction of this compound—the selective reduction of its ketone functionality to yield N,N-dimethyl-2-hydroxypropanamide. To ensure the unequivocal structural confirmation of this product, a comparative approach utilizing an alternative synthetic route via the aminolysis of lactide is presented. The core principle of this validation lies in the direct comparison of analytical data from both products. A perfect match across various spectroscopic and chromatographic techniques provides definitive proof of the product's structure. This self-validating system of comparing products from distinct synthetic origins is a cornerstone of robust chemical research and is essential for ensuring the integrity of compounds used in further studies and drug development.
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Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]
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N,N-Dimethyl-2-oxopropanamide: A Milder Theoretical Alternative to Traditional Acylation Reagents
A Comparative Guide for Researchers in Synthetic Chemistry
In the landscape of synthetic organic chemistry, the acylation of nucleophiles such as alcohols and amines is a cornerstone transformation. The workhorses for this purpose have traditionally been highly reactive reagents like acetyl chloride and acetic anhydride. While effective, their use is often accompanied by challenges related to safety, handling, and the generation of corrosive byproducts. This guide introduces N,N-dimethyl-2-oxopropanamide as a theoretical alternative, exploring its potential as a milder acylating agent and comparing its projected performance with established methods. This analysis is grounded in the known reactivity of related α-keto compounds and aims to provide a forward-looking perspective for researchers seeking safer and more selective acylation protocols.
The Acylation Landscape: A Tale of Two Reagents
The introduction of an acetyl group is a fundamental step in the synthesis of a vast array of pharmaceuticals, natural products, and materials. The choice of the acylating agent is critical and is often a trade-off between reactivity, selectivity, and practicality.
Acetyl Chloride: A highly reactive acyl halide, acetyl chloride offers rapid and often high-yielding acylations.[1] Its reactivity, however, is a double-edged sword, leading to vigorous, often exothermic reactions that can be difficult to control.[1] A significant drawback is the liberation of corrosive hydrogen chloride (HCl) gas, which necessitates the use of a base to neutralize it and can be detrimental to acid-sensitive substrates.[2]
Acetic Anhydride: As a less reactive alternative, acetic anhydride provides a more controlled acylation.[1] The byproduct, acetic acid, is less corrosive and more easily managed than HCl.[1] However, it can still require elevated temperatures and catalysts to achieve satisfactory reaction rates, particularly with less nucleophilic substrates.[3]
This compound: A Theoretical Contender
This compound, an α-keto amide, presents an intriguing, albeit currently theoretical, alternative for acylation. Its potential lies in the concept of decarbonylative acylation , a reaction mechanism observed in related α-keto acids.[4]
Proposed Mechanism of Action: Decarbonylative Acylation
The proposed mechanism for the acylating activity of this compound involves the expulsion of a stable molecule, likely dimethylformamide (DMF), upon activation to generate a reactive acylating species. This process could be initiated by heat, light, or a catalyst.
Caption: Proposed decarbonylative acylation pathway for this compound.
This pathway is advantageous as it could potentially offer a milder reaction profile compared to the aggressive nature of traditional acylating agents. The generation of a relatively benign and easily removable byproduct like DMF would also simplify reaction workup.
Comparative Analysis: A Head-to-Head Look
To provide a clear comparison, the following table summarizes the key characteristics of this compound (projected) against acetyl chloride and acetic anhydride (established).
| Feature | This compound (Projected) | Acetyl Chloride | Acetic Anhydride |
| Reactivity | Potentially moderate, requiring activation | Very high | High |
| Byproducts | Dimethylformamide (DMF) | Hydrogen Chloride (HCl) | Acetic Acid |
| Safety | Expected to be less corrosive and hazardous | Highly corrosive, fuming liquid[5] | Corrosive, irritant |
| Handling | Likely easier to handle as a liquid | Requires handling under inert atmosphere due to moisture sensitivity | Moisture sensitive, but less so than acetyl chloride |
| Workup | Potentially simpler due to a less reactive byproduct | Requires neutralization of HCl and aqueous workup[6] | Often requires aqueous workup to remove acetic acid[7] |
| Selectivity | Potentially higher due to milder conditions | Can be unselective with multifunctional substrates | Generally more selective than acetyl chloride[1] |
Experimental Protocols: Established Methods for Acylation
While experimental protocols for this compound as an acylating agent are not yet established, the following are standard procedures for the use of traditional reagents.
Acylation of an Amine with Acetyl Chloride (Schotten-Baumann Conditions)[8]
This protocol describes the N-acylation of an amine using acetyl chloride in the presence of a base.
Caption: Workflow for the acylation of an amine with acetyl chloride.
Step-by-Step Procedure:
-
Dissolve the amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Add a suitable base, such as triethylamine (1.2 eq), to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Acylation of an Alcohol with Acetic Anhydride[9]
This protocol details the O-acetylation of an alcohol using acetic anhydride, often with a catalyst like 4-dimethylaminopyridine (DMAP).
Caption: Workflow for the acylation of an alcohol with acetic anhydride.
Step-by-Step Procedure:
-
Dissolve the alcohol (1.0 eq) in pyridine or an inert solvent like DCM containing a base (e.g., triethylamine).
-
Add acetic anhydride (1.5 - 2.0 eq per hydroxyl group).
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure. Co-evaporation with toluene can help remove residual pyridine.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel chromatography.
Synthesis of this compound
For researchers interested in exploring the potential of this reagent, its synthesis is a key consideration. A plausible synthetic route involves the reaction of a suitable precursor, such as an oxalyl chloride derivative, with dimethylamine. One patented method describes the preparation of related N,N'-dialkoxy-N,N'-dialkyloxalamides from diethyl oxalate and N,O-dimethylhydroxylamine hydrochloride.[8]
Conclusion and Future Outlook
While the use of this compound as a mainstream acylation reagent remains a theoretical proposition, the underlying chemical principles are sound and warrant further investigation. The potential for a milder, more selective, and safer acylation protocol makes it an attractive target for future research. As the demand for greener and more sustainable chemical processes grows, the exploration of such alternative reagents will be crucial.[9] This guide serves as a starting point for researchers to understand the current landscape of acylation and to consider the untapped potential of novel reagents like this compound.
References
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- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
- Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613.
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A Comparative Guide to the Cost-Effectiveness of N,N-dimethyl-2-oxopropanamide in Synthesis
Executive Summary
The synthesis of amide bonds is a fundamental transformation in chemical and pharmaceutical development. While a vast arsenal of coupling reagents exists, the exploration of novel, efficient acylating agents continues. This guide provides a comprehensive cost-effectiveness analysis of N,N-dimethyl-2-oxopropanamide, a specialized pyruvoylating agent, benchmarked against established amide synthesis methodologies. We will dissect the critical parameters—reagent cost, reaction efficiency, process complexity, and safety—to provide researchers and drug development professionals with a data-driven framework for reagent selection. Our findings indicate that while this compound offers a direct route for pyruvoyl moiety introduction, its cost-effectiveness is highly application-dependent and is generally lower than conventional methods using pyruvic acid with standard coupling reagents for most common applications.
The Central Role of the Amide Bond
The amide bond is the cornerstone of peptides, proteins, and a significant percentage of all active pharmaceutical ingredients (APIs). Its synthesis, however, is not trivial, typically requiring the activation of a carboxylic acid to facilitate nucleophilic attack by an amine. This activation step is the primary differentiator between various synthetic strategies, directly impacting yield, purity, and overall process cost.
The general mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive acyl intermediate that is susceptible to aminolysis.
Caption: General workflow for amide bond formation using a coupling reagent.
Profile: this compound
This compound (CAS 19432-30-5) is an amide derivative of pyruvic acid.[1] Its key structural feature is the vicinal dicarbonyl moiety, which renders the acyl carbon highly electrophilic and susceptible to nucleophilic attack, making it a potent acylating agent for the direct transfer of the pyruvoyl group (CH3-C(=O)-C(=O)-).
| Property | Value | Source |
| CAS Number | 19432-30-5 | [2][3] |
| Molecular Formula | C5H9NO2 | [1] |
| Molecular Weight | 115.13 g/mol | [1][4] |
| Physical Form | Liquid | [3][4] |
| Purity | Typically ≥95% | [3][4] |
| Synonyms | N,N-dimethyl-pyruvamide, N,N-dimethylacetylformamide | [1] |
Unlike general-purpose coupling reagents that activate a separate carboxylic acid molecule, this compound acts as a direct source of the pyruvoyl group. The reaction with an amine would theoretically proceed via nucleophilic acyl substitution, releasing dimethylamine as a byproduct.
The Competitive Landscape: Standard Amidation Methodologies
The cost-effectiveness of this compound must be evaluated against the well-established field of coupling reagents. These reagents are designed to be versatile and can be applied to a wide range of carboxylic acids and amines.[5]
-
Carbodiimides (e.g., EDC, DIC): These are widely regarded as cost-effective workhorses for amide synthesis.[5] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly popular as its urea byproduct is water-soluble, simplifying purification. However, they can lead to racemization of chiral acids, which is often suppressed by additives like HOBt or OxymaPure.[5][6]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents, such as HATU, are known for high efficiency, rapid reaction times, and effectiveness in coupling sterically hindered substrates.[5] This high performance, however, comes at a significantly higher cost. Furthermore, their benzotriazole core can pose safety risks.[7]
-
Phosphonic Anhydrides (e.g., T3P®): T3P® is a powerful, green coupling reagent known for high yields and a clean reaction profile. Its byproducts are water-soluble, leading to straightforward work-ups.[5]
Comparative Analysis: A Cost-Effectiveness Framework
To provide an objective comparison, we will analyze a hypothetical synthesis of N-benzyl-2-oxopropanamide through two distinct routes.
-
Route A: Direct pyruvoyl-group transfer using this compound with benzylamine.
-
Route B: A conventional approach using pyruvic acid and benzylamine, facilitated by a standard coupling reagent (EDC as the cost-effective option).
Caption: Comparison of synthetic workflows for N-benzyl-2-oxopropanamide.
Head-to-Head Comparison: Data Analysis
The following table summarizes the key performance and cost metrics for our comparative synthesis.
| Parameter | Route A: this compound | Route B: Pyruvic Acid + EDC | Rationale & Justification |
| Reagent Cost | High | Low | This compound is a specialty reagent with pricing in the range of |
| Stoichiometry | ~1.0-1.2 equivalents | Pyruvic Acid: 1.0 eq.EDC: ~1.1-1.5 eq. | Both methods require a slight excess of the activating/acylating species to drive the reaction to completion. |
| Reaction Efficiency | High (Assumed) | Moderate to High | The high electrophilicity of the reagent in Route A suggests high yields. Route B yields are typically good but can be substrate-dependent.[5] |
| Work-up & Purification | Potentially Simple | Simple | Route A's byproduct, dimethylamine, is volatile and can be removed under vacuum. Route B's EDC-urea byproduct is water-soluble and easily removed by aqueous extraction.[5] |
| Atom Economy | Moderate | Low | Route A loses dimethylamine (MW 45.08). Route B involves the entire EDC molecule (MW 155.24) as waste, resulting in lower atom economy. Greener coupling reagents exist but often at a higher cost.[7][9] |
| Versatility | Low | High | This compound is limited to introducing a pyruvoyl group. The EDC methodology is broadly applicable to a vast range of carboxylic acids. |
| Safety & Handling | Causes skin/eye irritation.[2] | EDC is a known sensitizer. Pyruvic acid is corrosive. | Both routes require standard personal protective equipment (PPE) and handling in a fume hood. |
Experimental Protocols
To ensure scientific integrity, the following protocols are provided as a template for implementation.
Protocol 1: Synthesis of N-benzyl-2-oxopropanamide via Route A
Materials:
-
This compound (1.0 eq., 115.13 mg, 1.0 mmol)
-
Benzylamine (1.05 eq., 112.5 mg, 1.05 mmol)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of this compound in anhydrous DCM at 0 °C under a nitrogen atmosphere, add benzylamine dropwise over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with 10 mL of DCM.
-
Wash the organic layer sequentially with 10 mL of saturated aqueous sodium bicarbonate and 10 mL of brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the final product.
Protocol 2: Synthesis of N-benzyl-2-oxopropanamide via Route B (EDC Coupling)
Materials:
-
Pyruvic acid (1.0 eq., 88.06 mg, 1.0 mmol)
-
Benzylamine (1.0 eq., 107.15 mg, 1.0 mmol)
-
EDC·HCl (1.2 eq., 230 mg, 1.2 mmol)
-
Hydroxybenzotriazole (HOBt) (0.15 eq., 20 mg, 0.15 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq., 323 mg, 2.5 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
1M HCl (aqueous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of pyruvic acid in anhydrous DCM at 0 °C under a nitrogen atmosphere, add EDC·HCl, HOBt, and DIPEA.
-
Stir the mixture for 15 minutes to allow for pre-activation of the carboxylic acid.
-
Add benzylamine dropwise to the activated mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with 15 mL of DCM.
-
Wash the organic layer sequentially with 15 mL of 1M HCl, 15 mL of saturated aqueous sodium bicarbonate, and 15 mL of brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the final product.
Discussion & Field Insights: Explaining the Causality
The primary driver of cost-effectiveness in bulk chemical synthesis is the cost of raw materials. In this regard, Route B is unequivocally superior . Pyruvic acid and EDC are readily available, multi-ton scale chemicals, whereas this compound is a fine chemical, likely produced in small batches, leading to a significantly higher price point.[8]
The main advantage of Route A lies in its process simplicity. It is a two-component reaction with a volatile byproduct, potentially allowing for a streamlined work-up that avoids aqueous extractions. This could be valuable in specific contexts, such as in high-throughput automated synthesis or for substrates that are sensitive to acidic or basic aqueous conditions.
However, the extreme lack of versatility of this compound is a major drawback. It serves a single purpose: pyruvoyl-group transfer. The infrastructure and expertise developed for conventional coupling (Route B) can be applied to synthesize an almost infinite variety of amides, making it a far more valuable platform technology for any research or development organization.
Conclusion
This compound is a highly specialized acylating agent that offers a direct and potentially high-yielding method for the synthesis of pyruvoyl amides. Its primary advantages are process simplicity and a clean byproduct profile. However, its high cost and narrow scope make it a non-cost-effective choice for general synthesis when compared to the use of pyruvic acid with standard, inexpensive coupling reagents like EDC.
Recommendation: For large-scale synthesis and general discovery applications, the conventional coupling of pyruvic acid is the most cost-effective and versatile strategy. This compound should be reserved for niche applications where its specific benefits—such as avoiding aqueous work-ups or circumventing issues with pyruvic acid stability under certain coupling conditions—outweigh its prohibitive cost.
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A Comparative Guide to the Environmental Impact of N,N-Dimethyl-2-Oxopropanamide in Research
For researchers, scientists, and professionals in drug development, the choice of reagents and solvents is a critical decision that extends beyond reaction kinetics and yields. As the principles of green chemistry become increasingly integral to modern research, a thorough understanding of the environmental impact of the chemicals we use is paramount. This guide provides an in-depth comparison of N,N-dimethyl-2-oxopropanamide, a reagent used in the synthesis of α-ketoamides, with more sustainable alternatives. We will delve into the environmental and safety profiles of these compounds, supported by experimental data, to empower researchers to make more environmentally conscious decisions without compromising scientific rigor.
The Significance of α-Ketoamides and the Role of this compound
The α-ketoamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Notably, α-ketoamides are prominent in the design of protease inhibitors, a class of drugs vital in the treatment of viral diseases and other conditions.[1] The synthesis of these complex molecules often involves the coupling of an amine with an α-keto acid or a related electrophilic precursor. This compound serves as a reactive building block in these syntheses, providing the α-ketoamide functionality to a target molecule.
While effective, the use of traditional reagents and solvents in these synthetic routes raises significant environmental and safety concerns. This guide will explore these challenges and present viable, greener alternatives that align with the goals of sustainable science.
Environmental and Safety Profile of this compound: A Predictive Assessment
Biodegradability:
QSAR models are computational tools that correlate the chemical structure of a molecule with its properties, including biodegradability.[2][3][4] These models are increasingly used for regulatory purposes to predict the environmental fate of chemicals.[5] For small, short-chain amides, biodegradability can be variable. A structurally related compound, 2-hydroxy-N,N-dimethyl-propanamide, has been reported as not readily biodegradable.[6] Given the presence of the stable amide bond and the α-keto functionality, it is predicted that This compound is not readily biodegradable , suggesting its potential for persistence in the environment.
Ecotoxicity:
The ecotoxicity of short-chain fatty acids and amides can be significant.[7][8] While specific data for this compound is lacking, a safety data sheet for the structurally similar N,N-dimethyldecanamide indicates that it is harmful to aquatic life with long-lasting effects. Considering the potential for persistence and the known aquatic toxicity of related amides, it is prudent to assume that This compound may exhibit moderate aquatic toxicity .
Human Health and Safety:
According to available safety data, this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. While not classified as a substance with very high concern, appropriate personal protective equipment (PPE) and handling procedures are essential to minimize exposure.
Greener Alternatives for α-Ketoamide Synthesis
The drive towards more sustainable chemical synthesis has led to the development of several greener alternatives to traditional methods for amide and α-ketoamide formation. These alternatives focus on replacing hazardous reagents and solvents, and in some cases, eliminating the need for a solvent altogether.
Alternative Solvents for Amide Synthesis
The synthesis of α-ketoamides, like other amide bond formations, often utilizes polar aprotic solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM). These solvents are facing increasing regulatory scrutiny due to their toxicity. Fortunately, several greener alternatives have been identified and validated in various amide synthesis protocols.
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corn cobs, 2-MeTHF is an excellent alternative to THF and other ethereal solvents.[9] It exhibits higher stability and allows for easier work-up procedures due to its limited miscibility with water.[9]
-
Cyclopentyl Methyl Ether (CPME): CPME is another green solvent with a high boiling point, low peroxide formation, and stability under both acidic and basic conditions.[10] It is considered a safer and more sustainable alternative to many traditional ethereal and chlorinated solvents.
The performance of these green solvents is often comparable to, and sometimes even exceeds, that of their traditional counterparts.
Solvent-Free Synthesis
A significant advancement in green chemistry is the development of solvent-free reaction conditions. For the synthesis of α-ketoamides, a metal-free, glucose-based carbonaceous material has been shown to be an effective and reusable catalyst for the oxidative cross-dehydrogenative coupling of α-ketoaldehydes with amines.[11] This method proceeds at a low temperature (50 °C) and provides good to excellent yields without the need for a solvent.[11]
Comparative Performance Data
The following table summarizes a comparison of traditional and greener approaches for amide synthesis, providing a snapshot of the potential improvements in environmental profile and efficiency.
| Parameter | Traditional Method (e.g., using DMF) | Greener Alternative (e.g., 2-MeTHF) | Solvent-Free Method |
| Solvent Source | Petrochemical | Renewable (biomass-derived) | Not Applicable |
| Toxicity | Reproductive toxicity, irritant | Lower toxicity | Minimal |
| Environmental Fate | Often persistent, potential for air pollution | More readily biodegradable, lower environmental impact | No solvent waste |
| Typical Yield | Good to Excellent | Comparable to traditional solvents | Good to Excellent[11] |
| Reaction Time | Variable | Often comparable to traditional solvents | Can be rapid |
| Work-up | Often requires aqueous extraction and large volumes of organic solvents | Simplified due to low water miscibility | Simplified, direct isolation of product |
Experimental Protocols
To provide a practical comparison, the following are representative experimental protocols for the synthesis of an α-ketoamide using a traditional solvent-based method and a greener, solvent-free approach.
Protocol 1: Traditional α-Ketoamide Synthesis via Oxidative Amidation in an Organic Solvent
This protocol is a generalized representation based on common methods for α-ketoamide synthesis.
Materials:
-
α-Ketoaldehyde (1 mmol)
-
Amine (1.2 mmol)
-
Copper(I) iodide (CuI) (10 mol%)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Oxygen (balloon)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the α-ketoaldehyde (1 mmol), amine (1.2 mmol), and CuI (10 mol%).
-
Add DMF (5 mL) to the flask and stir the mixture at room temperature.
-
Evacuate and backfill the flask with oxygen from a balloon three times.
-
Stir the reaction mixture under an oxygen atmosphere at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired α-ketoamide.
Protocol 2: Green, Solvent-Free Synthesis of an α-Ketoamide Using a Glucose-Based Carbonaceous Catalyst
This protocol is adapted from a literature procedure for a greener synthesis of α-ketoamides.[11]
Materials:
-
α-Ketoaldehyde (1 mmol)
-
Amine (1.2 mmol)
-
Glucose-based carbonaceous material (GCM) catalyst (20 mg)
-
Ethyl acetate
-
Water
Procedure:
-
In a vial, combine the α-ketoaldehyde (1 mmol), amine (1.2 mmol), and the GCM catalyst (20 mg).
-
Stir the mixture at 50 °C for the time required for the reaction to complete (typically a few hours), as monitored by TLC.
-
After the reaction is complete, add ethyl acetate to the mixture and filter to remove the catalyst. The catalyst can be washed, dried, and reused.
-
Wash the filtrate with water to remove any water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the α-ketoamide product. Further purification by chromatography may be performed if necessary.
Visualizing the Workflow: A Greener Path to α-Ketoamides
The following diagrams illustrate the difference in workflow between a traditional and a greener, solvent-free approach to α-ketoamide synthesis.
Conclusion: A Call for Conscious Chemistry
The synthesis of medicinally important compounds like α-ketoamides presents a clear opportunity for the implementation of greener chemical practices. While reagents like this compound are effective, their predicted environmental persistence and potential toxicity warrant careful consideration. The availability of high-performance, safer alternatives, including green solvents like 2-MeTHF and CPME, and innovative solvent-free methods, provides researchers with the tools to reduce the environmental footprint of their work.
By embracing these greener alternatives, the scientific community can continue to advance drug discovery and development while upholding a commitment to environmental stewardship. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists seeking to integrate sustainability into their research endeavors.
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Nakazawa, T., et al. (2018). A chemoenzymatic process for amide bond formation by an adenylating enzyme-mediated mechanism. Scientific Reports, 8(1), 2919. [Link]
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Slynko, I., et al. (2021). Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2. International Journal of Molecular Sciences, 22(16), 8887. [Link]
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Costantino, L., & Barlocco, D. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 64(7), 3594–3626. [Link]
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The Unassuming Workhorse: A Comparative Guide to the Applications of N,N-dimethyl-2-oxopropanamide
A Senior Application Scientist's Review of a Versatile α-Ketoamide in Pharmaceutical and Synthetic Chemistry
In the vast arsenal of chemical reagents available to researchers in drug discovery and synthetic chemistry, certain molecules, though not household names, prove to be indispensable building blocks and formulation aids. N,N-dimethyl-2-oxopropanamide, a simple α-ketoamide, is one such compound. Its unique bifunctional nature, possessing both an electrophilic ketone and a robust amide, makes it a versatile reagent in complex molecular construction and a valuable tool for enhancing the solubility of challenging drug candidates.
This guide provides an in-depth analysis of the primary applications of this compound, comparing its performance with contemporary alternatives. We will delve into the causality behind its utility, supported by experimental evidence from patent literature and scientific publications, offering a comprehensive resource for researchers and drug development professionals.
Part 1: A Versatile Building Block in Heterocyclic Synthesis
The construction of nitrogen-containing heterocyclic scaffolds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of therapeutic agents. This compound has emerged as a key reactant in the synthesis of complex, biologically active heterocycles, particularly those with a pyrimidine core.
Application 1: Synthesis of Heterocyclic Modulators of Lipid Synthesis
In the quest for novel antiviral and anticancer agents, compounds that modulate lipid synthesis pathways are of significant interest. A key patent discloses the use of this compound in the synthesis of heterocyclic modulators of lipid synthesis.[1]
Experimental Protocol:
A mixture of this compound (246 mg), methyl 5-carbamimidoyl-2,4-dimethylbenzoate hydrochloride (237 mg), and potassium carbonate (311 mg) in acetonitrile (12 ml) is heated to reflux for 48 hours. After cooling, the mixture is concentrated, and the residue is dissolved in ethyl acetate, washed with brine, dried over MgSO₄, and purified by flash chromatography.[1]
Causality and Comparison with Alternatives:
The reaction leverages the 1,2-dicarbonyl nature of this compound. The amidine group of the benzoate derivative acts as a dinucleophile, condensing with the two electrophilic carbonyl carbons of the α-ketoamide to form the central pyrimidine ring of the final therapeutic scaffold.
Diagram: Synthesis of a Heterocyclic Lipid Synthesis Modulator
Caption: Reaction scheme for the synthesis of a lipid synthesis modulator.
| Feature | This compound | Alternative α-Ketoamides (e.g., N,N-diethyl-2-oxopropanamide) | Other 1,2-Dicarbonyl Compounds (e.g., Glyoxal, Diacetyl) |
| Reactivity | High, due to the two electrophilic carbonyls. The dimethylamide is a stable leaving group. | Similar reactivity, but the bulkier diethylamide may slightly alter reaction kinetics. | Highly reactive, but can be prone to polymerization and side reactions. Less stable. |
| Handling | Liquid at room temperature, relatively stable. | Liquid, similar handling properties. | Glyoxal is often supplied as an aqueous solution, which can be incompatible with certain reaction conditions. Diacetyl is a volatile liquid. |
| Solubility | Good solubility in common organic solvents like acetonitrile. | Good solubility in organic solvents. | Solubility can be a limiting factor, especially for glyoxal in non-aqueous systems. |
| Yield | The patent implies good yields for the intended product. | Likely to provide similar yields, though optimization may be required. | Yields can be lower due to the potential for side reactions. |
Application 2: Synthesis of Kinase Inhibitors
This compound also serves as a crucial starting material in the synthesis of inhibitors for NF-kB-inducing kinase (NIK), which are under investigation for the treatment of cancer and inflammatory diseases.[2]
Experimental Protocol:
To a solution of this compound (413 mg, 3.59 mmol) in dry THF (10 mL) at 0 °C under a nitrogen atmosphere, ethynylmagnesium bromide (10 mL of a 0.5M solution in THF, 5.00 mmol) is added dropwise over 10 minutes. The reaction is warmed to room temperature for 1 hour, then quenched with water. The resulting slurry is concentrated, and the residue is sonicated in DCM (50 mL) for further purification.[2]
Causality and Comparison with Alternatives:
In this synthesis, the Grignard reagent (ethynylmagnesium bromide) acts as a nucleophile, attacking one of the carbonyl groups of this compound. This reaction selectively forms a propargyl alcohol, a key intermediate for building the final heterocyclic kinase inhibitor. The dimethylamide group remains intact during this step, providing a handle for further synthetic transformations.
Diagram: Synthesis of a Propargyl Alcohol Intermediate
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N,N-dimethyl-2-oxopropanamide
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of N,N-dimethyl-2-oxopropanamide, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, providing clarity and confidence in your waste management practices.
Foundational Principles: Understanding the Hazard Profile
Before any disposal protocol is initiated, a thorough understanding of the inherent risks associated with this compound is paramount. Safety Data Sheets (SDS) consistently classify this compound with the following hazard statements:
Some data also suggests it is H412: Harmful to aquatic life with long lasting effects.[1]
The causality behind these classifications lies in its chemical structure as a substituted amide. This dictates that the primary routes of exposure and potential harm are through direct contact with skin and eyes, or inhalation of vapors. Therefore, all handling and disposal procedures must be designed to mitigate these specific risks. The fundamental principle is to always treat this compound and its contaminated containers as hazardous waste .[4] Under no circumstances should it be disposed of down the sanitary sewer or in common refuse.[4][5]
Immediate Safety & Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, ensure all necessary safety measures are in place. This is not merely a procedural checklist but a critical system to prevent exposure.
Essential Personal Protective Equipment (PPE):
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or chloroprene gloves. | Provides a chemical-resistant barrier to prevent skin contact and irritation.[6] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes which can cause serious eye irritation.[1][3] |
| Skin & Body Protection | Flame-resistant laboratory coat. | Prevents contamination of personal clothing and protects against splashes.[6] |
| Respiratory Protection | Use only in a well-ventilated area or chemical fume hood. | Minimizes the risk of inhaling vapors that can cause respiratory tract irritation.[2][3] |
This multi-layered defense system ensures that all potential exposure routes are adequately blocked, forming the first line of a self-validating safety protocol.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process. The following workflow is designed to be logical, compliant, and safe, from the point of generation to final hand-off to waste management professionals.
Step 1: Waste Segregation - The Principle of Incompatibility
The first crucial step is to prevent accidental and hazardous chemical reactions. This compound, as an amide, has known incompatibilities.
-
Primary Incompatibilities:
Therefore, waste streams containing this compound must be kept separate from acidic or strongly oxidizing waste.[8] All chemical wastes should be segregated and stored separately unless compatibility is confirmed by a safety professional.[8]
Step 2: Container Selection and Labeling
Proper containment is essential for safe storage and transport.
-
Select a Compatible Container: Use a leak-proof container made of a material chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are typically appropriate. The original product container, if in good condition, is often the best choice.[8]
-
Labeling: The container must be clearly and accurately labeled. The label must include:
Step 3: Accumulation and Storage
Waste must be accumulated in a designated and controlled area.
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[9][10] This area should be close to the point of generation and under the supervision of laboratory personnel.[10]
-
Conditions: The storage area must be cool, dry, and well-ventilated.[2][10] Keep the container tightly closed.[2][3]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[10]
Step 4: Arranging for Final Disposal
The final step is the transfer of waste to a licensed disposal facility.
-
Regulatory Compliance: All chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][10] Your institution's Environmental Health and Safety (EH&S) department is responsible for ensuring compliance with these federal, state, and local regulations.
-
Contact EH&S: Do not attempt to dispose of the chemical waste independently. Contact your institution's EH&S office or designated waste management provider to schedule a pickup. They are trained professionals who will manage the transportation and final disposal at an approved waste disposal plant.[2][3]
-
Documentation: Complete any required waste manifests or pickup request forms provided by your EH&S department. Accurate documentation is a critical part of the "cradle-to-grave" responsibility for hazardous waste.[5]
Visualizing the Disposal Decision Pathway
To ensure clarity, the following diagram illustrates the logical flow for managing this compound waste from generation to disposal.
Caption: Decision workflow for this compound disposal.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding its hazards, utilizing appropriate PPE, and adhering to a systematic disposal workflow, researchers can ensure that their work is conducted safely from start to finish. This protocol, grounded in regulatory standards and scientific principles, provides a clear path for managing this chemical waste, protecting both the individual and the wider environment. Always consult your institution's specific guidelines and EH&S professionals to ensure full compliance.
References
- Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from Environmental Marketing Services. ()
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- BLD Pharm. This compound Safety Information.
- CPAchem Ltd. (2025, August 4). Safety data sheet: N,N-Dimethyldecanamide.
- Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET: Benzamide, N,N-dimethyl-.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: N,N-Dimethylcapramide.
- MedicalLab Management. (2019, June). Laboratory Waste Management: The New Regulations.
- CP Lab Safety. Amides Waste Compatibility.
- BenchChem. (2025). Navigating the Disposal of ent-Calindol Amide: A Guide for Laboratory Professionals.
- Emory University. Chemical Waste Disposal Guidelines.
- SOP for Sodium Amide. (n.d.).
Sources
- 1. cpachem.com [cpachem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
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- 7. calpaclab.com [calpaclab.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Safeguarding Your Research: A Practical Guide to Handling N,N-dimethyl-2-oxopropanamide
As a Senior Application Scientist, I understand that meticulous preparation is paramount to both groundbreaking research and the safety of the professionals conducting it. This guide provides essential, experience-driven directives for the safe handling and disposal of N,N-dimethyl-2-oxopropanamide, ensuring the integrity of your work and the protection of your team. While a complete toxicological profile for this compound is not available, it is prudent to handle it with care, assuming potential harm if inhaled, ingested, or absorbed through the skin.[1]
Hazard Assessment and Personal Protective Equipment (PPE)
The primary goal when handling any chemical is to minimize exposure. For this compound, the known hazards include skin and eye irritation.[2][3][4] Therefore, a multi-layered PPE strategy is crucial.
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes of solutions or contact with airborne powder during weighing.[1] |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness). Double-gloving is recommended for concentrated solutions. | Provides a chemical-resistant barrier to prevent skin contact.[1] The use of appropriate chemical-resistant gloves is a cornerstone of laboratory safety. |
| Body Protection | Fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area. A NIOSH-approved respirator with an appropriate cartridge should be used if weighing large quantities or if there is a risk of aerosolization. | Minimizes the risk of inhaling the compound, particularly in powder form.[1] |
Operational Workflow for Safe Handling
Adherence to a strict, step-by-step protocol is non-negotiable for safe handling. The following workflow is designed to be a self-validating system, minimizing risk at each stage.
Preparation and Handling Protocol
-
Work Area Preparation :
-
Ensure the work area, preferably a chemical fume hood or a well-ventilated space, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[4]
-
Have spill cleanup materials available.
-
-
Donning PPE :
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don the first pair of nitrile gloves.
-
Wear ANSI Z87.1 certified safety glasses or goggles.
-
If handling larger quantities or if there is a risk of aerosolization, don a second pair of gloves and a NIOSH-approved respirator.
-
-
Weighing and Solution Preparation :
-
Conduct all weighing and initial dilutions within a chemical fume hood or a ventilated enclosure to contain any airborne powder.[1]
-
Use a disposable weigh boat to measure the desired amount of this compound powder.
-
Carefully transfer the powder to a suitable container for dissolution.
-
Add the desired solvent (e.g., DMSO) to the container.[1]
-
Securely cap the container and mix by vortexing or sonicating until the solid is fully dissolved.[1]
-
-
Post-Handling :
-
Wipe down all surfaces that may have come into contact with the chemical, including the balance and fume hood sash, with 70% ethanol or a suitable laboratory disinfectant.[1]
-
Dispose of all contaminated materials as chemical waste according to the disposal plan.[1]
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[2][4]
-
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
